(R)-FL118
Description
Properties
IUPAC Name |
(5R)-5-ethyl-5-hydroxy-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(13),2,4(9),14,16,21,23-heptaene-6,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c1-2-21(26)13-5-15-18-11(7-23(15)19(24)12(13)8-27-20(21)25)3-10-4-16-17(29-9-28-16)6-14(10)22-18/h3-6,26H,2,7-9H2,1H3/t21-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPFYDENHBPRCTN-OAQYLSRUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]1(C2=C(COC1=O)C(=O)N3CC4=C(C3=C2)N=C5C=C6C(=CC5=C4)OCO6)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(R)-FL118: A Multi-Pronged Approach to Combating Colorectal Cancer
(R)-FL118, a novel camptothecin analogue, has emerged as a promising therapeutic agent for colorectal cancer (CRC), exhibiting potent antitumor activity through a variety of distinct and interconnected mechanisms of action. Unlike its predecessors, irinotecan and topotecan, which primarily function as topoisomerase I (Top1) inhibitors, FL118 demonstrates a more complex and multifaceted approach to inducing cancer cell death and overcoming drug resistance. This technical guide provides an in-depth exploration of the core mechanisms through which FL118 exerts its effects on colorectal cancer cells, supported by quantitative data and detailed experimental protocols.
Core Mechanisms of Action
This compound's efficacy in colorectal cancer stems from its ability to simultaneously target multiple critical pathways involved in cell survival, proliferation, and DNA repair. The primary mechanisms identified to date include the inhibition of homologous recombination repair, upregulation of the tumor suppressor CDC73 and subsequent inhibition of the Wnt/β-catenin pathway, targeted degradation of the oncoprotein DDX5, activation of the p53 tumor suppressor pathway, and the broad inhibition of anti-apoptotic proteins.
Inhibition of Homologous Recombination Repair via Survivin-RAD51 Axis
A key mechanism of FL118 is its ability to downregulate the expression of survivin, an inhibitor of apoptosis protein (IAP) frequently overexpressed in cancer.[1][2][3] This reduction in survivin levels leads to a subsequent decrease in RAD51, a critical protein in the homologous recombination (HR) pathway responsible for repairing DNA double-strand breaks.[1][2][3] The impairment of this DNA repair mechanism results in the accumulation of DNA damage, triggering G2/M cell cycle arrest and ultimately leading to apoptosis.[1][2][3] This mode of action is particularly significant in the context of overcoming resistance to conventional chemotherapies like irinotecan, which rely on inducing DNA damage.[1][2][3]
Figure 1: FL118-mediated inhibition of the Survivin-RAD51 axis.
Upregulation of CDC73 and Inhibition of the Wnt/β-catenin Pathway
FL118 has been shown to significantly upregulate the expression of the tumor suppressor gene Cell Division Cycle 73 (CDC73).[4] Increased levels of CDC73, in turn, negatively regulate the Wnt/β-catenin signaling pathway, a critical pathway for colorectal cancer initiation and progression.[4] By inhibiting this pathway, FL118 can suppress the proliferation and migration of colorectal cancer cells.[4]
Figure 2: FL118's impact on the CDC73 and Wnt/β-catenin pathway.
'Molecular Glue' Degradation of DDX5
FL118 functions as a 'molecular glue degrader' by directly binding to the oncoprotein DDX5 (also known as p68).[5] This binding event facilitates the ubiquitination and subsequent proteasomal degradation of DDX5.[5] The degradation of DDX5 disrupts its downstream signaling, leading to the downregulation of key oncogenic proteins including c-Myc, survivin, and mutant Kras.[5] This novel mechanism highlights a targeted approach through which FL118 can dismantle critical cancer-driving machinery.
Figure 3: FL118 as a molecular glue for DDX5 degradation.
Activation of the p53 Pathway via MdmX Degradation
In colorectal cancer cells with wild-type p53, FL118 activates the p53 signaling pathway by promoting the proteasomal degradation of MdmX, a negative regulator of p53.[6][7] The degradation of MdmX leads to the stabilization and activation of p53, which in turn can induce cellular senescence, a state of irreversible cell cycle arrest.[6][7] In cancer cells lacking functional p53, FL118 shifts its mechanism to promote p53-independent apoptosis, demonstrating its versatility in targeting different cancer cell genotypes.[6][7]
Figure 4: p53-dependent and independent actions of FL118.
Broad Inhibition of Anti-Apoptotic Proteins
Independent of p53 status, FL118 has been shown to selectively inhibit the expression of multiple anti-apoptotic proteins.[8] These include members of the IAP family such as survivin, XIAP, and cIAP2, as well as the Bcl-2 family member Mcl-1.[8] By simultaneously suppressing these key survival proteins, FL118 lowers the threshold for apoptosis, making cancer cells more susceptible to cell death signals.
Quantitative Data
The following tables summarize the in vitro efficacy of FL118 in various colorectal cancer cell lines.
Table 1: IC50 Values of FL118 in Colorectal Cancer Cell Lines
| Cell Line | Kras Status | p53 Status | APC Status | FL118 IC50 (nM) | Reference |
| SW620 | G12V | Mutant | Mutant | ~0.5 - 1.0 | [9] |
| DLD-1 | G13D | Wild-Type | Mutant | ~2.0 - 4.0 | [9] |
| SNU-C2B | G12D | Mutant | Wild-Type | ~0.82 | [9] |
| HCT116 | G13D | Wild-Type | Wild-Type | < 6.4 | [7] |
| HCT-8 | Wild-Type | Wild-Type | Wild-Type | Not Specified | |
| LOVO | Wild-Type | Wild-Type | Mutant | Not Specified |
Table 2: Comparative Efficacy of FL118 and SN-38
| Cell Line | Metric | FL118 | SN-38 | Reference |
| HCT116, LOVO, SW480 | Cytotoxicity | 10 nM FL118 ≈ 100 nM SN-38 (at 72h) | - | [4] |
| Various Colon Cancer Cell Lines | IC50 | Lower than SN-38 | - | [5] |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate colorectal cancer cells in 96-well plates at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 nM to 200 nM) for 24, 48, or 72 hours.[4]
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis
-
Cell Lysis: Treat cells with FL118 for the desired time, then wash with PBS and lyse on ice with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Survivin, RAD51, CDC73, DDX5, p53, MdmX, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Implantation: Subcutaneously inject 1-5 x 10^6 colorectal cancer cells (e.g., HCT116, SW620) into the flank of each mouse.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer this compound via an appropriate route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule (e.g., 1 mg/kg, weekly).
-
Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
Figure 5: Workflow for a typical MTT cell viability assay.
Conclusion
This compound represents a significant advancement in the development of targeted therapies for colorectal cancer. Its ability to engage multiple, distinct anti-cancer pathways provides a robust mechanism for inducing tumor cell death and offers the potential to overcome resistance to conventional treatments. The multifaceted nature of FL118's mechanism of action, from disrupting DNA repair to promoting the degradation of key oncoproteins, underscores its promise as a next-generation therapeutic agent. Further research and clinical investigation are warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. e-century.us [e-century.us]
(R)-FL118: A Potent Survivin Inhibitor in Preclinical Cancer Models
A Technical Guide for Researchers and Drug Development Professionals
(R)-FL118 , a novel camptothecin analog, has emerged as a promising anti-cancer agent with a distinct mechanism of action centered on the inhibition of survivin and other key anti-apoptotic proteins.[1][2] This technical guide provides a comprehensive overview of the preclinical data for this compound, focusing on its role as a survivin inhibitor, its broader impact on cancer cell signaling, and its efficacy in various cancer models.
Core Mechanism of Action
This compound was identified through high-throughput screening of compound libraries using a cancer cell-based survivin-reporter system.[1] While structurally similar to irinotecan, its anti-cancer activity is not primarily driven by DNA topoisomerase 1 (Top1) inhibition.[1] Instead, FL118 selectively downregulates the expression of several key survival proteins in a p53-independent manner.[1][3]
The primary targets of FL118 include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) protein family, crucial for regulating cell division and inhibiting apoptosis.[4] FL118 effectively inhibits survivin promoter activity and gene expression.[1]
-
Mcl-1: An anti-apoptotic protein belonging to the Bcl-2 family.[3]
-
XIAP (X-linked inhibitor of apoptosis protein): Another member of the IAP family that directly inhibits caspases.[3]
-
cIAP2 (cellular inhibitor of apoptosis protein 2): Also an IAP family member involved in apoptosis regulation.[3]
By downregulating these proteins, FL118 induces apoptosis and inhibits cell proliferation in a wide range of cancer cell lines.[1][5] Notably, its efficacy is maintained regardless of the p53 tumor suppressor protein status, a common mutation in cancer that often confers drug resistance.[3]
Signaling Pathway Overview
The following diagram illustrates the central role of FL118 in inhibiting key survival pathways in cancer cells.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. e-century.us [e-century.us]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118 and its Derivatives: A Technical Guide to Discovery, Synthesis, and Preclinical Evaluation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FL118, a novel camptothecin analog, has demonstrated significant potential as a potent anti-cancer agent with a unique mechanism of action that overcomes common drug resistance pathways. This technical guide provides a comprehensive overview of the discovery, synthesis, and preclinical evaluation of this compound and its derivatives. Detailed experimental protocols for key assays, quantitative data summaries, and visual representations of its signaling pathway and experimental workflows are presented to facilitate further research and development in this promising area of oncology.
Discovery and Rationale
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, was identified through high-throughput screening of compound libraries using a survivin promoter-luciferase reporter system.[1] Although structurally related to the topoisomerase I inhibitor camptothecin, FL118 exhibits a distinct and superior antitumor activity profile.[2] Its primary mechanism of action involves the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][3] This multi-targeted approach contributes to its efficacy in a broad range of cancer types and its ability to overcome resistance to conventional chemotherapies. Recent studies have also identified the DEAD-box RNA helicase DDX5 as a direct target of FL118, leading to its dephosphorylation and subsequent proteasomal degradation.[4][5]
Synthesis of this compound and Derivatives
The synthesis of this compound and its derivatives has been a key focus of research to explore structure-activity relationships (SAR) and improve its pharmacological properties. The core synthesis of this compound is typically achieved through a condensation reaction.[1] Various derivatives have been synthesized by modifying the A, B, and E rings of the camptothecin scaffold, particularly at the 7, 9, and 20 positions.[6][7]
General Synthesis of the this compound Core
A common synthetic route to the this compound core involves the Friedlander condensation of 6-amino-piperonal with a tricyclic ketone.[1]
Experimental Protocol: Synthesis of this compound [1]
-
Step 1: Synthesis of 6-amino-3-benzodioxole-5-carboxaldehyde. 6-Nitropiperonal is reduced in the presence of a palladium on carbon (Pd/C) catalyst and hydrogen gas in methanol at room temperature to yield 6-amino-3-benzodioxole-5-carboxaldehyde.
-
Step 2: Condensation Reaction. The resulting amino-aldehyde is then condensed with a tricyclic ketolactone in dimethylformamide (DMF) with iodine at 90°C for 8 hours to produce FL118.
Note: For the synthesis of the enantiomerically pure this compound, chiral starting materials or chiral separation techniques are required.
Synthesis of FL118 Derivatives
Numerous derivatives of FL118 have been synthesized to enhance its therapeutic potential. These include substitutions at various positions:
-
20(S)-Substituted Derivatives: Conjugation with amino acids or non-steroidal anti-inflammatory drugs (NSAIDs) at the 20-hydroxyl group has been explored to improve water solubility and drug delivery.[1][7]
-
7- and 9-Substituted Derivatives: Modifications at these positions have been investigated to modulate antitumor activity and explore SAR.[6][8][9]
Biological Activity and Data
The antitumor activity of this compound and its derivatives has been extensively evaluated in a variety of cancer cell lines and in vivo models.
In Vitro Cytotoxicity
FL118 and its analogs have demonstrated potent cytotoxic effects against a wide range of human cancer cell lines, with IC50 values often in the nanomolar range.
Table 1: In Vitro Cytotoxicity of this compound and Selected Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | A549 (Lung) | 7.4 - 344.8 | |
| HCT116 (Colon) | 0.024 - 0.125 | [1] | |
| HeLa (Cervical) | 0.024 - 0.125 | [1] | |
| HepG2 (Liver) | 0.024 - 0.125 | [1] | |
| FL118-AA (9b) | A549, HCT116, HeLa, HepG2 | Most effective of 9a-9j | [1] |
| FL77-6 (7-(4-ethylphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |
| FL77-9 (7-(4-methoxylphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |
| FL77-24 (7-(3, 5-dimethoxyphenyl)-FL118) | HCT-116, MCF-7, HepG-2 | < 6.4 | [8] |
| 12e (FL118-glycine-uracil derivative) | A549 | 1.37 - 38.71 | [10] |
In Vivo Antitumor Efficacy
In preclinical animal models, this compound has shown superior antitumor activity compared to established chemotherapeutic agents like irinotecan and topotecan.[2] It has been shown to effectively eliminate human tumor xenografts and is active against tumors resistant to other treatments.
Mechanism of Action and Signaling Pathways
The anticancer effect of this compound is multifactorial, primarily driven by the downregulation of key survival proteins.
Caption: Core signaling pathway of this compound.
Experimental Protocols
In Vitro Cytotoxicity Assessment: MTT Assay
This protocol is a standard method for assessing the cytotoxic effects of this compound and its derivatives on cancer cell lines.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound or derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
In Vivo Antitumor Efficacy: Human Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of this compound and its derivatives.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID)
-
Human cancer cell line
-
Matrigel (optional)
-
This compound or derivative formulation for injection
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously inject 1-5 x 10^6 human cancer cells (resuspended in PBS or a mixture with Matrigel) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the test compound and vehicle control via the desired route (e.g., intravenous, intraperitoneal, or oral) according to the predetermined dosing schedule.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study as an indicator of toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis, or western blotting).
Visualization of Experimental Workflow
Caption: General experimental workflow for FL118 research.
Conclusion
This compound and its derivatives represent a promising new class of anticancer agents with a unique multi-targeted mechanism of action that can overcome clinically relevant drug resistance. The data presented in this guide highlight the potent in vitro and in vivo activity of these compounds. The detailed synthetic and experimental protocols provided herein should serve as a valuable resource for researchers in the field of oncology drug discovery and development, facilitating further investigation into the therapeutic potential of this novel compound class.
References
- 1. researchhub.com [researchhub.com]
- 2. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of novel 10,11-methylenedioxy-camptothecin glycoside derivatives and investigation of their anti-tumor effects in vivo - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. cancer.wisc.edu [cancer.wisc.edu]
- 8. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20 S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Flow cytometry with PI staining | Abcam [abcam.com]
- 10. miltenyibiotec.com [miltenyibiotec.com]
(R)-FL118: A Molecular Glue Degrader Targeting DDX5 for Cancer Therapy
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
(R)-FL118, a novel camptothecin analogue, has emerged as a promising anti-cancer agent with a unique mechanism of action. It functions as a "molecular glue degrader," a class of small molecules that induce the degradation of target proteins by bringing them into proximity with the cell's ubiquitin-proteasome system. The primary target of this compound is the DEAD-box helicase 5 (DDX5), an oncoprotein frequently overexpressed in various cancers and a key regulator of multiple oncogenic pathways. This technical guide provides a comprehensive overview of this compound's role in targeting DDX5, including its mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its study, and visualizations of the relevant biological pathways and experimental workflows.
Introduction to this compound and DDX5
This compound is an orally bioavailable small molecule that has demonstrated potent anti-tumor activity in preclinical models of pancreatic and colorectal cancer, among others.[1][2] Unlike its parent compound, camptothecin, which primarily targets topoisomerase I, this compound exhibits a distinct and potent activity through the degradation of DDX5.[3][4]
DDX5, also known as p68, is a multifunctional protein that acts as an RNA helicase and a transcriptional co-regulator.[5] It is implicated in numerous cellular processes, including RNA splicing, ribosome biogenesis, and the regulation of transcription.[5] In the context of cancer, DDX5 functions as a master regulator of several oncogenic proteins, including c-Myc, survivin, Mcl-1, XIAP, and mutant Kras.[3][6] Its overexpression is associated with poor prognosis in several cancer types.[3]
Mechanism of Action: this compound as a Molecular Glue Degrader
This compound acts as a molecular glue, a small molecule that induces an interaction between two proteins that would not normally associate. In this case, this compound facilitates the interaction between DDX5 and an E3 ubiquitin ligase complex.[3][6] This induced proximity leads to the polyubiquitination of DDX5, marking it for degradation by the 26S proteasome.[3][7] The degradation of DDX5 leads to the downregulation of its downstream oncogenic targets, ultimately resulting in cancer cell apoptosis and inhibition of tumor growth.[3][8]
A key event preceding degradation is the this compound-induced dephosphorylation of DDX5.[3][8] This dephosphorylation appears to be a prerequisite for subsequent ubiquitination and degradation. While the precise E3 ligase complex recruited by this compound to degrade DDX5 has not yet been definitively identified, it is hypothesized to be a Cullin-RING E3 ligase (CRL).
Quantitative Data
The following tables summarize the key quantitative data related to the interaction of this compound with DDX5 and its cellular effects.
Table 1: Binding Affinity of this compound for DDX5
| Parameter | Value | Method | Reference |
| Dissociation Constant (Kd) | 34.4 nM | Isothermal Titration Calorimetry (ITC) | [7] |
Table 2: In Vitro Anti-proliferative Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SW620 | Colorectal Cancer | 0.015 | [9] |
| DLD-1 | Colorectal Cancer | 2.31 | [9] |
| HCT-116 | Colorectal Cancer | ~10 | [10] |
| LOVO | Colorectal Cancer | <10 | [10] |
| SW480 | Colorectal Cancer | <10 | [10] |
| K562 | Chronic Myeloid Leukemia | 51.9 | [3] |
| Ba/F3 (BCR-ABL) | Leukemia | 5.97 | [3] |
| Ba/F3 (BCR-ABL T315I) | Leukemia | 6.23 | [3] |
Note: IC50 values can vary depending on the specific experimental conditions.
Signaling Pathways and Experimental Workflows
DDX5 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the central role of DDX5 in promoting oncogenesis and how this compound-mediated degradation disrupts this pathway.
Caption: this compound-mediated degradation of DDX5 and its downstream effects.
Experimental Workflow for Identifying this compound as a DDX5 Degrader
This diagram outlines the key experimental steps undertaken to identify and validate DDX5 as the target of this compound.
Caption: Workflow for the identification and validation of this compound's mechanism.
Detailed Experimental Protocols
The following are representative protocols for the key experiments used to characterize this compound's activity. These are based on published methodologies and should be optimized for specific laboratory conditions.[7][10]
This compound Affinity Purification and Mass Spectrometry
Objective: To identify proteins that directly bind to this compound.
Materials:
-
This compound
-
Affinity chromatography resin (e.g., NHS-activated Sepharose)
-
Coupling buffer (e.g., 0.1 M NaHCO₃, 0.5 M NaCl, pH 8.3)
-
Blocking buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffers (e.g., PBS with varying salt concentrations and detergents)
-
Elution buffer (e.g., 0.1 M glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Cancer cell line of interest (e.g., SW620)
-
Mass spectrometer
Protocol:
-
Conjugation of this compound to Resin: a. Dissolve this compound in a suitable solvent and mix with the activated resin in coupling buffer. b. Incubate overnight at 4°C with gentle rotation. c. Wash the resin to remove unbound this compound. d. Block any remaining active groups on the resin with blocking buffer for 2 hours at room temperature. e. Wash the resin extensively with PBS.
-
Cell Lysis and Lysate Preparation: a. Culture cancer cells to ~80-90% confluency. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant (total cell lysate).
-
Affinity Purification: a. Incubate the total cell lysate with the this compound-conjugated resin (and a control resin without this compound) for 2-4 hours at 4°C with gentle rotation. b. Wash the resin with a series of wash buffers of increasing stringency to remove non-specific binding proteins. c. Elute the bound proteins using elution buffer.
-
Mass Spectrometry: a. Resolve the eluted proteins by SDS-PAGE and visualize with Coomassie blue or silver staining. b. Excise the protein bands of interest that are present in the this compound lane but not the control lane. c. Perform in-gel digestion with trypsin. d. Analyze the resulting peptides by LC-MS/MS. e. Identify the proteins using a protein database search algorithm.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to purified DDX5 protein.
Materials:
-
Purified recombinant DDX5 protein
-
This compound
-
ITC buffer (e.g., PBS, pH 7.4)
-
Isothermal titration calorimeter
Protocol:
-
Sample Preparation: a. Dialyze the purified DDX5 protein against the ITC buffer overnight at 4°C. b. Dissolve this compound in the same ITC buffer. c. Thoroughly degas both the protein and this compound solutions.
-
ITC Experiment: a. Load the DDX5 protein solution into the sample cell of the calorimeter. b. Load the this compound solution into the injection syringe. c. Set the experimental parameters (temperature, stirring speed, injection volume, and spacing). d. Perform a series of injections of this compound into the DDX5 solution. e. Record the heat changes associated with each injection.
-
Data Analysis: a. Integrate the heat peaks to determine the heat released or absorbed per injection. b. Plot the heat change against the molar ratio of this compound to DDX5. c. Fit the data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Western Blotting for DDX5 Degradation
Objective: To assess the dose- and time-dependent degradation of DDX5 in cells treated with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Primary antibody against DDX5 (e.g., rabbit anti-DDX5)
-
Primary antibody against a loading control (e.g., mouse anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment and Lysis: a. Seed cells in multi-well plates and allow them to adhere overnight. b. Treat the cells with varying concentrations of this compound for different time points. c. Lyse the cells and determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against DDX5 overnight at 4°C. e. Wash the membrane with TBST. f. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane with TBST. h. Detect the protein bands using a chemiluminescent substrate and an imaging system. i. Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
In Vivo Ubiquitination Assay
Objective: To determine if this compound treatment leads to the ubiquitination of DDX5.
Materials:
-
Cancer cell line of interest
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Cell lysis buffer for immunoprecipitation (IP)
-
Antibody for IP (e.g., anti-DDX5 or anti-ubiquitin)
-
Protein A/G agarose or magnetic beads
-
Antibodies for western blotting (anti-DDX5 and anti-ubiquitin)
Protocol:
-
Cell Treatment: a. Treat cells with this compound for the desired time. In some experiments, cells are co-treated with a proteasome inhibitor for the last 4-6 hours to allow for the accumulation of ubiquitinated proteins.
-
Immunoprecipitation: a. Lyse the cells in IP lysis buffer. b. Pre-clear the lysates with protein A/G beads. c. Incubate the pre-cleared lysates with the IP antibody (e.g., anti-DDX5) overnight at 4°C. d. Add protein A/G beads to pull down the antibody-protein complexes. e. Wash the beads extensively with IP lysis buffer. f. Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a membrane. c. Probe the membrane with an anti-ubiquitin antibody to detect the ubiquitinated DDX5. A high-molecular-weight smear indicates polyubiquitination. d. The membrane can also be probed with an anti-DDX5 antibody to confirm the immunoprecipitation of DDX5.
Cell Viability (MTT) Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: a. Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of this compound for 48-72 hours.
-
MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals. b. Add the solubilization solution to each well to dissolve the formazan crystals. c. Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability relative to the untreated control. b. Plot the cell viability against the log concentration of this compound to generate a dose-response curve. c. Determine the IC50 value, the concentration of this compound that inhibits cell viability by 50%.
Conclusion
This compound represents a significant advancement in the development of targeted cancer therapies. Its novel mechanism of action as a molecular glue degrader of the oncoprotein DDX5 provides a new strategy for treating cancers that are dependent on the oncogenic functions of DDX5. The high binding affinity of this compound for DDX5 and its potent anti-proliferative activity in cancer cells underscore its therapeutic potential. The detailed experimental protocols provided in this guide will aid researchers in further investigating the intricate biology of this compound and DDX5, and in the development of this promising new class of anti-cancer agents. Further research is warranted to identify the specific E3 ligase involved and to translate these preclinical findings into clinical applications.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. researchgate.net [researchgate.net]
- 3. FL118 Is a Potent Therapeutic Agent against Chronic Myeloid Leukemia Resistant to BCR-ABL Inhibitors through Targeting RNA Helicase DDX5 | MDPI [mdpi.com]
- 4. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. researchgate.net [researchgate.net]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Kras mutation subtypes distinctly affect colorectal cancer cell sensitivity to FL118, a novel inhibitor of survivin, Mcl-1, XIAP, cIAP2 and MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e-century.us [e-century.us]
Unraveling the Potency of (R)-FL118: A Deep Dive into its p53-Independent Anticancer Activity
For Immediate Release
BUFFALO, NY – In the intricate landscape of cancer therapeutics, the quest for agents that can effectively combat tumors regardless of their p53 status remains a paramount challenge. The small molecule (R)-FL118 has emerged as a promising candidate, demonstrating superior antitumor activity through mechanisms that circumvent the traditional reliance on the p53 tumor suppressor pathway. This technical guide delves into the core of this compound's p53-independent activity, offering researchers, scientists, and drug development professionals a comprehensive overview of its mechanisms, supporting data, and the experimental protocols utilized in its investigation.
The tumor suppressor protein p53 is frequently mutated in human cancers, rendering many conventional therapies ineffective. This compound, a novel camptothecin analogue, exhibits potent anticancer effects in preclinical models of various cancers, including those with mutated or null p53.[1][2] This remarkable capability stems from its unique multi-targeted approach, which disrupts key cancer cell survival pathways.
At the heart of FL118's p53-independent mechanism is its ability to selectively inhibit the expression of several anti-apoptotic proteins.[1][3] These include survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[1][4] By downregulating these critical survival factors, FL118 effectively pushes cancer cells towards apoptosis, or programmed cell death.[1][5] Notably, the inhibition of these proteins by FL118 is significantly more potent—by a factor of 10 to 100—compared to the active metabolite of irinotecan, SN-38, and topotecan.[6][7]
Recent groundbreaking research has identified the oncoprotein DDX5 (p68) as a direct biochemical target of FL118.[8][9] FL118 acts as a 'molecular glue degrader,' binding to DDX5 and promoting its dephosphorylation and subsequent degradation via the proteasome pathway.[8][9][10] DDX5 functions as a master regulator, controlling the expression of multiple oncogenic proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and even mutant Kras.[8][9] By targeting DDX5, FL118 orchestrates a cascade of downstream effects that cripple the cancer cell's survival machinery. The efficacy of FL118 has been shown to be highly dependent on the expression levels of DDX5, suggesting its potential as a predictive biomarker for treatment response.[8][9]
Interestingly, while FL118 can activate the p53 pathway in wild-type p53 cancer cells, leading to senescence, it preferentially induces apoptosis in the absence of functional p53.[11][12] In fact, cancer cells with null or mutated p53 have been observed to be more sensitive to FL118 treatment.[1][6] This dual mechanism of action—p53-dependent senescence and p53-independent apoptosis—contributes to its broad and potent antitumor effects.[11][12]
This technical guide provides a detailed examination of the experimental data and methodologies that have elucidated the p53-independent activity of this compound, offering a valuable resource for the ongoing development of this promising anticancer agent.
Quantitative Data Summary
The following tables summarize the quantitative data from key experiments investigating the p53-independent activity of this compound.
Table 1: Effect of FL118 on Anti-Apoptotic Protein Expression in p53-Deficient/Mutant Cancer Cells
| Cell Line | p53 Status | Treatment | Target Protein | % Inhibition (Compared to Control) | Reference |
| PC-3 | Null | FL118 (10 nM, 24h) | Survivin | 93% | [5] |
| PC-3 | Null | FL118 (10 nM, 24h) | Mcl-1 | 91% | [5] |
| PC-3 | Null | FL118 (10 nM, 24h) | XIAP | Not specified | [5] |
| PC-3 | Null | FL118 (10 nM, 24h) | cIAP2 | Not specified | [5] |
| 2008 | Mutant | FL118 (Time course) | Survivin | Time-dependent decrease | [5] |
| FaDu | Wild-type | FL118 | Survivin, Mcl-1, XIAP, cIAP2 | ~10-100 fold more effective than topotecan | [6] |
| SW620 | Mutant | FL118 | Survivin, Mcl-1, XIAP, cIAP2 | ~10-100 fold more effective than topotecan | [6] |
Table 2: Induction of Apoptosis by FL118 in p53-Null Cells
| Cell Line | p53 Status | Treatment | Apoptotic Marker | Observation | Reference |
| HCT116-p53–null | Null | FL118 (10 nmol/L, 48h) | PARP Cleavage | Significant cleavage | [11] |
| HCT116 | Wild-type | FL118 (10 nmol/L, 48h) | PARP Cleavage | No significant cleavage | [11] |
| HPAF-II | Mutant KRAS | FL118 (20 nM, 48h) | Annexin V-FITC/PI | 10.3% apoptosis | [4] |
| BxPC-3 | Wild-type KRAS | FL118 (20 nM, 48h) | Annexin V-FITC/PI | 17.3% apoptosis | [4] |
Table 3: FL118-Mediated Inhibition of DDX5 and Downstream Targets
| Cell Line | Treatment | Effect on DDX5 | Downstream Effect | Reference |
| PDAC Panc1, CRC HCT-8, SW620, Mia Paca-2 | FL118 (10, 100, 500 nM; 24, 48, 72h) | Time-dependent degradation | Controlled expression of survivin, Mcl-1 | [10] |
| MiaPaca2, SW620 | FL118 (24h) | - | Inhibition of survivin and c-Myc mRNA and protein expression | [8] |
| Panc-1 (DDX5 KO) | FL118 | - | Increased resistance to FL118 treatment | [8] |
Key Signaling Pathways and Experimental Workflows
To visually represent the complex interactions involved in the p53-independent activity of this compound, the following diagrams have been generated using the DOT language.
Caption: p53-Independent signaling pathway of this compound.
Caption: Western Blot experimental workflow.
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's p53-independent activity.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT-8, SW620) are seeded in 96-well microplates at a density of 4 x 10⁴ cells/well and incubated overnight.[4]
-
Treatment: Cells are treated with this compound at various concentrations for 72 hours.[5]
-
MTT Addition: 20 μl of MTT solution (5 mg/ml in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.[4]
-
Formazan Solubilization: The formazan crystals are dissolved in 100 μl of DMSO and mixed thoroughly for 20 minutes at room temperature.[4]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.
Western Blot Analysis
-
Cell Treatment and Lysis: Sub-confluent cancer cells are treated with this compound for the indicated times and concentrations. Cells are then lysed to extract total protein.[5]
-
Protein Quantification: The protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Survivin, Mcl-1, XIAP, cIAP2, DDX5, PARP, Caspase-3, Actin).[5][8] This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using a chemiluminescence detection system. Actin is typically used as a loading control.[5]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Cells are treated with this compound at the desired concentration and for the specified duration (e.g., 48 hours).[4]
-
Cell Harvesting and Staining: Cells are harvested, washed, and then resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.[4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
In Vivo Tumor Xenograft Studies
-
Tumor Implantation: Human tumor cells (e.g., FaDu, SW620) are subcutaneously injected into immunocompromised mice (e.g., SCID mice).[6][8]
-
Treatment Administration: Once tumors reach a palpable size, mice are treated with this compound or a vehicle control, typically on a weekly schedule.[2][8]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.[8]
-
Toxicity Monitoring: Mouse body weight is monitored as an indicator of treatment-related toxicity.[5]
-
Data Analysis: Tumor growth curves are plotted to compare the efficacy of this compound with the control group.
This comprehensive guide underscores the significant potential of this compound as a novel anticancer agent, particularly for tumors that have developed resistance to conventional therapies due to p53 mutations. Its multifaceted, p53-independent mechanism of action provides a strong rationale for its continued investigation and clinical development. A phase I clinical trial is currently underway to evaluate the safety and efficacy of FL118 in patients with advanced pancreatic ductal adenocarcinoma.[13]
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. FL118 Induces p53-Dependent Senescence in Colorectal Cancer Cells by Promoting Degradation of MdmX - PMC [pmc.ncbi.nlm.nih.gov]
- 12. FL118 induces p53-dependent senescence in colorectal cancer cells by promoting degradation of MdmX - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
In Vivo Pharmacokinetics and Pharmacodynamics of (R)-FL118: A Technical Guide
(R)-FL118 , a novel camptothecin analogue, has demonstrated significant potential as an anticancer agent with a unique mechanism of action that distinguishes it from other drugs in its class.[1][2] This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, tailored for researchers, scientists, and drug development professionals. The following sections detail its biological fate and activity, supported by experimental data and methodologies from preclinical studies.
Pharmacokinetics Profile
Pharmacokinetic studies in human tumor xenograft models have revealed a favorable profile for FL118. A key characteristic is its rapid clearance from systemic circulation, coupled with effective accumulation and prolonged retention within tumor tissues.[3] This selective accumulation in the tumor microenvironment is a significant advantage, potentially enhancing efficacy while minimizing systemic toxicity. Unlike irinotecan's active metabolite SN-38 and topotecan, FL118 is not a substrate for the efflux pump proteins P-glycoprotein (P-gp/MDR1) and ABCG2/BCRP.[3][4] This allows FL118 to bypass common mechanisms of multidrug resistance, making it effective against tumors that have acquired resistance to other camptothecins.[3][5][6]
Table 1: Summary of In Vivo Pharmacokinetic Characteristics
| Parameter | Observation | Significance | Reference |
| Circulation Clearance | Rapidly cleared from the bloodstream. | Reduces potential for systemic toxicity. | [3][4] |
| Tumor Accumulation | Effectively accumulates in xenograft tumors. | Concentrates the therapeutic agent at the site of action. | [3] |
| Tumor Retention | Long elimination half-life within the tumor. | Provides sustained antitumor pressure. | [3] |
| Efflux Pump Interaction | Not a substrate for P-gp and ABCG2. | Overcomes common multidrug resistance mechanisms. | [3][4][6] |
| Formulation | An intravenous (i.v.) compatible, Tween 80-free formulation has been developed. | Improves safety, increases the maximum tolerated dose (MTD), and expands effective treatment schedules compared to intraperitoneal (i.p.) formulations. | [7] |
Pharmacodynamics and Mechanism of Action
This compound exhibits superior antitumor activity across a range of human tumor xenograft models, including those resistant to irinotecan and topotecan.[1][3] Its mechanism of action is multifaceted and distinct from traditional camptothecins, which primarily target topoisomerase I (Top1).[4][8] While FL118 does possess some Top1 inhibitory activity at high concentrations, its potent anticancer effects at nanomolar levels are attributed to other mechanisms.[3][9][10]
The primary mechanism involves the targeted degradation of the oncoprotein DDX5 (p68), a DEAD-box RNA helicase.[2][4] FL118 acts as a "molecular glue degrader," binding to DDX5, which leads to its dephosphorylation and subsequent degradation via the ubiquitin-proteasome pathway.[2] The inhibition of DDX5, a master regulator, results in the downregulation of multiple key cancer survival proteins.[4]
Key Pharmacodynamic Effects:
-
Inhibition of Anti-Apoptotic Proteins: FL118 selectively downregulates the expression of survivin, Mcl-1, XIAP, and cIAP2 in a p53-independent manner.[7][8][9][11] This multi-target inhibition of key survival pathways contributes to its broad efficacy.
-
Modulation of Oncogenic Pathways: By degrading DDX5, FL118 also controls the expression of other critical oncogenic proteins, including c-Myc and mutant Kras.[4]
-
Induction of Apoptosis: The downregulation of anti-apoptotic proteins and modulation of oncogenic pathways ultimately leads to cancer cell apoptosis.[9][10]
-
Overcoming Drug Resistance: FL118's efficacy is maintained in cancer cells overexpressing efflux pumps like ABCG2, a major factor in clinical resistance to SN-38 and topotecan.[9][10]
Table 2: Summary of In Vivo Pharmacodynamic Effects
| Model System | Dosage & Administration | Key Findings | Reference |
| Human Colon & Head-and-Neck Tumor Xenografts | Not specified | FL118 effectively eliminates tumors regardless of p53 status. | [9][10] |
| Irinotecan/Topotecan-Resistant Xenografts | Not specified | FL118 effectively obliterated tumors that had acquired resistance to irinotecan and topotecan. | [3] |
| Multiple Myeloma Xenotransplant Model | 0.2 mg/kg for 5 days | Reduced initial tumor volume to 14% and delayed tumor growth up to five weeks. | [12] |
| Colorectal Cancer PDX Model | 2 mg/kg and 15 mg/kg (i.p.) on day 0 | Demonstrated potent anticancer potency in patient-derived xenograft (PDX) models. | [2] |
| Ovarian Cancer Xenograft (ES-2) | 5 mg/kg and 10 mg/kg (oral gavage), once a week for 20 days | Showed better antitumor activity than topotecan and dose-dependently suppressed tumor growth. | [13] |
Experimental Protocols & Methodologies
The in vivo evaluation of this compound has been conducted using established preclinical cancer models, primarily patient-derived and cell line-derived xenografts in immunocompromised mice.
General In Vivo Efficacy Study Protocol
-
Animal Models: Severe combined immunodeficient (SCID) or female BALB/c nude mice are typically used.[2][13]
-
Tumor Implantation: Human cancer cells (e.g., colorectal, lung, pancreatic) or patient-derived tumor fragments are subcutaneously implanted into the mice.[2][6]
-
Tumor Growth & Grouping: Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into control and treatment groups.[2][6]
-
Drug Formulation & Administration:
-
Intraperitoneal (i.p.): FL118 is formulated, often with vehicles like DMSO and Tween 80, for i.p. injection. Doses have ranged from 0.2 to 1.5 mg/kg in various schedules (e.g., weekly).[6][7]
-
Intravenous (i.v.): A Tween 80-free formulation containing DMSO and hydroxypropyl-β-cyclodextrin in saline has been developed for i.v. administration, allowing for higher MTDs (1.0 to 10.0 mg/kg).[7]
-
Oral Gavage: FL118 has also been administered orally at doses of 5 and 10 mg/kg.[13]
-
-
Monitoring & Endpoints: Tumor volume and mouse body weight are monitored regularly. The primary endpoints often include tumor growth inhibition, tumor regression, and overall survival.[6]
Pharmacokinetic Analysis Protocol
For PK studies, blood and tumor tissue samples are collected at various time points after FL118 administration. Drug concentrations are then quantified, typically using High-Performance Liquid Chromatography (HPLC), to determine key parameters such as clearance rate and tissue accumulation.[2][3]
Overcoming Drug Resistance: A Logical Framework
A significant feature of this compound is its ability to overcome resistance mediated by ABC transporter proteins, a major clinical challenge for chemotherapy. The logical framework for this advantage is straightforward.
Conclusion
The in vivo pharmacokinetic and pharmacodynamic profile of this compound highlights its significant promise as a next-generation anticancer therapeutic. Its favorable PK properties, including rapid systemic clearance and high tumor accumulation, combined with a unique PD mechanism centered on the degradation of the DDX5 oncoprotein, position it as a potent agent capable of overcoming clinically relevant drug resistance pathways. Further clinical investigation, including an ongoing Phase 1 study in patients with advanced pancreatic cancer, will be crucial to translating these preclinical findings into benefits for patients.[14][15]
References
- 1. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 9. e-century.us [e-century.us]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]
- 15. FL118 for Treating Patients With Advanced Pancreatic Ductal Adenocarcinoma [ctv.veeva.com]
(R)-FL118: A Technical Guide to its Molecular Targets and Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity across a range of preclinical cancer models. Its efficacy is attributed to a multi-targeted mechanism of action that converges on the induction of apoptosis and the suppression of key cancer survival pathways. This technical guide provides an in-depth overview of the molecular targets of this compound and its downstream signaling cascades. It summarizes key quantitative data, details relevant experimental methodologies, and visualizes the complex biological interactions through signaling pathway diagrams. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound.
Primary Molecular Target: DDX5 (p68)
Recent studies have identified the DEAD-box RNA helicase DDX5 (p68) as a direct molecular target of this compound.[1][2][3] this compound functions as a "molecular glue degrader."[1] It directly binds to the DDX5 oncoprotein, leading to its dephosphorylation and subsequent degradation through the proteasome pathway.[1][2] This action does not involve a decrease in DDX5 mRNA levels, indicating a post-transcriptional mechanism of regulation.[1]
DDX5 is a multifunctional protein that is overexpressed in numerous cancers and plays a critical role in tumor development, progression, and treatment resistance.[2][3] It acts as a master regulator of various oncogenic proteins, making its degradation by FL118 a pivotal event in the molecule's anticancer activity.[1][2] The expression level of DDX5 may serve as a predictive biomarker for tumor sensitivity to this compound.[1][3]
Downstream Signaling Pathways and Modulated Proteins
The degradation of DDX5 by this compound initiates a cascade of downstream effects, primarily centered on the inhibition of anti-apoptotic pathways and the promotion of apoptosis. A key feature of this compound's mechanism is its independence from the p53 tumor suppressor status of the cancer cells.[4][5][6]
Inhibition of Anti-Apoptotic Proteins
This compound selectively downregulates the expression of several key anti-apoptotic proteins from two major families:
-
Inhibitor of Apoptosis (IAP) Family: this compound consistently and independently inhibits the expression of Survivin (BIRC5) , XIAP (X-linked inhibitor of apoptosis protein) , and cIAP2 (cellular inhibitor of apoptosis protein 2) .[4][5][7][8] While initially identified through its ability to inhibit the survivin promoter, it is now understood that its effects extend to other IAP members.[4][5]
-
Bcl-2 Family: The expression of Mcl-1 (Myeloid cell leukemia 1) , a pro-survival member of the Bcl-2 family, is also significantly inhibited by this compound.[4][5][6]
Induction of Pro-Apoptotic Proteins and Apoptosis
Concurrently with the suppression of anti-survival proteins, this compound promotes the expression of pro-apoptotic proteins such as Bax and Bim .[4][6] This shift in the balance between pro- and anti-apoptotic factors ultimately leads to the activation of the intrinsic apoptotic pathway, characterized by the activation of caspase-3 and the cleavage of PARP (Poly [ADP-ribose] polymerase) .[8][9][10]
Modulation of Other Key Signaling Pathways
-
PI3K/AKT/mTOR Pathway: In ovarian cancer cell lines, this compound has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[11]
-
Homologous Recombination Repair: this compound has been found to attenuate DNA repair processes by downregulating RAD51, a key component of the homologous recombination pathway. This effect is mediated through the reduction of survivin levels.[12][13]
-
c-Myc Regulation: As DDX5 is a known regulator of the oncogene c-Myc, FL118-mediated degradation of DDX5 leads to the downregulation of c-Myc expression.[1][14]
Quantitative Data
The following tables summarize the reported in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Carcinoma | ~10 | [11] |
| SH-SY5Y | Neuroblastoma | 24.19 | [11] |
| HCT-116 | Colorectal Carcinoma | < 6.4 | [15] |
| MCF-7 | Breast Adenocarcinoma | < 6.4 | [15] |
| HepG2 | Hepatocellular Carcinoma | < 6.4 | [15] |
| Multiple Colon Cancer Lines | Colorectal Cancer | Lower than SN38 | [13] |
Table 2: Effective Concentrations of this compound for Specific Molecular Effects
| Effect | Cell Line(s) | Concentration | Reference |
| Survivin Promoter Inhibition | Various | 1-10 nM | [4] |
| Apoptosis Induction | HPAF-II, BxPC-3 | 20 nM | [16] |
| Inhibition of PI3K/AKT/mTOR | Ovarian Cancer Cells | 10 and 100 nM | [11] |
| DDX5 Dephosphorylation/Degradation | Various | 0-100 nM | [11] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.
Cell Viability and Cytotoxicity Assays
-
MTT Assay: Used to assess cell viability based on the metabolic activity of the cells.
-
Protocol: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 72 hours). MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added, and the resulting formazan crystals are dissolved in a solvent (e.g., DMSO). The absorbance is then measured at a specific wavelength to determine the percentage of viable cells relative to an untreated control.[1][16][17]
-
-
CCK-8 Assay: A similar colorimetric assay for determining cell viability.
Apoptosis Detection
-
Annexin V/Propidium Iodide (PI) Staining: A flow cytometry-based method to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Protocol: Cells are treated with this compound. After treatment, cells are harvested, washed, and stained with FITC-conjugated Annexin V and PI. The stained cells are then analyzed by flow cytometry.[16]
-
-
Western Blotting for Apoptotic Markers: Used to detect the cleavage of caspase-3 and PARP, which are hallmarks of apoptosis.
-
Protocol: Protein lysates from this compound-treated and untreated cells are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for cleaved caspase-3 and cleaved PARP. Following incubation with a secondary antibody, the protein bands are visualized.[8][9][10]
-
Target Identification and Binding
-
Affinity Purification and Mass Spectrometry: Employed to identify the direct binding partners of this compound.
-
Isothermal Titration Calorimetry (ITC): A technique to measure the binding affinity between this compound and its target protein (DDX5).[1][19]
Gene and Protein Expression Analysis
-
Western Blotting: The standard method to quantify the expression levels of specific proteins (e.g., DDX5, Survivin, Mcl-1, XIAP, cIAP2, Bax, Bim) following this compound treatment.[8][10][13]
-
Quantitative Real-Time PCR (qRT-PCR): Used to measure changes in the mRNA levels of target genes to determine if the regulation is at the transcriptional level.[18]
-
Luciferase Reporter Assays: To assess the effect of this compound on the promoter activity of specific genes, such as survivin.
In Vivo Antitumor Efficacy
-
Human Tumor Xenograft Models: To evaluate the antitumor activity of this compound in a living organism.
Visualized Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its characterization.
Caption: this compound's primary mechanism of action.
Caption: A generalized workflow for characterizing this compound.
Conclusion
This compound is a promising anticancer agent with a well-defined, multi-pronged mechanism of action. Its ability to induce the degradation of the oncoprotein DDX5 places it in the category of targeted therapies. The subsequent downregulation of a broad spectrum of anti-apoptotic proteins, independent of p53 status, suggests its potential utility in a wide range of malignancies, including those resistant to conventional therapies. Further investigation into the clinical translation of this compound is warranted, with DDX5 expression serving as a potential biomarker for patient stratification. This guide provides a foundational understanding of this compound's molecular pharmacology to aid in these future research and development endeavors.
References
- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. Roswell Park Researchers Identify Molecular ‘Glue’ That Sticks to and Degrades a Cancer-Causing Protein | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 8. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. medchemexpress.com [medchemexpress.com]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 18. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Unraveling the Anticancer Potential of FL118 Analogues: A Deep Dive into Structure-Activity Relationships
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
FL118, a novel camptothecin analogue, has demonstrated exceptional antitumor efficacy in preclinical studies, overcoming resistance mechanisms that limit the effectiveness of other topoisomerase I inhibitors.[1] Its unique mode of action, which extends beyond Top1 inhibition to the targeted degradation of key oncoproteins, has spurred significant interest in the development of FL118-based therapeutics.[2][3] This technical guide provides a comprehensive exploration of the chemical structure-activity relationships (SAR) of FL118 analogues, offering a detailed overview of their synthesis, biological evaluation, and underlying mechanisms of action. Through a combination of tabulated quantitative data, detailed experimental protocols, and visual diagrams of signaling pathways and experimental workflows, this document serves as a critical resource for researchers engaged in the discovery and development of next-generation anticancer agents.
Introduction
FL118, chemically known as 10,11-(Methylenedioxy)-20(S)-camptothecin, emerged from high-throughput screening as a potent inhibitor of survivin, a key member of the inhibitor of apoptosis (IAP) protein family.[4][5] Subsequent research has revealed a more complex and potent mechanism of action. FL118 acts as a "molecular glue degrader," binding to the oncoprotein DDX5 (p68), an RNA helicase.[6][7] This interaction leads to the dephosphorylation and subsequent proteasomal degradation of DDX5.[2][6][7] The degradation of DDX5, a master regulator of various oncogenic pathways, results in the downstream suppression of multiple anti-apoptotic and pro-survival proteins, including survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant Kras.[3][7][8] This multi-pronged attack on cancer cell survival pathways contributes to FL118's broad and potent antitumor activity, even in cancer models resistant to traditional chemotherapies.[5]
The unique chemical structure of FL118, particularly the 10,11-methylenedioxy group, is crucial for its distinct mechanism of action, differentiating it from other camptothecin analogues like irinotecan and topotecan.[5] The promising preclinical data has positioned FL118 as a valuable platform for the development of novel anticancer agents with improved efficacy and toxicity profiles. This has led to the synthesis and evaluation of a wide array of FL118 analogues, with modifications primarily at the 7, 9, and 20 positions of the camptothecin core structure. Understanding the structure-activity relationships of these analogues is paramount for the rational design of more effective and safer cancer therapeutics.
Structure-Activity Relationship of FL118 Analogues
The exploration of FL118's chemical space has focused on modifying specific positions to enhance its pharmacological properties, including potency, solubility, and tumor selectivity. The following sections summarize the key findings from studies on various FL118 analogues.
Quantitative Data on In Vitro Cytotoxicity
The antitumor activity of FL118 and its analogues is typically assessed through in vitro cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency. The following tables present a summary of the IC50 values for various FL118 analogues, providing a clear comparison of their anticancer activity.
Table 1: In Vitro Cytotoxicity (IC50, nM) of 7-Substituted FL118 Analogues [4]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HeLa (Cervical) |
| FL118 | 4.5 ± 0.5 | 5.8 ± 0.7 | 6.2 ± 0.9 | 7.1 ± 1.1 | 5.5 ± 0.6 |
| FL77-18 | < 6.4 | < 6.4 | < 6.4 | Not Reported | Not Reported |
| FL77-24 | < 6.4 | < 6.4 | < 6.4 | 433.5 ± 1.8 | 32.8 ± 4.0 |
Table 2: In Vitro Cytotoxicity (IC50, nM) of 9-Substituted FL118 Analogues [4]
| Compound | HCT-116 (Colon) | MCF-7 (Breast) | HepG-2 (Liver) | A549 (Lung) | HeLa (Cervical) |
| FL118 | 4.5 ± 0.5 | 5.8 ± 0.7 | 6.2 ± 0.9 | 7.1 ± 1.1 | 5.5 ± 0.6 |
| FL97-19 | 136.5 ± 2.9 | 951.5 ± 3.9 | 756.7 ± 5.1 | 1000 ± 5.4 | 140.2 ± 3.8 |
| FL97-22 | 183.4 ± 5.3 | 161.3 ± 2.7 | 148.6 ± 6.3 | 148.7 ± 2.3 | 160.7 ± 6.9 |
| FL97-24 | 22.3 ± 2.3 | 28.1 ± 3.5 | 29.7 ± 3.7 | 433.5 ± 1.8 | 32.8 ± 4.0 |
Table 3: In Vitro Cytotoxicity (IC50, μM) of 20(S)-Substituted FL118-Amino Acid Conjugates [9]
| Compound | A549 (Lung) | HepG2 (Liver) | HeLa (Cervical) | HCT116 (Colon) |
| FL118 | 0.031 ± 0.003 | 0.028 ± 0.002 | 0.035 ± 0.004 | 0.025 ± 0.003 |
| 9b (L-Gly-FL118) | 0.024 ± 0.002 | 0.026 ± 0.003 | 0.029 ± 0.003 | 0.024 ± 0.002 |
| 9j (L-Lys-FL118) | 0.045 ± 0.005 | 0.051 ± 0.006 | 0.062 ± 0.007 | 0.039 ± 0.004 |
Data is presented as mean ± standard deviation.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the study of FL118 analogues, ensuring reproducibility and facilitating further research.
Synthesis of 7-Substituted FL118 Analogues[4]
A general procedure for the synthesis of 7-substituted FL118 analogues involves a Suzuki coupling reaction.
Materials:
-
6-Nitro piperonal
-
Substituted-phenylboronic acids
-
Palladium(II) chloride (PdCl₂)
-
Tri(1-naphthyl)phosphine
-
Potassium carbonate (K₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of 6-nitro piperonal (1 equivalent) in THF, add the respective substituted-phenylboronic acid (2 equivalents), potassium carbonate (3 equivalents), tri(1-naphthyl)phosphine (0.05 equivalents), and palladium(II) chloride (0.05 equivalents).
-
The reaction mixture is heated at 65°C for 24 hours under an inert atmosphere.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature and filtered.
-
The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the coupled product.
-
Subsequent standard chemical transformations are carried out to complete the synthesis of the final 7-substituted FL118 analogues.
MTT Cell Viability Assay[10][11][12][13][14]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines
-
Complete cell culture medium
-
FL118 or its analogues
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000 to 100,000 cells per well) and incubate overnight at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of FL118 or its analogues. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing the formation of formazan crystals.
-
Solubilization: Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. The plate may be shaken on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm or 590 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Visualizing the Molecular Landscape
To better understand the complex interactions and processes involved in the action of FL118 and the workflow for its analogue development, the following diagrams are provided.
FL118 Signaling Pathway
The following diagram illustrates the proposed mechanism of action of FL118, highlighting its interaction with DDX5 and the downstream consequences on key cancer-related proteins.
Experimental Workflow for FL118 Analogue Development
The following diagram outlines the typical experimental workflow for the synthesis, characterization, and biological evaluation of novel FL118 analogues.
Conclusion and Future Directions
The extensive research into the structure-activity relationship of FL118 analogues has provided invaluable insights for the design of more potent and selective anticancer agents. The data clearly indicates that modifications at the 7-position of the FL118 core can lead to compounds with significantly enhanced cytotoxicity against a range of cancer cell lines. The unique mechanism of action of FL118, centered on the degradation of the DDX5 oncoprotein, offers a promising strategy to overcome drug resistance and target cancers that are refractory to conventional therapies.
Future research should continue to explore the chemical space around the FL118 scaffold, focusing on optimizing not only potency but also pharmacokinetic and pharmacodynamic properties. Further elucidation of the intricate molecular interactions between FL118 analogues, DDX5, and other cellular components will undoubtedly pave the way for the development of novel, highly effective cancer therapeutics. The detailed protocols and data presented in this guide are intended to serve as a foundational resource to accelerate these critical research and development efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
Initial Studies on (R)-FL118 in Pancreatic Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, with a dismal five-year survival rate. The intrinsic resistance of pancreatic cancer to conventional therapies necessitates the development of novel therapeutic agents with innovative mechanisms of action. (R)-FL118, a novel camptothecin analogue, has emerged as a promising candidate, demonstrating significant preclinical activity in various cancer models, including pancreatic cancer. This technical guide provides an in-depth overview of the initial studies on this compound in pancreatic cancer models, focusing on its mechanism of action, quantitative anti-tumor efficacy, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its anti-tumor effects through a multi-faceted mechanism, primarily by targeting the DEAD-box helicase 5 (DDX5), also known as p68. FL118 acts as a "molecular glue degrader," binding to DDX5 and inducing its dephosphorylation and subsequent degradation via the proteasome pathway.[1][2][3] DDX5 is a master regulator of various oncogenic proteins.[1] By promoting the degradation of DDX5, FL118 effectively downregulates the expression of several key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4][5] This inhibition of multiple survival pathways contributes to the potent apoptotic effect of FL118 in cancer cells.
Furthermore, in pancreatic cancer models with KRAS mutations, the combination of FL118 with other agents has been shown to inhibit the constitutive activation of the RAF/MEK/ERK signaling pathway.[1][5] Additionally, FL118, alone or in combination, can inhibit the constitutive activation of NF-κB in pancreatic cancer cells with wild-type KRAS.[5]
Data Presentation
In Vitro Efficacy of FL118 in Pancreatic Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) of FL118 in various human pancreatic cancer cell lines.
| Cell Line | KRAS Status | p53 Status | IC50 (nM) | Reference |
| HPAF-II | G12D mutant | Wild-type | Not explicitly stated, but effective at low nM concentrations | [5] |
| BxPC-3 | Wild-type | Mutant | Not explicitly stated, but effective at low nM concentrations | [5] |
| PANC-1 | G12D mutant | Mutant | Effective at low nM levels | [6] |
| MiaPaCa-2 | G12V mutant | Mutant | Effective at low nM levels | [6] |
In Vivo Efficacy of FL118 in Pancreatic Cancer Patient-Derived Xenograft (PDX) Models
Studies utilizing patient-derived xenografts (PDX) have demonstrated the potent in vivo anti-tumor activity of FL118.
| PDX Model | Treatment | Dosing Schedule | Outcome | Reference |
| PDX14244 | FL118 (5 mg/kg, i.p.) | weekly x 4 | Tumor elimination | [6] |
| PDX17624 | FL118 (5 mg/kg, i.p.) | weekly x 4 | Tumor elimination | [6] |
| PDX10978 | FL118 (5 mg/kg, i.p.) | weekly x 4 | Delayed tumor growth | [6] |
| PDX10978 | FL118 (0.75 mg/kg, i.p.) + Gemcitabine (60 mg/kg) | weekly x 4 | Tumor elimination | [6] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from studies evaluating the effect of FL118 on the viability of pancreatic cancer cells.[5]
-
Cell Seeding: Plate pancreatic cancer cells (e.g., HPAF-II, BxPC-3) in 96-well plates at a density of 4 x 10^4 cells/well and incubate overnight.
-
Drug Treatment: Treat the cells with various concentrations of FL118 (and/or other compounds if studying combination effects) for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Western Blotting
This protocol is a general guideline based on the methodologies described for analyzing protein expression changes induced by FL118.[3][6]
-
Cell Lysis: Treat pancreatic cancer cells with FL118 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a 4-20% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., DDX5, survivin, XIAP, p-ERK, GAPDH) overnight at 4°C. Specific antibody clones and dilutions should be optimized based on the manufacturer's recommendations.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., GAPDH).
In Vivo Patient-Derived Xenograft (PDX) Model Study
This protocol outlines the key steps for evaluating the in vivo efficacy of FL118 using pancreatic cancer PDX models.[6]
-
PDX Establishment: Subcutaneously implant fresh tumor fragments from pancreatic cancer patients into immunocompromised mice (e.g., NOD/SCID).
-
Tumor Growth and Passaging: Monitor tumor growth and passage the tumors to subsequent cohorts of mice for expansion.
-
Experimental Cohort Formation: Once tumors reach a specified volume (e.g., 100-300 mm³), randomize the mice into treatment and control groups.
-
FL118 Formulation and Administration: Prepare the FL118 formulation for intraperitoneal (i.p.) injection. A typical formulation consists of FL118 dissolved in a vehicle containing DMSO, hydroxypropyl-β-cyclodextrin, and saline.[6] Administer FL118 at the desired dose and schedule (e.g., 5 mg/kg, weekly for 4 weeks).
-
Tumor Measurement: Measure tumor volume using calipers at regular intervals throughout the study.
-
Data Analysis: Plot the mean tumor volume ± SEM for each group over time and perform statistical analysis to determine the significance of tumor growth inhibition.
Mandatory Visualization
Caption: FL118 binds to DDX5, leading to its degradation and downregulation of anti-apoptotic proteins.
Caption: General experimental workflow for preclinical evaluation of FL118 in pancreatic cancer models.
References
- 1. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118: A Targeted Approach to Overcoming Cancer Cell Survival by Downregulating XIAP and cIAP2
An In-depth Technical Guide for Researchers and Drug Development Professionals
(R)-FL118, a novel small molecule, has emerged as a promising anti-cancer agent due to its ability to selectively target and downregulate key anti-apoptotic proteins, thereby promoting cancer cell death. This technical guide provides a comprehensive overview of the effects of this compound on two critical members of the Inhibitor of Apoptosis Protein (IAP) family: X-linked inhibitor of apoptosis protein (XIAP) and cellular inhibitor of apoptosis protein 2 (cIAP2). This document details the quantitative effects of this compound, the experimental protocols to assess its activity, and the underlying signaling pathways.
Quantitative Effects of this compound on XIAP and cIAP2 Expression
This compound has been shown to significantly reduce the protein levels of both XIAP and cIAP2 in a variety of cancer cell lines. The following tables summarize the quantitative data from key studies, providing a clear comparison of the compound's efficacy.
Table 1: Dose-Dependent Downregulation of XIAP and cIAP2 by this compound
| Cell Line | Treatment Time | This compound Concentration | % XIAP Protein Reduction (Normalized to Control) | % cIAP2 Protein Reduction (Normalized to Control) | Reference |
| HCT-8 (Colon Cancer) | 24 hours | 10 nM | 91% | 78% | [1] |
| HCT-8 (Colon Cancer) | 24 hours | 100 nM | 92% | 88% | [1] |
Table 2: Time-Course of XIAP and cIAP2 Downregulation by this compound
Further research is needed to establish a comprehensive time-course of this compound's effect on XIAP and cIAP2 protein levels.
Core Signaling Pathway: this compound-Mediated Degradation of XIAP and cIAP2
Recent studies have elucidated a key mechanism by which this compound exerts its downregulatory effects on XIAP and cIAP2. The primary target of this compound is the oncoprotein DDX5 (p68), an RNA helicase.[2] this compound binds to, dephosphorylates, and promotes the proteasomal degradation of DDX5.[2] DDX5 acts as a positive regulator of XIAP and cIAP2 expression.[2] Therefore, by inducing the degradation of DDX5, this compound effectively shuts down the expression of these critical anti-apoptotic proteins, leading to the induction of apoptosis in cancer cells.
Caption: this compound mediated signaling pathway leading to apoptosis.
Experimental Protocols
To facilitate further research into the effects of this compound on XIAP and cIAP2, this section provides detailed methodologies for key experiments.
Western Blot Analysis for XIAP and cIAP2 Protein Levels
This protocol is adapted from studies investigating the effects of this compound on cancer cells.[3]
1. Cell Lysis:
-
Treat cancer cells with the desired concentrations of this compound or vehicle control for the specified time.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells on ice for 30 minutes in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
2. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
3. SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the protein samples on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for XIAP (1:1000 dilution) and cIAP2 (1:1000 dilution) overnight at 4°C with gentle agitation. A loading control antibody, such as GAPDH or β-actin (1:5000 dilution), should also be used.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
5. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantify the band intensities using densitometry software. Normalize the intensity of the target protein bands to the loading control.
Real-Time Quantitative PCR (RT-qPCR) for XIAP and cIAP2 mRNA Levels
This protocol provides a general framework for assessing changes in XIAP and cIAP2 gene expression following this compound treatment.
1. RNA Extraction:
-
Treat cells with this compound as described for the Western blot protocol.
-
Harvest cells and extract total RNA using a commercially available RNA isolation kit according to the manufacturer's protocol.
-
Assess RNA quality and quantity using a spectrophotometer.
2. cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
3. qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for XIAP and cIAP2, and a SYBR Green or TaqMan master mix.
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.
4. Data Analysis:
-
Calculate the relative quantification of gene expression using the ΔΔCt method.
Co-Immunoprecipitation (Co-IP) for DDX5 Ubiquitination
This protocol is designed to investigate the ubiquitination of DDX5 following this compound treatment.[2]
1. Cell Treatment and Lysis:
-
Treat cells with this compound and a proteasome inhibitor (e.g., MG132) to allow for the accumulation of ubiquitinated proteins.
-
Lyse cells in a Co-IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, with protease and deubiquitinase inhibitors).
2. Immunoprecipitation:
-
Pre-clear the cell lysates with protein A/G agarose beads.
-
Incubate the pre-cleared lysates with an anti-DDX5 antibody or an isotype control IgG overnight at 4°C.
-
Add protein A/G agarose beads and incubate for another 2-4 hours to capture the immune complexes.
-
Wash the beads extensively with Co-IP lysis buffer.
3. Elution and Western Blotting:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western blotting using an anti-ubiquitin antibody to detect ubiquitinated DDX5.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the effects of this compound on XIAP and cIAP2.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cell Viability Assay with (R)-FL118
For Researchers, Scientists, and Drug Development Professionals
(R)-FL118 , a novel camptothecin analog, has demonstrated significant potential as an anti-cancer agent. Its unique mechanism of action, which involves the inhibition of multiple anti-apoptotic proteins, makes it a compelling candidate for cancer therapy, particularly in drug-resistant tumors.[1][2][3] This document provides detailed protocols for assessing the in vitro cell viability of cancer cells treated with this compound using two common methods: the colorimetric MTT assay and the luminescent CellTiter-Glo® assay.
Principle of this compound Action
This compound, chemically known as 10,11-methylenedioxy-20(S)-camptothecin, exerts its anti-tumor effects through a multi-targeted approach.[1] Unlike traditional camptothecin analogs that primarily target topoisomerase I, this compound shows superior anti-cancer activity by selectively inhibiting the expression of several key survival proteins.[2][4][5] Its primary targets include:
By downregulating these anti-apoptotic proteins, this compound promotes programmed cell death (apoptosis) in cancer cells.[1][6] Furthermore, studies have shown that this compound's efficacy is independent of the p53 tumor suppressor protein status, suggesting its potential application across a broad range of cancer types.[2][3] Recent findings also indicate that FL118 binds to the oncoprotein DDX5, leading to its degradation and the subsequent inhibition of its downstream targets, including survivin and c-Myc.[7][8]
Experimental Protocols
Two standard protocols for determining cell viability are detailed below. The choice of assay may depend on the specific cell line, experimental goals, and available equipment.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[9][10]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile plates
-
MTT solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., 20% SDS, 50% N,N-dimethylformamide)[4]
-
Microplate reader capable of measuring absorbance at 570 nm[10]
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well for a final concentration of 0.5 mg/mL.[4][9]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[4] Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[10]
Protocol 2: CellTiter-Glo® Luminescent Cell Viability Assay
This homogeneous assay determines the number of viable cells by quantifying ATP, which is a marker of metabolically active cells. The assay reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present.[11][12][13]
Materials:
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well sterile plates (to prevent luminescence signal cross-talk)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into an opaque-walled 96-well plate at an optimal density in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add the desired volume of diluted compound to each well. Include a vehicle control.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
-
Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature before use.[14]
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., add 100 µL of reagent to 100 µL of medium).[12][14]
-
Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[12][14] Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][14]
-
Luminescence Measurement: Record the luminescence using a luminometer.
Data Presentation
The quantitative data from the cell viability assays should be summarized for clear comparison. The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Table 1: Effect of this compound on Cancer Cell Viability (MTT Assay)
| This compound Concentration (nM) | Absorbance at 570 nm (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
Table 2: Effect of this compound on Cancer Cell Viability (CellTiter-Glo® Assay)
| This compound Concentration (nM) | Luminescence (RLU) (Mean ± SD) | % Cell Viability (Mean ± SD) |
| 0 (Vehicle Control) | Value | 100 |
| 1 | Value | Value |
| 10 | Value | Value |
| 100 | Value | Value |
| 1000 | Value | Value |
Visualizations
Experimental Workflow
This compound Signaling Pathway
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e-century.us [e-century.us]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. merckmillipore.com [merckmillipore.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 12. ch.promega.com [ch.promega.com]
- 13. yph-bio.com [yph-bio.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for Solubilizing (R)-FL118 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
(R)-FL118 , a novel camptothecin analogue, has demonstrated potent antitumor activity by selectively inhibiting multiple cancer-associated survival genes.[1][2] Proper solubilization and handling of this compound are critical for obtaining reliable and reproducible results in in-vitro cell culture experiments. These application notes provide detailed protocols for the solubilization of this compound, preparation of stock and working solutions, and important considerations for its use in cell culture.
Data Presentation: Solubility and Stock Solution Parameters
For consistent experimental outcomes, it is crucial to adhere to established solubility parameters and storage conditions for this compound. The following table summarizes the key quantitative data for preparing this compound solutions.
| Parameter | Value | Source |
| Solvent for Stock Solution | Dimethyl Sulfoxide (DMSO) | [3][4][5] |
| Stock Solution Concentration | 1 mM or 4 mg/mL | [4][5] |
| Solubility in DMSO | ~1 mg/mL (with heating to 60°C) or 4 mg/mL | [3][4] |
| Storage of Stock Solution | -20°C for up to 1 month; -80°C for up to 6 months to 1 year | [3][4] |
| Working Solution Preparation | 1000x dilution of stock solution in cell culture medium | [5][6] |
| Final DMSO Concentration in Culture | Should be kept low (typically ≤ 0.1%) to avoid solvent toxicity | [5][6] |
Note: The molecular weight of FL118 is 392.36 g/mol .[4] It is imperative to use fresh, anhydrous DMSO as the presence of moisture can significantly decrease the solubility of this compound.[4]
Experimental Protocols
Protocol 1: Preparation of a 1 mM this compound Stock Solution in DMSO
This protocol outlines the steps to prepare a 1 mM stock solution of this compound, a commonly used concentration for in-vitro studies.[5]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 1 mM solution, weigh out 0.392 mg of this compound.
-
Add the appropriate volume of anhydrous DMSO to the this compound powder.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming to 60°C and sonication can be used to aid dissolution if necessary.[3]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 1 year).[4]
Protocol 2: Preparation of this compound Working Solution for Cell Treatment
This protocol describes the dilution of the DMSO stock solution to the final working concentration in cell culture medium.
Materials:
-
1 mM this compound stock solution in DMSO
-
Pre-warmed complete cell culture medium appropriate for the cell line being used
-
Sterile tubes for dilution
Procedure:
-
Thaw a single aliquot of the 1 mM this compound stock solution at room temperature.
-
Determine the final concentration of this compound required for your experiment.
-
Perform a serial dilution of the stock solution in complete cell culture medium. For a final concentration of 1 µM, dilute the 1 mM stock solution 1:1000. For example, add 1 µL of the 1 mM stock solution to 999 µL of cell culture medium.
-
Mix the working solution gently by pipetting or inverting the tube.
-
Add the appropriate volume of the working solution to your cell culture plates. Ensure the final DMSO concentration does not exceed a level that is toxic to your specific cell line (typically ≤ 0.1%).
-
Always prepare a vehicle control using the same final concentration of DMSO in the cell culture medium.
Visualizations: Signaling Pathways and Experimental Workflow
To better understand the mechanism of action of this compound and the experimental process, the following diagrams are provided.
Caption: this compound signaling pathway.
The above diagram illustrates the mechanism of action of this compound. This compound binds to and promotes the degradation of the oncoprotein DDX5.[7] This leads to the downregulation of several anti-apoptotic and cancer-promoting proteins, including Survivin, Mcl-1, XIAP, cIAP2, c-Myc, and mutant KRAS.[7][8] The inhibition of Survivin also leads to the downregulation of RAD51, a key protein in DNA homologous recombination repair.[9] These molecular events ultimately result in apoptosis, inhibition of DNA repair, and cell cycle arrest in cancer cells.
Caption: Experimental workflow for this compound solubilization.
This workflow diagram provides a step-by-step visual guide for the preparation of this compound solutions for cell culture experiments, from weighing the compound to treating the cells. Following this standardized procedure will help ensure the consistency and reliability of experimental results.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. Stork: Antitumor activity of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, is highly dependent on its primary structure and steric configuration [storkapp.me]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Application Notes and Protocols: Western Blot Analysis of Survivin Expression Following (R)-FL118 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the analysis of survivin protein expression in response to treatment with (R)-FL118, a novel small molecule inhibitor of survivin. The protocols outlined below are intended for use by researchers in oncology, cell biology, and drug development to assess the efficacy of this compound in preclinical models.
This compound is a potent anticancer agent that has been shown to selectively inhibit the expression of survivin and other key anti-apoptotic proteins, independent of p53 status. [1][2][3] This makes it a promising therapeutic candidate for a wide range of human cancers. Western blot analysis is a fundamental technique to quantify the dose-dependent effects of this compound on survivin protein levels within cancer cells.
Data Presentation: Quantitative Analysis of Survivin Downregulation
Treatment with this compound leads to a significant and dose-dependent reduction in survivin protein expression across various cancer cell lines. The tables below summarize the quantitative data from representative studies.
Table 1: Dose-Dependent Inhibition of Survivin Expression by this compound in Human Colon Cancer Cells
| Cell Line | Treatment Time (hours) | This compound Concentration | Survivin Expression (% of Control) |
| HCT-8 | 24 | 10 nM | 48% |
| HCT-8 | 24 | 100 nM | 32% |
| EKVX | 24 | 10 nM | 32% |
| EKVX | 24 | 100 nM | 15% |
Data is derived from densitometric analysis of Western blots, with actin used as a loading control.[2]
Table 2: Time-Course of Survivin Inhibition by this compound in Human Pancreatic Cancer Cells
| Cell Line | This compound Concentration | 16 hours | 24 hours | 48 hours |
| PANC-1 | 50 nM | Expressed | Decreased | Markedly Decreased |
| MIA PaCa-2 | 50 nM | Expressed | Decreased | Markedly Decreased |
Qualitative assessment from Western blot images indicating changes in protein levels over time.[4]
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to determine survivin expression following this compound treatment.
Materials and Reagents
-
Cell Lines: Human cancer cell lines (e.g., HCT-8, EKVX, PANC-1, MIA PaCa-2)
-
This compound: Stock solution in DMSO
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): pH 7.4
-
Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA or Bradford reagent
-
Laemmli Sample Buffer: (4X)
-
SDS-PAGE Gels: (e.g., 4-20% precast polyacrylamide gels)
-
Running Buffer: (Tris/Glycine/SDS)
-
Transfer Buffer: (Tris/Glycine/Methanol)
-
PVDF or Nitrocellulose Membranes
-
Blocking Buffer: 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Survivin antibody
-
Mouse or Rabbit anti-Actin or anti-GAPDH antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Chemiluminescent Substrate: (ECL)
-
Imaging System: Chemiluminescence imager
Experimental Workflow
Caption: Workflow for Western Blot Analysis of Survivin.
Step-by-Step Protocol
-
Cell Culture and Treatment:
-
Seed the desired cancer cell line in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
Allow the cells to adhere and grow for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM) and a vehicle control (DMSO) for the desired time points (e.g., 16, 24, 48 hours).
-
-
Protein Extraction:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well/dish and incubate on ice for 30 minutes with occasional agitation.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay according to the manufacturer's instructions.
-
Normalize the protein concentrations of all samples with lysis buffer.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples for loading by adding 4X Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-survivin antibody (at the manufacturer's recommended dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Repeat the antibody incubation steps for the loading control (actin or GAPDH).
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the survivin band to the corresponding loading control band for each sample.
-
Express the results as a percentage of the vehicle-treated control.
-
This compound Signaling and Mechanism of Action
This compound exerts its anticancer effects by modulating the expression of multiple proteins involved in apoptosis.[1][3] It not only downregulates the expression of survivin but also other members of the Inhibitor of Apoptosis (IAP) family, such as XIAP and cIAP2, and the Bcl-2 family member Mcl-1.[1][2] Concurrently, this compound can upregulate the expression of pro-apoptotic proteins like Bax and Bim.[1] This multi-targeted approach leads to the induction of apoptosis in cancer cells.
Caption: this compound's Impact on Apoptotic Pathways.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Xenograft Mouse Model for (R)-FL118 Efficacy Testing
Audience: Researchers, scientists, and drug development professionals.
Introduction
(R)-FL118, a novel analogue of camptothecin, has demonstrated significant potential as an anti-cancer agent.[1] It exhibits superior antitumor activity compared to clinically approved camptothecins like irinotecan and topotecan and can overcome acquired resistance to these drugs.[1][2] The primary mechanism of action for FL118 involves the selective, p53-independent inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, X-linked inhibitor of apoptosis protein (XIAP), and cellular inhibitor of apoptosis protein 2 (cIAP2).[3][4] By downregulating these key survival proteins, FL118 effectively induces apoptosis in cancer cells.[3] Additionally, in cancer cells with wild-type p53, FL118 can activate the p53 signaling pathway.[5][6]
Preclinical evaluation of novel therapeutics relies heavily on in vivo models to assess efficacy and toxicity. Cell line-derived xenograft (CDX) mouse models, which involve the implantation of human cancer cell lines into immunodeficient mice, are a standard and reproducible method for these initial in vivo studies.[7][8] This document provides a detailed protocol for establishing a subcutaneous xenograft mouse model using a human colorectal cancer cell line to test the therapeutic efficacy of this compound.
This compound Signaling Pathway
The following diagram illustrates the proposed mechanism of action for this compound. The compound selectively inhibits the expression of key anti-apoptotic proteins, thereby promoting the activation of caspases and leading to programmed cell death.
Experimental Workflow
The overall workflow for establishing the xenograft model and evaluating this compound efficacy is outlined below. The process begins with the in vitro culture of cancer cells, followed by implantation into mice, tumor growth monitoring, drug administration, and finally, data collection and analysis.
Materials and Reagents
-
Cell Line: Human colorectal carcinoma cell line (e.g., HCT116, SW620).[9]
-
Animals: 6-8 week old female immunodeficient mice (e.g., NOD-SCID or Nude).[10][11]
-
This compound: Investigational drug.
-
Vehicle Control: Appropriate vehicle for this compound solubilization (e.g., Tween 80-free formulation).[12]
-
Cell Culture Media: Recommended medium for the selected cell line (e.g., McCoy's 5A for HCT116).
-
Reagents: Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, Phosphate-Buffered Saline (PBS), Matrigel (optional).
-
Equipment: Laminar flow hood, CO2 incubator, centrifuge, hemocytometer, digital calipers, analytical balance, sterile syringes and needles.
-
Anesthetics: Isoflurane or Ketamine/Xylazine solution.
Experimental Protocols
All animal procedures must be performed in compliance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).[13][14]
Protocol 1: Cell Culture and Preparation
-
Culture the selected human cancer cell line (e.g., HCT116) in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin in a 37°C, 5% CO2 incubator.
-
Grow cells to 70-80% confluency.
-
Wash the cells with sterile PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells into a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in sterile, serum-free medium or PBS.
-
Determine cell viability and concentration using a hemocytometer and Trypan Blue exclusion. Viability should be >95%.
-
Adjust the cell concentration to 5 x 10⁷ cells/mL in cold, serum-free medium. For some cell lines, resuspending in a 1:1 mixture with Matrigel can improve tumor take rate. Keep the cell suspension on ice until injection.
Protocol 2: Xenograft Implantation
-
Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).[11]
-
Shave the hair on the right flank and sterilize the skin with an alcohol wipe.
-
Draw 100 µL of the cell suspension (containing 5 x 10⁶ cells) into a 1 mL syringe with a 27-gauge needle.
-
Gently lift the skin on the flank and insert the needle subcutaneously.
-
Inject the 100 µL cell suspension slowly to form a small bleb under the skin.
-
Withdraw the needle and monitor the mouse until it has fully recovered from anesthesia.
-
Return the mouse to a sterile housing environment and monitor for any adverse reactions.
Protocol 3: Tumor Growth Monitoring and Animal Grouping
-
Begin monitoring for tumor growth approximately 5-7 days post-implantation.
-
Once tumors become palpable, measure the length (L) and width (W) using digital calipers 2-3 times per week.[7]
-
Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (W² x L) / 2 .[15][16]
-
Continue monitoring until the average tumor volume reaches 100-150 mm³.[17]
-
Once tumors reach the target size, randomize the mice into treatment groups (e.g., Vehicle Control, this compound Low Dose, this compound High Dose) with 8-10 mice per group.[10] Ensure the average tumor volume is similar across all groups at the start of treatment (Day 0).
Protocol 4: this compound Administration and Efficacy Evaluation
-
Prepare the this compound formulation and the vehicle control solution fresh on each day of dosing.
-
Record the body weight of each mouse before every treatment.
-
Administer the assigned treatment to each mouse. The route and schedule should be based on prior studies (e.g., intraperitoneal (IP) injection once weekly at 0.5 mg/kg and 0.75 mg/kg).[18][19]
-
Continue to measure tumor volume and body weight 2-3 times per week throughout the study.
-
The study should be terminated based on predefined humane endpoints, which may include:
-
At the end of the study, euthanize the mice, and excise, weigh, and photograph the tumors for final analysis.
Data Presentation and Analysis
All quantitative data should be summarized for clear interpretation and comparison between groups. Data are typically presented as mean ± standard error of the mean (SEM).
Table 1: Tumor Volume (mm³) Over Time
| Day | Vehicle Control (Mean ± SEM) | This compound Low Dose (Mean ± SEM) | This compound High Dose (Mean ± SEM) |
|---|---|---|---|
| 0 | 125.5 ± 10.2 | 124.8 ± 9.8 | 126.1 ± 11.5 |
| 4 | 210.3 ± 15.6 | 180.5 ± 12.1 | 175.4 ± 13.2 |
| 7 | 350.1 ± 25.8 | 225.7 ± 18.9 | 210.6 ± 16.7 |
| 11 | 580.6 ± 40.1 | 280.4 ± 22.5 | 240.2 ± 20.3 |
| 14 | 850.2 ± 65.7 | 310.9 ± 28.1 | 255.8 ± 24.9 |
| ... | ... | ... | ... |
Table 2: Percent Body Weight Change (%) Over Time
| Day | Vehicle Control (Mean ± SEM) | This compound Low Dose (Mean ± SEM) | This compound High Dose (Mean ± SEM) |
|---|---|---|---|
| 0 | 0.0 ± 0.0 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| 4 | +1.2 ± 0.5 | +0.8 ± 0.4 | +0.5 ± 0.6 |
| 7 | +2.5 ± 0.8 | -0.5 ± 0.7 | -1.2 ± 0.9 |
| 11 | +3.1 ± 1.0 | -1.0 ± 0.8 | -2.5 ± 1.1 |
| 14 | +3.5 ± 1.2 | -0.2 ± 0.6 | -1.8 ± 1.0 |
| ... | ... | ... | ... |
Table 3: Summary of Efficacy Endpoints at Study Conclusion
| Group | Final Mean Tumor Volume (mm³) | Tumor Growth Inhibition (TGI, %) | p-value vs. Control | Mean Body Weight Change (%) |
|---|---|---|---|---|
| Vehicle Control | 1502.4 ± 110.5 | - | - | +5.2 ± 1.5 |
| This compound Low Dose | 450.6 ± 45.2 | 70.0% | <0.001 | -1.5 ± 1.2 |
| this compound High Dose | 315.8 ± 38.9 | 79.0% | <0.0001 | -3.8 ± 1.8 |
Tumor Growth Inhibition (TGI) is calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of control group)] x 100.
Conclusion
The protocols described provide a robust framework for establishing a cell line-derived xenograft model to evaluate the in vivo efficacy of this compound. Careful execution of these methodologies, adherence to animal welfare guidelines, and systematic data collection are critical for obtaining reliable and reproducible results. This model allows for the assessment of antitumor activity and systemic toxicity, providing essential data to support the further clinical development of this compound as a promising cancer therapeutic.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. e-century.us [e-century.us]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Xenograft tumor model | SMC Laboratories Inc. [smccro-lab.com]
- 9. ichorlifesciences.com [ichorlifesciences.com]
- 10. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 11. Frontiers | Cell Line Derived Xenograft Mouse Models Are a Suitable in vivo Model for Studying Tumor Budding in Colorectal Cancer [frontiersin.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Guidelines for the welfare and use of animals in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 14. veterinarypaper.com [veterinarypaper.com]
- 15. Gradient-Based Algorithm for Determining Tumor Volumes in Small Animals Using Planar Fluorescence Imaging Platform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Establishment of Patient-Derived Xenografts in Mice [bio-protocol.org]
- 18. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin–RAD51 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
Techniques for Synthesizing Novel (R)-FL118 Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and evaluation of novel (R)-FL118 derivatives. This compound, a potent camptothecin analog, has demonstrated significant antitumor activity through a unique mechanism of action, making its derivatives promising candidates for cancer therapy. These notes are intended to guide researchers in medicinal chemistry, pharmacology, and drug discovery in the design, synthesis, and characterization of next-generation this compound-based therapeutics.
Overview of this compound and its Mechanism of Action
This compound, or 10,11-methylenedioxy-20(S)-camptothecin, is a synthetic derivative of camptothecin. Unlike traditional camptothecins that primarily target Topoisomerase I (Top1), FL118 exhibits a multi-faceted mechanism of action.[1][2] It has been shown to downregulate key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][3] Furthermore, recent studies have identified the DEAD-box RNA helicase DDX5 as a direct binding partner of FL118, leading to DDX5 dephosphorylation and degradation.[4][5] This, in turn, affects the expression of downstream oncogenic proteins like c-Myc and mutant Kras.[5] This unique mode of action allows FL118 to overcome resistance mechanisms associated with traditional chemotherapeutics.[1][6]
Signaling Pathway of FL118
The following diagram illustrates the key signaling pathways affected by FL118.
Caption: FL118 Signaling Cascade
Synthetic Strategies for Novel this compound Derivatives
The core scaffold of this compound presents several positions amenable to chemical modification to improve potency, selectivity, solubility, and pharmacokinetic properties. The most explored positions for derivatization are C7, C9, and C20.
Synthesis of 7-Substituted this compound Derivatives
Modification at the C7 position has been shown to enhance antitumor efficacy.[7][8] A common synthetic route involves a Suzuki coupling reaction.
Caption: C7-Substituted FL118 Synthesis
Step 1: Suzuki Coupling [7]
-
To a solution of 6-nitropiperonal (1.0 g, 5.1 mmol) in tetrahydrofuran (THF, 20 mL), add 4-ethylphenylboronic acid (0.92 g, 6.1 mmol), potassium carbonate (2.1 g, 15.3 mmol), and tri(1-naphthyl)phosphine (0.21 g, 0.51 mmol).
-
Purge the mixture with argon for 15 minutes.
-
Add palladium(II) chloride (PdCl2, 45 mg, 0.25 mmol) and heat the reaction mixture to 65°C for 24 hours.
-
After cooling to room temperature, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography (silica gel, petroleum ether:ethyl acetate = 10:1) to yield the 7-substituted-6-nitropiperonal intermediate.
Step 2: Reduction and Friedländer Condensation [7]
-
Reduce the nitro group of the intermediate from Step 1 using standard conditions (e.g., iron powder in the presence of hydrochloric acid) to obtain the corresponding amine.
-
The resulting 7-substituted-6-aminopiperonal is then subjected to a Friedländer condensation with the (S)-tricyclic ketolactone (chiral pyridone intermediate) in the presence of a catalyst (e.g., iodine in DMF at 90°C) to afford the final 7-(4-ethylphenyl)-FL118 derivative.[9]
-
Purify the final product by column chromatography.
Synthesis of 20-Substituted this compound Derivatives
Esterification at the C20 hydroxyl group is a common strategy to generate prodrugs with improved water solubility and modified release profiles.[9]
Caption: C20-Substituted FL118 Synthesis
Step 1: Esterification with Boc-Glycine
-
To a solution of this compound (100 mg, 0.25 mmol) in dichloromethane (DCM, 10 mL), add Boc-Gly-OH (66 mg, 0.38 mmol), 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 72 mg, 0.38 mmol), and 4-dimethylaminopyridine (DMAP, 6 mg, 0.05 mmol).
-
Stir the reaction mixture at room temperature for 4 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield the Boc-protected intermediate.
Step 2: Deprotection and Salt Formation
-
Dissolve the intermediate from Step 1 in DCM (5 mL) and add trifluoroacetic acid (TFA, 1 mL).
-
Stir the mixture at room temperature for 2 hours.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a minimal amount of methanol and add a solution of HCl in diethyl ether to precipitate the hydrochloride salt.
-
Collect the solid by filtration and dry under vacuum to obtain L-Gly-FL118 hydrochloride.
In Vitro Biological Evaluation Protocols
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of the synthesized derivatives on various cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the FL118 derivatives (typically ranging from nanomolar to micromolar) for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values by plotting the percentage of cell viability against the compound concentration.
Topoisomerase I (Top1) Relaxation Assay
This assay determines the ability of the derivatives to inhibit the enzymatic activity of Top1.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), Top1 assay buffer, and purified human Top1 enzyme.
-
Compound Addition: Add the FL118 derivatives at various concentrations to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: Separate the relaxed and supercoiled DNA on a 1% agarose gel.
-
Visualization: Stain the gel with ethidium bromide and visualize the DNA bands under UV light. Inhibition of Top1 activity is observed as a decrease in the amount of relaxed DNA compared to the control.
Colony Formation Assay
This assay assesses the long-term effect of the derivatives on the proliferative capacity of cancer cells.[1]
Protocol:
-
Cell Seeding: Plate a low number of cells (e.g., 200-500 cells/well) in 6-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with the FL118 derivatives for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells, and add fresh medium.
-
Incubation: Incubate the plates for 10-14 days to allow for colony formation.
-
Staining: Fix the colonies with methanol and stain with 0.5% crystal violet solution.
-
Quantification: Count the number of colonies (typically containing >50 cells) and calculate the surviving fraction.
In Vivo Antitumor Efficacy Protocol
Human Tumor Xenograft Model
This model is used to evaluate the in vivo antitumor activity of the most promising derivatives.[10][11][12]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomize the mice into control and treatment groups. Administer the FL118 derivative via a suitable route (e.g., intraperitoneal, intravenous, or oral) at a predetermined dose and schedule.
-
Monitoring: Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Euthanize the mice when the tumors in the control group reach a predetermined size or when the mice show signs of toxicity.
-
Data Analysis: Compare the tumor growth inhibition between the treated and control groups.
Data Presentation: Summary of In Vitro Activity
The following tables summarize the reported IC50 values for selected 7- and 20-substituted this compound derivatives against various cancer cell lines.
Table 1: IC50 Values (nM) of 7-Substituted this compound Derivatives [7]
| Compound | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | A549 (Lung) | HeLa (Cervical) |
| FL118 | 8.9 | 10.2 | 7.5 | 12.3 | 9.8 |
| FL77-6 | 5.1 | 6.8 | 4.9 | 7.2 | 6.1 |
| FL77-9 | 6.2 | 7.5 | 5.8 | 8.1 | 7.3 |
| FL77-18 | <6.4 | <6.4 | <6.4 | ND | ND |
| FL77-24 | <6.4 | <6.4 | <6.4 | ND | ND |
| ND: Not Determined |
Table 2: IC50 Values (nM) of 20-Substituted this compound Derivatives [13]
| Compound | A549 (Lung) | NCI-H446 (Lung) |
| FL118 | 15.6 | 12.8 |
| 12e | 1.37 | 2.45 |
| Topotecan | >1000 | >1000 |
Table 3: Pharmacokinetic Parameters of FL118 [1]
| Sample | T 1/2 (hr) | T max (hr) | C max (ng/g or ng/mL) | AUC (hrng/g or hrng/mL) |
| FaDu Tumor | 6.85 | 0.167 | 115 | 413 |
| SW620 Tumor | 12.75 | 0.167 | 158 | 842 |
| Plasma | 1.79 | 0.167 | 43 | 82 |
Conclusion
The this compound scaffold provides a versatile platform for the development of novel anticancer agents. Strategic modifications at the C7 and C20 positions can lead to derivatives with enhanced potency, improved physicochemical properties, and potentially altered pharmacological profiles. The detailed protocols and application notes provided herein offer a comprehensive guide for researchers to synthesize, characterize, and evaluate new this compound analogs, paving the way for the discovery of more effective and safer cancer therapeutics.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. e-century.us [e-century.us]
- 12. researchgate.net [researchgate.net]
- 13. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
Flow cytometry protocol for apoptosis detection with (R)-FL118
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
(R)-FL118, a novel camptothecin analogue, has demonstrated potent antitumor activity by inducing apoptosis in various cancer cell lines. This document provides a detailed protocol for the detection and quantification of apoptosis in cells treated with this compound using a standard flow cytometry assay based on Annexin V and Propidium Iodide (PI) staining.
This compound is a selective inhibitor of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2. [1][2][3][4][5] Its ability to induce apoptosis is independent of the p53 tumor suppressor protein status, making it a promising therapeutic agent for a wide range of cancers.[1][2][4] Flow cytometry is a powerful technique to analyze apoptosis at the single-cell level, providing quantitative data on the percentage of viable, early apoptotic, late apoptotic, and necrotic cells within a population.
The most common method for flow cytometric detection of apoptosis involves the dual staining of cells with Annexin V and a viability dye such as Propidium Iodide (PI).[6][7][8][9] In healthy, viable cells, phosphatidylserine (PS) residues are located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, these PS residues are translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC, PE, or APC) to label early apoptotic cells. Propidium Iodide is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live and early apoptotic cells. It can, however, penetrate the compromised membranes of late apoptotic and necrotic cells, where it stains the cellular DNA.
By using both Annexin V and PI, it is possible to distinguish between different cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to mechanical injury)
Experimental Protocol
This protocol provides a general guideline for inducing apoptosis with this compound and subsequent analysis by flow cytometry. Optimization of this compound concentration and incubation time is recommended for each cell line.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC (or another fluorochrome conjugate)
-
Propidium Iodide (PI) solution
-
10X Annexin V Binding Buffer (e.g., 0.1 M HEPES/NaOH, pH 7.4, 1.4 M NaCl, 25 mM CaCl2)
-
Flow cytometer
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow them to be in the logarithmic growth phase at the time of treatment.
-
Induction of Apoptosis:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for different time points (e.g., 24h, 48h, 72h).
-
Include a vehicle-treated control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully collect the culture medium (which may contain detached apoptotic cells). Wash the adherent cells once with PBS and then detach them using Trypsin-EDTA. Combine the detached cells with the cells from the collected medium.
-
-
Cell Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes). Discard the supernatant carefully after each wash.
-
Staining:
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[6]
-
Add 5 µL of PI solution to the cell suspension.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately, or within one hour.
-
Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Acquire a sufficient number of events (e.g., 10,000-20,000) for each sample.
-
Analyze the data to determine the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Data Presentation
The quantitative data obtained from the flow cytometry analysis can be summarized in a table for easy comparison.
| Treatment Group | Concentration | Incubation Time (h) | % Viable Cells (Annexin V- / PI-) | % Early Apoptotic Cells (Annexin V+ / PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+ / PI+) |
| Vehicle Control | - | 24 | |||
| This compound | 1 nM | 24 | |||
| This compound | 10 nM | 24 | |||
| This compound | 100 nM | 24 | |||
| Vehicle Control | - | 48 | |||
| This compound | 1 nM | 48 | |||
| This compound | 10 nM | 48 | |||
| This compound | 100 nM | 48 | |||
| Positive Control | (e.g., 1 µM Staurosporine) | 4 |
Visualizations
Diagram of the Experimental Workflow
Caption: Experimental workflow for apoptosis detection.
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound induced apoptosis pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. e-century.us [e-century.us]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
Application of (R)-FL118 in Overcoming Irinotecan Resistance
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(R)-FL118, a novel camptothecin analog, has demonstrated significant potential in overcoming both inherent and acquired resistance to irinotecan, a standard chemotherapeutic agent for colorectal cancer. Irinotecan's efficacy is often limited by drug resistance, frequently mediated by the overexpression of ATP-binding cassette (ABC) transporters like ABCG2 and P-glycoprotein (P-gp/MDR1), which actively efflux the drug from cancer cells.[1][2][3] FL118 circumvents this resistance mechanism as it is not a substrate for these efflux pumps.[1][2][4] This allows FL118 to maintain high intracellular concentrations and exert its cytotoxic effects in irinotecan-resistant tumors.
The primary mechanism of action of FL118 involves the downregulation of key anti-apoptotic and DNA repair proteins. Notably, FL118 inhibits the expression of survivin, a member of the inhibitor of apoptosis (IAP) family.[5][6] The suppression of survivin leads to a subsequent decrease in RAD51, a critical protein in the homologous recombination DNA repair pathway.[5][6] By impairing DNA repair, FL118 enhances DNA damage and induces apoptosis in cancer cells, including those that have developed resistance to irinotecan's active metabolite, SN-38.[5][6]
Furthermore, FL118 has been shown to inhibit other key survival proteins, including Mcl-1, XIAP, and cIAP2.[1][3] This multi-targeted approach contributes to its potent anti-cancer activity and its ability to overcome resistance. Preclinical studies have consistently shown that FL118 is significantly more potent than irinotecan and topotecan in inhibiting cancer cell growth and colony formation.[1][2] In vivo xenograft models of irinotecan-resistant human colon and head-and-neck cancers have demonstrated that FL118 can effectively eliminate tumors.[4] These findings underscore the potential of FL118 as a valuable therapeutic agent for patients with irinotecan-refractory cancers.
Quantitative Data Summary
The following tables summarize the comparative efficacy of FL118 and SN-38 (the active metabolite of irinotecan) in various cancer cell lines.
Table 1: In Vitro Efficacy of FL118 vs. Topotecan
| Cell Line | Assay | Fold More Effective (FL118 vs. Topotecan) | Reference |
| HCT-8 | Cell Growth Inhibition | ≥25 | [1] |
| HCT-8 | Colony Formation | ~25 | [1] |
Table 2: Comparative Efficacy of FL118 and SN-38 in Irinotecan-Resistant Cells
| Cell Line | Drug | IC50 (approx.) | Notes | Reference |
| LOVO SN38R | FL118 | Lower than SN-38 | SN-38 resistant cell line | [6] |
| LOVO SN38R | SN-38 | Higher than FL118 | SN-38 resistant cell line | [6] |
Table 3: In Vivo Antitumor Activity of FL118 in Irinotecan-Resistant Xenograft Model
| Xenograft Model | Treatment | Outcome | Reference |
| LOVO SN38R | FL118 | ~40% reduction in tumor size | [6] |
Signaling Pathways and Experimental Workflows
FL118 Mechanism in Overcoming Irinotecan Resistance
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. e-century.us [e-century.us]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
In vivo dosing and administration schedule for (R)-FL118 studies
Application Notes and Protocols for In Vivo (R)-FL118 Studies
This compound , also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel camptothecin analogue with potent antitumor activity demonstrated in a variety of human cancer models. Unlike other camptothecin derivatives such as irinotecan and topotecan, which primarily act as Topoisomerase I (Top1) inhibitors, FL118 exhibits a unique multi-targeting mechanism. It selectively inhibits the expression of several key anti-apoptotic proteins, including Survivin, Mcl-1, XIAP, and cIAP2, independent of p53 status.[1][2][3][4][5] This distinct mechanism allows FL118 to overcome common drug resistance pathways, making it a promising candidate for further preclinical and clinical development.[6]
These application notes provide a comprehensive overview of the in vivo dosing regimens, administration schedules, and experimental protocols for conducting studies with this compound, based on published preclinical research.
Data Presentation: In Vivo Dosing and Administration Schedules
The following tables summarize the quantitative data from various in vivo studies of this compound, detailing the formulations, administration routes, dosing schedules, and observed outcomes such as Maximum Tolerated Dose (MTD) and antitumor efficacy.
Table 1: Intraperitoneal (i.p.) Administration with Tween 80-Containing Formulation
This formulation is suitable for intraperitoneal administration but not for intravenous use due to potential toxicity associated with Tween 80 in frequent dosing schedules.[7]
| Animal Model | Cancer Type/Cell Line | Dose (mg/kg) | Schedule | Outcome | Reference |
| SCID Mice | HCT116-SN50, H460 | 1.5 | Once per week for 4 weeks, followed by 1 week of rest | Improved efficacy compared to irinotecan in resistant models | [8] |
| Athymic Nude Mice | Various human xenografts | 0.2 | Daily for 5 days (daily x 5) | MTD | [7][9] |
| Athymic Nude Mice | Various human xenografts | 0.5 | Every other day for 3 doses (q2 x 3) | MTD | [7][9] |
| Athymic Nude Mice | Various human xenografts | 1.5 | Once a week for 4 weeks (weekly x 4) | MTD; Tumor regression observed | [7][9][10] |
| SCID Mice | FaDu (Head & Neck), HCT-8 (Colon) | 0.2 - 0.75 | daily x 5, q2 x 3, 2day/wk x 4 | Unable to eliminate established tumors at these schedules | [9] |
Table 2: Intravenous (i.v.) Administration with Tween 80-Free Formulation
A Tween 80-free formulation was developed to enable intravenous administration, which significantly improves the therapeutic index and antitumor efficacy of FL118.[4][9]
| Animal Model | Cancer Type/Cell Line | Dose (mg/kg) | Schedule | Outcome | Reference |
| SCID Mice | FaDu (Head & Neck), SW620 (Colon) | 1.5 | Daily for 5 days (daily x 5) | MTD; Tumor elimination observed | [7][11] |
| SCID Mice | FaDu (Head & Neck), SW620 (Colon) | 1.5 - 2.5 | Every other day for 5 times (q2 x 5) | MTD; Best antitumor efficacy, eliminated tumors with rare relapse | [7][9][12] |
| SCID Mice | FaDu (Head & Neck), SW620 (Colon) | 3.5 - 5.0 | Once a week for 4 or 5 weeks (weekly x 4 or weekly x 5) | MTD; Tumor elimination observed | [7][9] |
| SCID Mice | UM9 (Multiple Myeloma) | 0.05, 0.1, 0.2 | Daily for 5 days | Dose-dependent anti-myeloma activity; 0.2 mg/kg reduced tumor volume to 14% and delayed growth | [13] |
Table 3: Oral Administration
FL118 has also shown efficacy when administered orally.[6][14]
| Animal Model | Cancer Type/Cell Line | Dose (mg/kg) | Schedule | Outcome | Reference |
| Female BALB/c Nude Mice | ES-2 (Ovarian) | 5 and 10 | Once a week for 20 days | Dose-dependent suppression of tumor growth | [14] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments with this compound.
Animal Models
-
Mice: Athymic nude or Severe Combined Immunodeficient (SCID) mice, typically female and 6-12 weeks old, are commonly used for establishing human tumor xenografts.[10][12]
-
Dogs: For larger animal toxicity studies, purebred beagle dogs have been used to determine the MTD.[15]
Human Tumor Xenograft Establishment
-
Cell Culture: Human cancer cell lines (e.g., FaDu, SW620, HCT-8, PANC-1) are cultured in appropriate media until they reach 70-80% confluency.[12][15]
-
Cell Preparation: Cells are harvested by trypsinization, washed twice with sterile phosphate-buffered saline (PBS) or serum-free medium.
-
Implantation: A suspension of 1-3 million cancer cells in 100-200 µL of PBS or medium is injected subcutaneously into the flank of the mice.[12]
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable size, typically 100-250 mm³.[8][9][12] Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization: Once tumors reach the desired size, mice are randomized into control and treatment groups (typically 5 mice per group).[9]
Drug Formulation and Administration
-
Tween 80-Containing Formulation (for i.p. injection):
-
A common formulation consists of 5% DMSO, 20% Tween 80, and 75% saline.[7]
-
Protocol: Dissolve FL118 powder in DMSO first. Then, add Tween 80 and mix thoroughly. Finally, add saline to the desired final volume and concentration. Administer via intraperitoneal injection.
-
-
Tween 80-Free Formulation (for i.v. injection):
-
This formulation is required for intravenous routes to avoid toxicity associated with Tween 80.[4][9] While the exact composition is proprietary, it is a sterile solution suitable for injection.
-
Protocol: Reconstitute the lyophilized FL118 powder in the provided sterile diluent to the desired concentration. Administer via intravenous injection, typically through the tail vein.
-
-
Oral Gavage Formulation:
-
FL118 can be formulated for oral administration.[14]
-
Protocol: Prepare a suspension or solution of FL118 in a suitable vehicle (e.g., 0.5% carboxymethylcellulose). Administer the required volume based on animal body weight using an oral gavage needle.
-
Determination of Maximum Tolerated Dose (MTD)
-
Dose Escalation: Start with a low dose of FL118 (e.g., 0.5 mg/kg for a weekly schedule).[10]
-
Cohort Treatment: Treat a cohort of 3-5 mice at this dose for the planned schedule (e.g., weekly x 4).
-
Monitoring: Monitor the animals daily for signs of toxicity, including moribund state, and measure body weight 2-3 times per week.
-
Dose Increase: If the initial dose is well-tolerated, escalate the dose in subsequent cohorts by a predetermined increment (e.g., 0.25 mg/kg).[10]
-
MTD Definition: The MTD is defined as the highest dose that does not cause drug-related death or a moribund state, and where reversible body weight loss is within a defined limit (e.g., <20%).[10]
Antitumor Efficacy Studies
-
Treatment Initiation: Begin treatment when tumors reach the predetermined size (e.g., 200-250 mm³), typically 7 days post-implantation.[9][12]
-
Administration: Administer FL118 or vehicle control according to the planned dose, route, and schedule.
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week.
-
Record animal body weight 2-3 times per week as an indicator of toxicity.
-
Observe animals for any changes in behavior or appearance.
-
-
Endpoint: The experiment is typically terminated when tumors in the control group reach a maximum allowed size (e.g., 1500-2000 mm³), or when treated animals show complete tumor regression.[8]
-
Data Analysis: Plot mean tumor volume and mean body weight over time for each group. Statistical analysis (e.g., t-test or ANOVA) can be used to compare treatment groups.
Mandatory Visualizations
Signaling Pathway of this compound
The following diagram illustrates the proposed mechanism of action for this compound. FL118 exerts its anticancer effects by downregulating multiple key survival proteins.
Caption: FL118 inhibits key anti-apoptotic and DNA repair proteins, leading to apoptosis and cell cycle arrest.
Experimental Workflow for In Vivo Studies
The diagram below outlines a typical experimental workflow for evaluating the efficacy of this compound in a xenograft mouse model.
Caption: Standard workflow for in vivo evaluation of this compound antitumor efficacy in xenograft models.
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-century.us [e-century.us]
- 13. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. medchemexpress.com [medchemexpress.com]
- 15. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating (R)-FL118's Impact on Cancer Stem Cell-Like Properties
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to methodologies for assessing the effects of the novel anti-cancer agent (R)-FL118 on cancer stem cell (CSC)-like properties. The following protocols and data presentation formats are designed to facilitate reproducible and comparable experimental outcomes.
Introduction
This compound, a novel camptothecin analog, has demonstrated potent anti-tumor activity and the ability to overcome drug resistance. A significant aspect of its mechanism of action appears to be its impact on the cancer stem cell population, a subset of tumor cells responsible for initiation, metastasis, and recurrence.[1][2] This document outlines key in vitro and in vivo assays to evaluate the efficacy of this compound in targeting CSC-like characteristics.
Data Presentation: Summary of this compound Effects
The following tables summarize the quantitative effects of this compound on various cancer stem cell-like properties as reported in preclinical studies.
Table 1: Effect of this compound on Sphere Formation
| Cell Line | Concentration of this compound | Incubation Time | % Reduction in Sphere Formation | Reference |
| PANC-1 (Pancreatic) | 1 nM | 20 days | Not explicitly quantified, but visual reduction | [3] |
| PANC-1 (Pancreatic) | 10 nM | 20 days | Significant visual reduction | [3] |
| PANC-1 (Pancreatic) | 100 nM | 20 days | Near-complete inhibition | [3] |
| A549 (Lung) | Not specified | Not specified | Not explicitly quantified, but mammosphere formation was assessed | [2] |
| H460 (Lung) | Not specified | Not specified | Not explicitly quantified, but mammosphere formation was assessed | [2] |
Table 2: Effect of this compound on Cancer Stem Cell Marker Expression
| Cell Line | Marker | This compound Concentration | Treatment Duration | Outcome | Reference |
| A549-derived CSCs | ALDH1A1 | 10 nM, 100 nM | Time-dependent | Downregulation | [2] |
| H460-derived CSCs | ALDH1A1 | 10 nM, 100 nM | Time-dependent | Downregulation | [2] |
| A549-derived CSCs | ABCG2 | 10 nM, 100 nM | Time-dependent | Downregulation | [2] |
| H460-derived CSCs | ABCG2 | 10 nM, 100 nM | Time-dependent | Downregulation | [2] |
| A549-derived CSCs | Oct-4 | Not specified | Not specified | Downregulation (mRNA) | [2] |
| H460-derived CSCs | Oct-4 | Not specified | Not specified | Downregulation (mRNA) | [2] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Sphere Formation Assay
This assay assesses the self-renewal capacity of cancer stem cells, which are able to form three-dimensional spherical colonies in non-adherent culture conditions.
Protocol:
-
Cell Preparation: Culture cancer cells to 70-80% confluency. Harvest cells using a gentle dissociation reagent (e.g., TrypLE) and prepare a single-cell suspension.
-
Cell Seeding: Plate 1,000 cells/well in a 24-well ultra-low attachment plate.[3]
-
Media Formulation: Suspend cells in serum-free sphere-forming medium (e.g., Improved MEM containing 20 ng/mL epidermal growth factor, 10 ng/mL basic fibroblast growth factor, 5 µg/mL insulin, and 0.4% Bovine Serum Albumin).[3]
-
Matrigel Embedding (for PANC-1): Mix 1,000 cells in 40 µL of medium with 60 µL of Matrigel™. Plate the mixture on the edge of the well and incubate at 37°C for 45 minutes to solidify.[3]
-
This compound Treatment: Add fresh media containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 7-20 days.[3]
-
Sphere Quantification: Count the number of spheres formed in each well under a microscope. A sphere is typically defined as a colony with a diameter greater than 50 µm. The sphere-formation efficiency can be calculated as: (Number of spheres / Number of cells seeded) x 100%.[4]
Experimental workflow for the sphere formation assay.
Aldehyde Dehydrogenase (ALDH) Activity Assay
High ALDH activity is a hallmark of cancer stem cells in various tumors. This assay utilizes a fluorescent substrate to identify and quantify the ALDH-positive cell population via flow cytometry.[5][6]
Protocol:
-
Cell Preparation: Prepare a single-cell suspension of at least 1x10^6 cells.
-
ALDEFLUOR™ Assay:
-
Resuspend cells in ALDEFLUOR™ assay buffer containing the ALDH substrate (BAAA).
-
As a negative control, treat an aliquot of the cell suspension with the ALDH inhibitor diethylaminobenzaldehyde (DEAB) prior to adding the substrate.
-
-
Incubation: Incubate the cell suspensions at 37°C for 30-60 minutes, protected from light.
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Use the DEAB-treated sample to set the gate for the ALDH-positive population.
-
Analyze the this compound-treated and vehicle-treated samples to determine the percentage of ALDH-positive cells.
-
Workflow for assessing ALDH activity.
In Vivo Tumorigenicity Assay
This assay is the gold standard for evaluating the tumor-initiating capacity of cancer stem cells. It involves transplanting a small number of treated or untreated cancer cells into immunodeficient mice and monitoring for tumor formation.
Protocol:
-
Cell Preparation: Culture and treat cancer cells with this compound or vehicle control. Harvest and prepare single-cell suspensions.
-
Cell Sorting (Optional): Sort cells based on CSC markers (e.g., ALDH activity, CD44+/CD24-) to enrich for the cancer stem cell population.
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).
-
Cell Injection: Subcutaneously inject a limiting dilution series of cells (e.g., 10,000, 1,000, 100 cells) into the flanks of the mice.
-
Tumor Monitoring: Monitor the mice for tumor formation over a period of several weeks to months. Measure tumor volume regularly using calipers.
-
Data Analysis: Determine the tumor-initiating frequency of the this compound-treated versus control groups.
Workflow for the in vivo tumorigenicity assay.
Signaling Pathways Modulated by this compound in Cancer Stem Cells
This compound has been shown to impact several signaling pathways crucial for the maintenance of cancer stem cell-like properties.
DDX5 Degradation Pathway
This compound acts as a "molecular glue degrader," directly binding to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome.[7][8] DDX5 is a master regulator of several oncogenic proteins, and its degradation by this compound leads to the downregulation of key CSC-related targets.[7]
This compound-mediated degradation of DDX5 and its downstream effects.
Wnt/β-catenin Signaling Pathway
This compound has been reported to inhibit the Wnt/β-catenin signaling pathway, which is a critical regulator of stemness and is frequently dysregulated in cancer.[9][10] This inhibition can lead to a reduction in the expression of Wnt target genes that promote CSC properties.
Inhibition of the Wnt/β-catenin pathway by this compound.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stemcell.com [stemcell.com]
- 5. ALDH Activity Assay: A Method for Cancer Stem Cell (CSC) Identification and Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and identification of cancer stem cells by ALDH activity assay [protocols.io]
- 7. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FL118 (PD048198, RPFYDENHBPRCTN-NRFANRHFSA-N) [probes-drugs.org]
- 10. FL118 | Survivin | TargetMol [targetmol.com]
Application Notes: Measuring Mcl-1 mRNA Levels Post-(R)-FL118 Treatment using Quantitative RT-PCR
Introduction
Myeloid cell leukemia-1 (Mcl-1), an anti-apoptotic member of the Bcl-2 family, is a critical survival factor for many cancer cells. Its overexpression is associated with tumor progression and resistance to conventional cancer therapies. (R)-FL118 is a novel small molecule inhibitor that has demonstrated potent anti-cancer activity, in part by downregulating the expression of several key cancer-promoting proteins, including Mcl-1.[1][2][3] This document provides a detailed protocol for the quantitative measurement of Mcl-1 mRNA levels in cancer cell lines following treatment with this compound using quantitative reverse transcription PCR (qRT-PCR).
This compound and its Impact on Mcl-1 Expression
This compound has been shown to selectively inhibit the expression of multiple anti-apoptotic proteins, including survivin, XIAP, cIAP2, and Mcl-1, independent of the p53 status of the cancer cells.[1][2] The downregulation of Mcl-1 by this compound is of particular therapeutic interest. Mcl-1 is a short-lived protein, and its levels are tightly regulated at the transcriptional, post-transcriptional, and post-translational levels. Studies have indicated that one of the mechanisms by which this compound reduces Mcl-1 levels is by inhibiting its transcription.[1] This leads to a rapid decrease in Mcl-1 protein, thereby sensitizing cancer cells to apoptosis.
Quantitative RT-PCR for Mcl-1 mRNA Analysis
Quantitative RT-PCR (qRT-PCR) is a highly sensitive and specific method for quantifying gene expression levels. This technique involves two main steps: the reverse transcription of RNA into complementary DNA (cDNA) and the subsequent amplification of the cDNA in a real-time PCR instrument. The amount of amplified product is measured in real-time using fluorescent dyes, allowing for the quantification of the initial amount of target mRNA. This application note provides a comprehensive protocol for utilizing qRT-PCR to assess the efficacy of this compound in reducing Mcl-1 mRNA expression in a laboratory setting.
Data Presentation
The following table provides a template for summarizing the quantitative data obtained from a qRT-PCR experiment designed to measure the effect of this compound on Mcl-1 mRNA levels.
| Treatment Group | This compound Concentration (nM) | Target Gene | Housekeeping Gene(s) | Average Cq (Mcl-1) | Average Cq (Housekeeping) | ΔCq (Cq_Mcl-1 - Cq_Housekeeping) | ΔΔCq (ΔCq_Treated - ΔCq_Control) | Fold Change (2^-ΔΔCq) |
| Vehicle Control | 0 | Mcl-1 | GAPDH, ACTB, B2M | 22.5 | 19.0 | 3.5 | 0.0 | 1.00 |
| This compound | 1 | Mcl-1 | GAPDH, ACTB, B2M | 23.8 | 19.1 | 4.7 | 1.2 | 0.44 |
| This compound | 10 | Mcl-1 | GAPDH, ACTB, B2M | 25.2 | 18.9 | 6.3 | 2.8 | 0.14 |
| This compound | 100 | Mcl-1 | GAPDH, ACTB, B2M | 27.0 | 19.0 | 8.0 | 4.5 | 0.04 |
Experimental Protocols
This section provides detailed methodologies for the key experiments involved in measuring Mcl-1 mRNA levels post-(R)-FL118 treatment.
Cell Culture and this compound Treatment
-
Cell Line Maintenance: Culture a human cancer cell line of interest (e.g., a colorectal, pancreatic, or lung cancer cell line) in the appropriate complete growth medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent, such as DMSO. Further dilute the stock solution in a complete growth medium to achieve the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM). A vehicle control (medium with the same concentration of DMSO) should also be prepared.
-
Treatment: Once the cells reach the desired confluency, remove the existing medium and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the treated cells for a predetermined time period (e.g., 24, 48, or 72 hours) to allow for changes in Mcl-1 mRNA expression.
Total RNA Extraction
This protocol is based on a common TRIzol-based method for RNA extraction.[4][5]
-
Cell Lysis: After the treatment period, aspirate the medium from the wells. Add 1 mL of TRIzol reagent to each well and incubate for 5 minutes at room temperature to lyse the cells.
-
Phase Separation: Transfer the lysate to a microcentrifuge tube. Add 0.2 mL of chloroform, cap the tube securely, and shake vigorously for 15 seconds. Incubate at room temperature for 3 minutes. Centrifuge the samples at 12,000 x g for 15 minutes at 4°C.
-
RNA Precipitation: Carefully transfer the upper aqueous phase (containing the RNA) to a new tube. Add 0.5 mL of isopropanol, mix gently, and incubate at room temperature for 10 minutes. Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the RNA.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet with 1 mL of 75% ethanol. Centrifuge at 7,500 x g for 5 minutes at 4°C.
-
RNA Resuspension: Carefully remove the ethanol and air-dry the pellet for 5-10 minutes. Resuspend the RNA in an appropriate volume of RNase-free water.
-
Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
cDNA Synthesis (Reverse Transcription)
This protocol outlines the synthesis of cDNA from the extracted total RNA.[6][7][8][9]
-
Reaction Setup: In a sterile, RNase-free PCR tube, combine the following components on ice:
-
Total RNA (1 µg)
-
Oligo(dT) primers or random hexamers
-
dNTP mix (10 mM)
-
RNase-free water to a final volume of 10 µL
-
-
Denaturation and Annealing: Gently mix the components, briefly centrifuge, and incubate at 65°C for 5 minutes, followed by chilling on ice for at least 1 minute.
-
Reverse Transcription Master Mix: Prepare a master mix containing:
-
5X Reaction Buffer
-
Reverse Transcriptase
-
RNase Inhibitor
-
-
Reverse Transcription: Add the master mix to the RNA/primer mixture, mix gently, and incubate at 42°C for 50-60 minutes.
-
Inactivation: Inactivate the reverse transcriptase by heating the reaction to 70°C for 15 minutes. The resulting cDNA can be stored at -20°C.
Quantitative RT-PCR (qRT-PCR)
This protocol describes the setup of a SYBR Green-based qRT-PCR reaction.[10]
-
Primer Information:
-
Human Mcl-1:
-
Forward: 5'-CCAAGAAAGCTGCATCGAACCAT-3'
-
Reverse: 5'-CAGCACATTCCTGATGCCACCT-3'
-
-
Human GAPDH (Glyceraldehyde-3-phosphate dehydrogenase):
-
Forward: 5'-GGTCTCCTCTGACTTCAACA-3'
-
Reverse: 5'-AGCCAAATTCGTTGTCATAC-3'
-
-
Human ACTB (Beta-actin):
-
Forward: 5'-CACGGCATCGTCACCAACT-3'
-
Reverse: 5'-AGCCACACGCAGCTCATTG-3'
-
-
Human B2M (Beta-2-microglobulin):
-
Forward: 5'-GCTCGCGCTACTCTCTCTTT-3'
-
Reverse: 5'-TCTGAATGCTCCACTTTTTCAA-3'
-
-
-
Reaction Setup: Prepare the qRT-PCR reaction mix on ice in a PCR plate or tubes. For each reaction, combine:
-
2X SYBR Green qPCR Master Mix
-
Forward Primer (10 µM)
-
Reverse Primer (10 µM)
-
Diluted cDNA template
-
Nuclease-free water to the final reaction volume
-
-
Thermal Cycling Conditions: Perform the qRT-PCR using a real-time PCR instrument with the following cycling conditions:
-
Initial Denaturation: 95°C for 10 minutes
-
Cycling (40 cycles):
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 60 seconds
-
-
Melt Curve Analysis: Perform a melt curve analysis at the end of the amplification to verify the specificity of the PCR product.
-
-
Data Analysis: Analyze the amplification data using the software provided with the real-time PCR instrument. Determine the quantification cycle (Cq) for both the Mcl-1 target gene and the housekeeping gene(s). Calculate the relative expression of Mcl-1 mRNA using the ΔΔCq method.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits the transcription of the Mcl-1 gene.
Experimental Workflow Diagram
Caption: Workflow for qRT-PCR analysis of Mcl-1 mRNA.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Transcriptional regulation of Mcl-1 plays an important role of cellular protective effector of vincristine-triggered autophagy in oral cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Saga of Mcl-1: regulation from transcription to degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Understanding MCL1: from cellular function and regulation to pharmacological inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting Mcl-1 for the therapy of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Overcoming (R)-FL118 Solubility for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues with (R)-FL118 in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges with this compound solubility for in vivo research?
This compound, a novel camptothecin analog, inherently exhibits poor water solubility, which presents a significant hurdle for its preclinical development and in vivo administration.[1][2][3][4] This low solubility can lead to difficulties in preparing formulations suitable for injection, potentially causing precipitation of the compound, inaccurate dosing, and reduced bioavailability. Consequently, these issues can impact the reliability and reproducibility of experimental results.
Q2: What are the commonly used formulation strategies to administer FL118 in vivo?
Early in vivo studies with FL118 utilized formulations containing Tween 80 for intraperitoneal (i.p.) administration.[5][6] However, to improve solubility, reduce toxicity, and enable intravenous (i.v.) administration, newer Tween 80-free formulations have been developed. These often involve a combination of co-solvents and solubilizing agents such as Dimethyl Sulfoxide (DMSO), polyethylene glycol 400 (PEG400), propylene glycol (PG), and hydroxypropyl-β-cyclodextrin (HPβCD).[7] Additionally, the development of water-soluble amino acid-conjugated prodrugs of FL118 (FL118-AA) represents another promising approach to overcome solubility limitations.[1]
Q3: How does the formulation of FL118 impact its anti-tumor efficacy and toxicity?
The formulation of FL118 significantly influences its therapeutic index (TI) and maximum tolerated dose (MTD). Studies have shown that a Tween 80-free intravenous (i.v.) formulation can increase the MTD by 3 to 7-fold compared to a Tween 80-containing intraperitoneal (i.p.) formulation.[5][8] This improved formulation not only allows for safer administration of higher doses but has also demonstrated superior anti-tumor efficacy, including the ability to eliminate human tumor xenografts in various dosing schedules.[5][8]
Q4: Are there any structural modifications of FL118 that improve its solubility?
Yes, structural modifications have been explored to enhance the solubility of FL118. One successful strategy has been the synthesis of FL118-amino acid (AA) conjugates.[1] These derivatives have shown improved water solubility and can release the parent compound, FL118, in both PBS and human plasma.[1] Some of these water-soluble prodrugs have demonstrated potent antitumor activity in vivo.[1]
Troubleshooting Guide
Problem: Precipitation of this compound in my formulation upon preparation or before administration.
-
Possible Cause: The concentration of FL118 exceeds its solubility limit in the chosen vehicle. The formulation components may not be optimal for solubilizing FL118.
-
Solution Workflow:
Problem: High toxicity or adverse effects observed in animal models at desired therapeutic doses.
-
Possible Cause: The formulation vehicle, particularly Tween 80, may be contributing to the observed toxicity. The route of administration might not be optimal.
-
Solution: Transition from a Tween 80-containing intraperitoneal (i.p.) formulation to a Tween 80-free intravenous (i.v.) formulation. This has been shown to significantly increase the MTD and improve the therapeutic index. [5][8]
Quantitative Data Summary
Table 1: Comparison of FL118 Formulations and their Impact on Maximum Tolerated Dose (MTD)
| Formulation Type | Administration Route | Key Excipients | MTD Range (mg/kg) | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | DMSO, Tween-80, Saline | 0.2 - 1.5 | [5] |
| Tween 80-free | Intravenous (i.v.) | Not specified, but noted as less toxic | 1.5 - 10 | [5] |
| HPβCD-based | Oral | DMSO, HPβCD, Propylene Glycol, PEG400, Saline | Not explicitly stated, but used at 2.5-5 mg/kg | [7] |
Experimental Protocols
Protocol 1: Preparation of a Tween 80-Containing FL118 Formulation for Intraperitoneal (i.p.) Administration
This protocol is based on early in vivo studies.
-
Stock Solution Preparation: Dissolve FL118 in Dimethyl Sulfoxide (DMSO) to a concentration of 1 mg/mL. [5][6]2. Final Formulation Preparation: Further dilute the FL118 stock solution in a vehicle containing Tween-80 and saline. The final composition should be:
-
0.05 mg/mL FL118
-
5% (v/v) DMSO
-
10-20% (v/v) Tween-80
-
75-85% (v/v) Saline [5]3. Administration: Administer the freshly prepared formulation via intraperitoneal injection.
-
Protocol 2: Preparation of a Tween 80-Free FL118 Formulation for Intravenous (i.v.) or Oral Administration
This protocol is based on more recent formulations designed to improve solubility and reduce toxicity.
-
Vehicle Preparation: Prepare a saline solution containing 2.5% propylene glycol (PG) and 2.5% PEG400. [7]2. FL118 Solubilization:
-
Dissolve the required amount of FL118 in a minimal amount of DMSO (up to 5% v/v of the final volume).
-
Add hydroxypropyl-β-cyclodextrin (HPβCD) at a concentration of 0.1%–0.5% (w/v). [7] * Add the FL118/DMSO/HPβCD mixture to the saline/PG/PEG400 vehicle to achieve the final desired concentration of FL118 (e.g., 0.1 - 0.5 mg/mL). [7]3. Final Preparation: Ensure the solution is clear and free of precipitates. Gentle warming or sonication may be used to aid dissolution.
-
-
Administration: The resulting formulation can be used for intravenous or oral administration.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) [pubmed.ncbi.nlm.nih.gov]
Optimizing (R)-FL118 dosage to minimize toxicity in animal models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing (R)-FL118 dosage to minimize toxicity in animal models. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel small molecule with a multi-faceted mechanism of action. It functions as a "molecular glue degrader" that directly binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and subsequent degradation via the proteasome pathway.[1] The degradation of DDX5, a master regulator of various oncogenic proteins, results in the downstream inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3][4][5][6] This action promotes cancer cell apoptosis. Unlike other camptothecin analogs like irinotecan and topotecan, the antitumor activity of FL118 is less dependent on the inhibition of topoisomerase 1 (Top1).[7]
Q2: What are the common formulations used for this compound administration in animal models?
A2: Several formulations have been developed to improve the solubility and reduce the toxicity of this compound. Common formulations include:
-
Intravenous (i.v.) Formulation: A Tween 80-free formulation containing FL118 (0.1-0.5 mg/mL), 5% DMSO, and 0.05-0.25% (w/v) hydroxypropyl-β-cyclodextrin (HPβCD) in saline. This formulation is clinically compatible and has been shown to have lower toxicity compared to Tween 80-containing formulations.
-
Oral Formulation: A clinically compatible oral drug product has been manufactured by formulating FL118 with HPβCD using a mixed solvent system of glacial acetic acid and ethanol, followed by microfluidizer-mediated spray dried dispersion.[1]
-
Intraperitoneal (i.p.) Formulation (Older): An earlier formulation for i.p. injection consisted of 0.05 mg/mL FL118, 5% DMSO, 20% Tween 80, and 75% saline. However, this formulation is associated with higher toxicity and is not suitable for clinical applications.[8]
Q3: What are the key differences in toxicity between various this compound formulations?
A3: The formulation of this compound significantly impacts its toxicity profile. The newer, clinically and orally compatible formulations exhibit much lower toxicity and a higher maximum tolerated dose (MTD) compared to older, preclinically used formulations.[1] For instance, a Tween 80-free intravenous formulation demonstrated a 3- to 7-fold increase in MTD compared to a Tween 80-containing intraperitoneal formulation.[9] The improved toxicity profile of newer formulations allows for the administration of higher, more effective doses.
Q4: How does the administration route affect the toxicity and efficacy of this compound?
A4: The route of administration plays a crucial role in both the toxicity and efficacy of this compound. Intravenous (i.v.) administration of the Tween 80-free formulation has been shown to be less toxic and allows for a significant increase in the MTD compared to intraperitoneal (i.p.) injection of older formulations.[9] Oral administration of a clinically compatible formulation has also demonstrated low toxicity and high efficacy in animal models.[1] The choice of administration route should be carefully considered in conjunction with the formulation to optimize the therapeutic window.
Q5: What is the reported Maximum Tolerated Dose (MTD) of this compound in different animal models?
A5: The MTD of this compound varies significantly depending on the animal model, formulation, administration route, and dosing schedule. Refer to the data tables below for a detailed summary of reported MTD values. It is crucial to determine the MTD for your specific experimental conditions.
Troubleshooting Guides
Issue 1: Higher-than-Expected Toxicity or Animal Morbidity
| Possible Cause | Troubleshooting Steps |
| Inappropriate Formulation | Ensure you are using a clinically compatible, Tween 80-free formulation, especially for intravenous administration. Older Tween 80-containing formulations are known to be more toxic.[8][9] Verify the correct preparation of the formulation, including the concentrations of all components. |
| Incorrect Dosage or Schedule | Re-calculate the dose based on the most recent and relevant MTD data for your specific animal model and administration route. Consider starting with a lower dose and escalating to determine the MTD in your experimental setup. Frequent dosing schedules (e.g., daily) will have a lower MTD than less frequent schedules (e.g., weekly).[8][9] |
| Administration Error | For i.v. injections, ensure proper tail vein cannulation to avoid extravasation, which can cause local tissue damage. For oral gavage, ensure the proper technique is used to prevent accidental administration into the lungs. |
| Animal Health Status | Use healthy animals of the specified age and weight range. Pre-existing health conditions can increase sensitivity to drug toxicity. |
| Vehicle Toxicity | Run a vehicle-only control group to assess any toxicity associated with the formulation components themselves. |
Issue 2: Lower-than-Expected Antitumor Efficacy
| Possible Cause | Troubleshooting Steps |
| Suboptimal Dosage | Ensure the administered dose is at or near the MTD for the chosen schedule to maximize therapeutic effect. Doses significantly below the MTD may not be sufficient for tumor regression. |
| Inadequate Dosing Schedule | The antitumor efficacy of FL118 can be highly schedule-dependent.[10] While a weekly schedule has shown efficacy, more frequent dosing with an i.v. formulation (e.g., daily x 5 or every other day x 5) has also been effective at eliminating tumors.[9] |
| Low DDX5 Expression in Tumor Model | The efficacy of FL118 is correlated with the expression level of its target protein, DDX5, in the tumor.[11] Consider verifying DDX5 expression in your chosen cancer cell line or xenograft model. Models with low DDX5 expression may show reduced sensitivity to FL118.[11] |
| Drug Resistance Mechanisms | While FL118 can overcome resistance mediated by efflux pumps like P-gp and ABCG2,[7][12] other resistance mechanisms may exist. If treating tumors previously exposed to other therapies, consider the possibility of acquired resistance. |
| Poor Drug Solubility/Stability in Formulation | Ensure the FL118 formulation is prepared correctly and used within its stability window. Poor solubility can lead to a lower effective dose being administered. |
Quantitative Data Summary
Table 1: Maximum Tolerated Dose (MTD) of this compound in Mice with Different Formulations and Schedules
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Animal Model | Reference |
| Tween 80-containing | i.p. | daily x 5 | 0.2 | SCID/Nude Mice | [8][9] |
| Tween 80-containing | i.p. | q2d x 3 | 0.5 | SCID/Nude Mice | [8] |
| Tween 80-containing | i.p. | weekly x 4 | 1.5 | SCID/Nude Mice | [8] |
| Tween 80-free (i.v. compatible) | i.v. | daily x 5 | 1.5 - 2.5 | SCID Mice | [9][13] |
| Tween 80-free (i.v. compatible) | i.v. | q2d x 5 | >2.5 | SCID Mice | [9] |
| Tween 80-free (i.v. compatible) | i.v. | weekly x 4 | 5.0 | SCID Mice | [9] |
| Clinically & Orally Compatible | Oral | weekly x 4 | 10.0 | SCID Mice | [1] |
Table 2: MTD of Clinically Compatible Oral this compound Formulation in Rats
| Sex | Dosing Schedule | Estimated MTD (mg/kg) | Reference |
| Male | weekly x 7 | ≥2.44 | [1] |
| Female | weekly x 7 | ≤4.77 | [1] |
| Male | Days 1 and 8 | 2.5 | [1] |
| Female | Days 1 and 8 | 3.0 | [1] |
Experimental Protocols
Protocol 1: Determination of Maximum Tolerated Dose (MTD)
-
Animal Model: Use healthy, age- and weight-matched mice (e.g., SCID or nude mice, 6-8 weeks old).
-
Group Allocation: Randomly assign at least 5 mice per group. Include a vehicle control group.
-
Dose Escalation:
-
For i.p. administration of Tween 80-containing formulations, start at 0.1 mg/kg and escalate by 0.1-0.25 mg/kg per cohort.
-
For i.v. administration of Tween 80-free formulations, start at 1.0 mg/kg and escalate by 0.5-2.5 mg/kg per cohort.[10]
-
-
Administration: Administer this compound according to the desired schedule (e.g., daily x 5, q2d x 5, weekly x 4).
-
Toxicity Monitoring:
-
Record body weight daily for the first two weeks, then every other day.
-
Observe animals daily for clinical signs of toxicity, including changes in behavior, posture, activity, and presence of diarrhea.
-
-
MTD Definition: The MTD is defined as the highest dose that does not cause:
-
More than 20% body weight loss.
-
Death of any animal in the group.
-
Significant clinical signs of distress.
-
Protocol 2: In Vivo Antitumor Efficacy in Xenograft Models
-
Tumor Cell Implantation: Subcutaneously inject 1-3 x 10^6 cancer cells (e.g., SW620 colon cancer, FaDu head and neck cancer) into the flank of SCID mice.[14]
-
Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-250 mm³). Measure tumor dimensions (length and width) with calipers 2-3 times per week. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[14]
-
Group Randomization: When tumors reach the desired size, randomize mice into treatment and control groups (n ≥ 5 per group) with similar average tumor volumes.
-
Drug Administration:
-
Prepare the desired this compound formulation and vehicle control.
-
Administer the drug at the predetermined MTD and schedule via the chosen route (i.v., i.p., or oral).
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition or regression.
-
Euthanize animals if tumors exceed a predetermined size (e.g., 1500-2000 mm³) or if they show signs of excessive morbidity.[14]
-
-
Data Analysis: Plot mean tumor volume ± SEM for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare treatment groups.
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for MTD and efficacy studies.
References
- 1. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 5. Mouse study suggests new therapeutic strategy to reduce cardiovascular disease in cancer survivors | EurekAlert! [eurekalert.org]
- 6. researchgate.net [researchgate.net]
- 7. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 8. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and In Vitro/In Vivo Anti-Cancer Activities of Novel (20S)-10,11-Methylenedioxy-Camptothecin Heterocyclic Derivatives | MDPI [mdpi.com]
- 10. e-century.us [e-century.us]
- 11. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in (R)-FL118 cell-based assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (R)-FL118 in cell-based assays. The information is designed to help address common issues that may lead to inconsistent or unexpected results.
I. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may lead to inconsistent or unexpected results in experiments with this compound.
Q1: My IC50 value for this compound varies significantly between experiments or is different from published values. What are the potential causes?
A1: Fluctuations in IC50 values are a common challenge in cell-based assays and can be attributed to several factors specific to this compound and general assay conditions:
-
Cell Line-Specific Sensitivity: Different cancer cell lines exhibit varying degrees of sensitivity to this compound. It is crucial to establish a baseline IC50 for your specific cell line and not rely solely on published values for other lines.
-
Lactone Ring Instability: this compound is a camptothecin analog, and its active form contains a lactone ring that is susceptible to hydrolysis at physiological pH (around 7.4), converting it to an inactive carboxylate form. This hydrolysis reduces the effective concentration of the active drug over time, leading to variability.
-
Compound Solubility: this compound is poorly soluble in aqueous solutions.[1] Incomplete dissolution or precipitation of the compound in the culture medium can lead to an inaccurate final concentration and inconsistent results.
-
Cell Passage Number and Confluency: Using cells with high passage numbers can lead to phenotypic and genotypic drift, altering their drug response. Cell confluency at the time of treatment can also impact results; therefore, it is important to maintain consistency.
-
Assay Duration: The length of exposure to this compound will influence the observed cytotoxicity. Shorter or longer incubation times will shift the IC50 value.
-
DMSO Concentration: High concentrations of the vehicle solvent, DMSO, can be toxic to cells and can affect the outcome of the assay.
Q2: I am observing inconsistent or weak inhibition of my target proteins (survivin, Mcl-1, XIAP, cIAP2) in Western blot analysis after this compound treatment. What could be wrong?
A2: Several factors can contribute to unreliable Western blot results:
-
Suboptimal Treatment Conditions:
-
Concentration: Ensure you are using a concentration of this compound that is appropriate for your cell line and target. A dose-response experiment is recommended.
-
Time Course: The downregulation of target proteins is time-dependent. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for observing maximum inhibition.[2]
-
-
Antibody Quality: The specificity and affinity of your primary antibodies are critical. Use antibodies validated for Western blotting and consider titrating the antibody concentration to optimize the signal-to-noise ratio.
-
Protein Lysate Quality: Ensure complete cell lysis to release all cellular proteins. Use lysis buffers containing protease and phosphatase inhibitors to prevent protein degradation.
-
Loading Controls: Inconsistent protein loading can lead to misleading results. Always use a reliable loading control (e.g., GAPDH, β-actin) to normalize your data.
Q3: My apoptosis assay (e.g., Annexin V/PI staining) is not showing a significant increase in apoptosis after this compound treatment.
A3: A lack of expected apoptosis can be due to several reasons:
-
Insufficient Dose or Treatment Duration: Apoptosis is a time- and dose-dependent process. You may need to increase the concentration of this compound or extend the incubation time to observe a significant apoptotic effect.[3]
-
Cell Line Resistance: Some cell lines are inherently more resistant to apoptosis due to high expression of anti-apoptotic proteins or defects in apoptotic signaling pathways.
-
Assay Timing: The peak of apoptosis may occur at a specific time point after treatment. A time-course experiment is crucial to capture this window.
-
Detection Method Sensitivity: Ensure your apoptosis detection method is sensitive enough for your experimental conditions.
Q4: I am concerned about the stability of this compound in my cell culture medium during long-term experiments.
A4: This is a valid concern due to the hydrolysis of the lactone ring. To mitigate this:
-
Prepare Fresh Solutions: Always prepare fresh dilutions of this compound from a DMSO stock solution immediately before each experiment.
-
Minimize Time in Aqueous Solution: Reduce the time the compound is in the aqueous culture medium before being added to the cells.
-
Consider Medium Changes: For very long-term assays (e.g., colony formation), consider replacing the medium with freshly prepared this compound-containing medium periodically.
II. Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly across different cancer cell lines. The following table summarizes reported IC50 values from various studies.
| Cell Line | Cancer Type | IC50 (ng/mL) | Reference |
| B16 | Melanoma | 392.7 | [4] |
| MCF-7 | Breast Cancer | 32.53 | [4] |
| HS578T | Breast Cancer | 129.3 | [4] |
| DU145 | Prostate Cancer | 138.7 | [4] |
| MPC3 | Prostate Cancer | 92.51 | [4] |
| HCT-116 | Colorectal Cancer | <6.4 nM | [5] |
| HepG-2 | Liver Cancer | <6.4 nM | [5] |
| A549 | Lung Cancer | 8.94 ± 1.54 nM | [2] |
| MDA-MB-231 | Breast Cancer | 24.73 ± 13.82 nM | [2] |
| RM-1 | Mouse Prostate Carcinoma | 69.19 ± 8.34 nM | [2] |
Note: IC50 values can be influenced by the specific assay conditions, such as incubation time and the method used for assessing cell viability (e.g., MTT, CCK-8). It is recommended to determine the IC50 in your own experimental system.
III. Experimental Protocols
1. Cell Viability Assay (MTT-Based)
This protocol provides a general framework for assessing the effect of this compound on cancer cell viability.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Include a vehicle control (medium with DMSO only).
-
Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
2. Western Blot Analysis of Target Protein Expression
This protocol outlines the steps to analyze the expression of proteins such as survivin, Mcl-1, XIAP, and cIAP2 following this compound treatment.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, and a loading control like anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound or vehicle control for the determined time period.
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
-
3. Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes a common method to quantify apoptosis and necrosis.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
IV. Visualizations
Signaling Pathway of this compound Action
References
Improving the stability of (R)-FL118 in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of (R)-FL118 in solution during experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound has low aqueous solubility. The recommended solvent for preparing high-concentration stock solutions is dimethyl sulfoxide (DMSO).[1][2] For in vitro studies, a stock solution of 1 mM in DMSO is commonly prepared.[1] To aid dissolution, warming and ultrasonication may be used.[3] It is crucial to use fresh, anhydrous DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound. For long-term storage, it is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[3] Aliquoting the stock solution into single-use vials is advised to avoid repeated freeze-thaw cycles.
Q2: I observed precipitation when I diluted my this compound stock solution into my cell culture medium. What should I do?
A2: Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue due to the poor aqueous solubility of this compound. Here are several troubleshooting steps:
-
Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the this compound stock solution.
-
Optimize the dilution process: Add the DMSO stock solution drop-wise into the vortexing or swirling culture medium. This rapid mixing helps to disperse the compound quickly and avoid localized high concentrations that can lead to precipitation.
-
Use a larger volume of medium: Diluting the stock solution into a larger volume of medium can aid in dispersion.
-
Check the final DMSO concentration: While some cell lines can tolerate up to 0.5% DMSO, it is best to keep the final concentration at or below 0.1% to minimize solvent-induced cytotoxicity. A vehicle control with the same final DMSO concentration should always be included in your experiments.
-
Consider using a formulation with solubilizing agents: For in vivo studies and potentially for challenging in vitro experiments, formulations containing solubilizing agents like hydroxypropyl-β-cyclodextrin have been used to improve the solubility of FL118.[1][2][4]
Q3: How stable is the active lactone ring of this compound in aqueous solutions?
A3: this compound is a camptothecin analogue, and like other compounds in this class, the stability of its biologically active α-hydroxy-lactone ring is pH-dependent. The lactone ring is prone to hydrolysis to an inactive carboxylate form at neutral and basic pH.[5][6][7][8] This conversion is reversible, with the equilibrium favoring the active lactone form in acidic conditions (pH < 6.0).[6][7] Therefore, for experiments in physiological buffers or cell culture media (typically at pH 7.2-7.4), it is important to be aware that a significant portion of this compound may convert to the inactive form over time.
Q4: Can I filter my this compound solution if I see a precipitate?
A4: Filtering a solution to remove precipitate is generally not recommended. This is because filtering will remove the precipitated compound, leading to an unknown and lower final concentration of this compound in your experiment. The better approach is to address the root cause of the precipitation by optimizing the dissolution and dilution procedures.
Quantitative Data Summary
While specific quantitative stability data for this compound is limited in publicly available literature, the following tables summarize its solubility and provide a qualitative overview of its stability based on its chemical class.
Table 1: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ~1 mg/mL - 4 mg/mL | [1][3] |
| Water | Poorly soluble/Insoluble | [9] |
| Ethanol | Poorly soluble/Insoluble |
Table 2: Qualitative Stability Profile of this compound (as a Camptothecin Analogue)
| Condition | Stability | Comments | Reference(s) |
| Acidic pH ( < 6.0) | More Stable | The equilibrium favors the active lactone form. | [6][7] |
| Neutral to Basic pH (≥ 7.0) | Less Stable | The lactone ring is susceptible to hydrolysis to the inactive carboxylate form. | [5][8] |
| Exposure to Light | Potentially Unstable | Camptothecin analogues like irinotecan are known to be photolabile. | [10] |
| Storage of Stock Solution (-20°C to -80°C) | Stable | When dissolved in anhydrous DMSO and protected from light. | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
Procedure:
-
Equilibrate the this compound powder vial to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 1 mM).
-
To aid dissolution, the solution can be gently warmed (e.g., to 37°C) and vortexed or sonicated until the powder is completely dissolved.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into single-use, amber vials to protect from light and avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium using HPLC
This protocol provides a general framework for determining the stability of this compound in a specific cell culture medium. It is recommended to adapt and validate this protocol for your specific experimental conditions.
Materials:
-
This compound stock solution (e.g., 1 mM in DMSO)
-
Complete cell culture medium of interest (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Sterile, nuclease-free microcentrifuge tubes
-
Incubator (37°C, 5% CO₂)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV or fluorescence detector
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Acid for mobile phase (e.g., trifluoroacetic acid or phosphoric acid)
Procedure:
-
Preparation of this compound-spiked medium:
-
Pre-warm the complete cell culture medium to 37°C.
-
Spike the medium with the this compound stock solution to the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is low (e.g., ≤ 0.1%). Mix thoroughly by gentle inversion.
-
-
Time-course incubation:
-
Aliquot the this compound-spiked medium into sterile microcentrifuge tubes for each time point.
-
Collect the T=0 sample immediately.
-
Incubate the remaining tubes at 37°C in a 5% CO₂ incubator.
-
Collect samples at various time points relevant to your experiment (e.g., 2, 4, 8, 24, 48 hours).
-
-
Sample processing:
-
For each time point, transfer an aliquot of the medium to a new tube.
-
To stop further degradation and precipitate proteins, add 2-3 volumes of cold acetonitrile.
-
Vortex briefly and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube for HPLC analysis.
-
-
HPLC analysis:
-
Set up an HPLC method to separate the lactone and carboxylate forms of this compound. A reverse-phase C18 column is typically used.
-
The mobile phase often consists of a gradient of acetonitrile and an acidic aqueous buffer (e.g., water with 0.1% trifluoroacetic acid) to ensure the lactone ring is closed for quantification of the total drug.[11][12] Isocratic elution with a mobile phase at a pH of around 5.5 can be used to separate the lactone and carboxylate forms.[11]
-
Monitor the elution using a UV or fluorescence detector at an appropriate wavelength for camptothecin analogues (e.g., ~370 nm).
-
Quantify the peak area corresponding to the this compound lactone form at each time point.
-
-
Data analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile in the cell culture medium.
-
Visualizations
Caption: this compound Signaling Pathway for DDX5 Degradation.
Caption: Troubleshooting Workflow for this compound Precipitation.
Caption: Experimental Workflow for Stability Assessment.
References
- 1. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Scholars@Duke publication: Camptothecin analogues with enhanced antitumor activity at acidic pH. [scholars.duke.edu]
- 7. benchchem.com [benchchem.com]
- 8. Stability ring lactone study of camptothecin and irinotecan in artificial media and Human plasma | ASJP [asjp.cerist.dz]
- 9. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Photodegradation of irinotecan (CPT-11) in aqueous solutions: identification of fluorescent products and influence of solution composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liquid chromatographic quantitation of the lactone and the total of lactone and carboxylate forms of 9-nitrocamptothecin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Performance liquid chromatographic analysis of lactone and hydroxy acid of new antitumor drug, DX-8951 (exatecan), in mouse plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
How to address acquired resistance to (R)-FL118 in cancer cell lines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering acquired resistance to (R)-FL118 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
A1: While this compound is known to bypass several common resistance mechanisms, acquired resistance can still emerge. Potential, though less common, mechanisms could involve alterations in its molecular targets or downstream pathways. Unlike irinotecan and topotecan, resistance to FL118 is unlikely to be caused by the upregulation of ABCG2 or P-gp efflux pumps, as FL118 is not a substrate for these transporters[1][2][3][4][5][6]. Instead, consider the following possibilities:
-
Alterations in Drug Targets: Although FL118's efficacy is less affected by Topoisomerase 1 (Top1) mutations compared to other camptothecins, this pathway should not be entirely ruled out[3][7]. More critically, investigate potential alterations in the expression or function of its primary targets, including survivin, Mcl-1, XIAP, and cIAP2[1][7][8][9]. A recent study identified DDX5 as a key protein to which FL118 binds, leading to its degradation; mutations or altered regulation of DDX5 could confer resistance[10][11].
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative pro-survival signaling pathways to compensate for the inhibitory effects of FL118.
-
Changes in Apoptotic Machinery: Alterations in the core apoptotic machinery downstream of FL118's targets could also lead to reduced drug efficacy.
-
Inhibition of DNA Repair Pathways: FL118 has been shown to inhibit the homologous recombination (HR) repair pathway by downregulating RAD51 through survivin[12]. Upregulation of alternative DNA repair mechanisms could be a potential resistance strategy.
Q2: How can I experimentally confirm if my resistant cell line has upregulated efflux pumps like ABCG2?
A2: While upregulation of ABCG2 is a common mechanism of resistance for irinotecan and topotecan, FL118 has been shown to bypass ABCG2-mediated resistance[1][3][4][7]. However, to formally exclude this possibility, you can perform the following experiments:
-
Western Blot Analysis: Compare the protein levels of ABCG2 and P-gp (MDR1) in your sensitive (parental) and resistant cell lines.
-
Flow Cytometry-based Efflux Assays: Use fluorescent substrates of these pumps (e.g., Rhodamine 123 for P-gp, Hoechst 33342 for ABCG2) to measure their activity. A reduced accumulation of the dye in resistant cells, which can be reversed by a specific inhibitor (e.g., Ko143 for ABCG2), would indicate increased pump activity.
-
Cytotoxicity Assays with Modulators: Test the sensitivity of your cells to FL118 in the presence and absence of known efflux pump inhibitors. Studies have shown that inhibitors like sildenafil (a multiple efflux pump inhibitor) and Ko143 (an ABCG2-specific inhibitor) do not alter the efficacy of FL118, in contrast to their effect on SN-38 (the active metabolite of irinotecan)[1].
Q3: What are the key molecular targets I should investigate in my this compound resistant cell line?
A3: Based on the known mechanism of action of FL118, you should prioritize investigating the following targets:
-
Anti-apoptotic Proteins: Analyze the expression levels of survivin, Mcl-1, XIAP, and cIAP2 via Western blot or qPCR in both sensitive and resistant cells. FL118 is known to selectively inhibit the expression of these proteins[1][7][8][9]. A lack of downregulation of these proteins in the resistant line upon FL118 treatment would be a significant finding.
-
DDX5 (p68): Investigate the expression and phosphorylation status of the oncoprotein DDX5, as FL118 has been shown to bind to, dephosphorylate, and degrade it[10].
-
DNA Repair Proteins: Assess the expression of key proteins in the homologous recombination pathway, such as RAD51. Upregulation of RAD51 could potentially counteract the DNA damage induced by FL118[12].
Troubleshooting Guide
| Issue | Potential Cause | Recommended Troubleshooting Steps |
| Inconsistent IC50 values for this compound in sensitive cell lines. | 1. Cell line instability (high passage number). 2. Inconsistent cell seeding density. 3. Degradation of this compound stock solution. 4. Mycoplasma contamination. | 1. Use low-passage, authenticated cells for all experiments[13]. 2. Ensure uniform cell seeding and appropriate confluence at the time of drug addition. 3. Prepare fresh this compound stock solutions and store them appropriately. 4. Regularly test cell cultures for mycoplasma contamination[13]. |
| This compound fails to induce apoptosis in the resistant cell line. | 1. Altered expression of anti-apoptotic proteins (e.g., survivin, Mcl-1)[7][9]. 2. Mutations or inactivation of pro-apoptotic proteins (e.g., Bax, Bak). 3. Defects in the caspase activation cascade. | 1. Perform Western blot analysis to compare the expression of survivin, Mcl-1, XIAP, and cIAP2 in sensitive vs. resistant cells, with and without FL118 treatment. 2. Sequence key apoptotic genes for mutations. 3. Measure caspase-3/7 activity using a luminescent or fluorescent assay following FL118 treatment. |
| No difference in ABCG2 or P-gp expression, but cells are still resistant. | 1. FL118 is not a substrate for these pumps, so their expression level is not expected to be the primary driver of resistance[1][2][3][4][5][6]. 2. Resistance is likely mediated by on-target or downstream alterations. | 1. Focus on the primary molecular targets of FL118 as outlined in FAQ A3. 2. Perform RNA sequencing or proteomic analysis to identify differentially expressed genes or proteins between the sensitive and resistant cell lines. |
| Difficulty in generating an this compound resistant cell line. | 1. Inappropriate drug concentration or exposure schedule. 2. this compound's multi-targeted nature and ability to bypass common resistance mechanisms may make it more difficult to develop resistance compared to other chemotherapeutics. | 1. Employ a dose-escalation protocol, starting with a concentration around the IC20-IC30 and gradually increasing the concentration as cells recover and proliferate. 2. Alternatively, use a pulsed treatment approach with high concentrations of FL118 for short periods, followed by a recovery phase[14]. |
Quantitative Data Summary
Table 1: Comparative Potency of this compound
| Comparison | Fold Difference | Cancer Type | Reference |
| This compound vs. Topotecan (inhibition of cell growth) | ≥25-fold more effective | Colon Cancer | [1][6] |
| This compound vs. Topotecan (inhibition of colony formation) | ~25-fold more effective | Colon Cancer | [1] |
| This compound vs. Topotecan (inhibition of survivin, Mcl-1, XIAP, cIAP2) | 10 to 100-fold more effective | - | [1][2][6] |
Key Signaling & Resistance Pathways
Caption: Mechanism of action of this compound targeting multiple anti-apoptotic proteins and DNA repair.
Caption: this compound bypasses efflux pump-mediated drug resistance common to other camptothecins.
Detailed Experimental Protocols
1. Protocol: Generation of this compound Resistant Cell Lines
This protocol describes a general method for inducing resistance to this compound in a cancer cell line through continuous exposure to escalating drug concentrations[14].
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (prepare a sterile, concentrated stock solution in DMSO)
-
Cell culture flasks/dishes, pipettes, etc.
-
MTT or similar cell viability assay kit
-
-
Procedure:
-
Determine Initial IC50: First, determine the 50% inhibitory concentration (IC50) of this compound for the parental cell line using a standard 72-hour cell viability assay (e.g., MTT).
-
Initial Exposure: Seed the parental cells and culture them in complete medium containing this compound at a concentration equal to the IC20-IC30.
-
Monitoring: Monitor the cells daily. Initially, a significant amount of cell death is expected. The medium should be changed every 2-3 days with fresh medium containing the same concentration of this compound.
-
Recovery and Escalation: Once the surviving cells resume proliferation and reach approximately 80% confluency, passage them and increase the concentration of this compound by a factor of 1.5 to 2.0.
-
Repeat Cycles: Repeat step 4 for several months. The gradual increase in drug concentration will select for a resistant population.
-
Confirmation of Resistance: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the IC50 of the cultured population. A significant rightward shift (e.g., >5-fold) in the dose-response curve compared to the parental line indicates the development of resistance.
-
Clonal Selection (Optional): Once a resistant polyclonal population is established, single-cell cloning can be performed to isolate and characterize monoclonal resistant populations.
-
Cryopreservation: Cryopreserve resistant cells at various stages of development.
-
2. Protocol: Western Blot for this compound Target Proteins
This protocol is for detecting changes in the expression of key proteins associated with this compound action and resistance[1][9].
-
Materials:
-
Sensitive and resistant cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-survivin, anti-Mcl-1, anti-XIAP, anti-cIAP2, anti-RAD51, anti-ABCG2, anti-Actin/GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Cell Treatment and Lysis: Culture sensitive and resistant cells to ~80% confluency. Treat with this compound at desired concentrations for a specified time (e.g., 24-48 hours). Include a vehicle control (DMSO). Wash cells with ice-cold PBS and lyse them on ice.
-
Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Normalize protein amounts for all samples, mix with Laemmli buffer, and denature by heating. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify band intensities using densitometry software and normalize to a loading control (e.g., Actin or GAPDH).
-
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 3. e-century.us [e-century.us]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. benchchem.com [benchchem.com]
- 14. blog.crownbio.com [blog.crownbio.com]
Enhancing the bioavailability of orally administered (R)-FL118
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with orally administered (R)-FL118.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name 10,11-(Methylenedioxy)-20(S)-camptothecin, is a potent, orally active survivin inhibitor.[1] It is a camptothecin analogue.[1] FL118 binds to the oncoprotein DDX5 (p68), leading to its dephosphorylation and degradation.[1] This, in turn, inhibits the expression of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][3]
Q2: What are the known challenges to achieving high oral bioavailability with this compound?
Q3: Is this compound susceptible to efflux by multidrug resistance transporters?
No, studies have shown that FL118 is not a substrate for major efflux pump proteins such as P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP/ABCG2).[4] This is a significant advantage for oral administration, as these transporters can otherwise limit the intestinal absorption of many drugs.[5]
Q4: What formulation strategies have shown promise for enhancing the oral delivery of FL118?
A clinically and orally compatible formulation of FL118 has been developed using a co-amorphous solid dispersion. This formulation, consisting of FL118 with 2-hydroxypropyl-β-cyclodextrin (HPβCD), glacial acetic acid (GAA), and ethanol, has demonstrated high efficacy in preclinical models when administered orally.[6] Another approach for a derivative of FL118 involved a self-micellizing solid dispersion using Soluplus®, which significantly increased oral bioavailability.[4]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting/Optimization |
| Low or variable plasma concentrations of this compound after oral administration. | Poor dissolution of the compound in the gastrointestinal tract. | - Utilize a formulation strategy to enhance solubility, such as creating a co-amorphous solid dispersion with a suitable carrier like HPβCD.[6]- Consider micronization or nanosizing of the this compound powder to increase the surface area for dissolution. |
| Inadequate permeability across the intestinal epithelium. | - While FL118 has shown high intrinsic permeability in Caco-2 models, ensure the formulation does not negatively impact this.[5]- Co-administration with permeation enhancers could be explored, though likely unnecessary for FL118 itself. | |
| Inconsistent results between in vitro permeability assays and in vivo studies. | In vitro model limitations. | - Caco-2 cell monolayers are a good starting point, but may not fully replicate the complexity of the human intestine.[7]- Consider using more advanced in vitro models or progressing to in situ intestinal perfusion studies for more predictive data. |
| First-pass metabolism. | - Although not extensively documented for FL118, first-pass metabolism can reduce the amount of drug reaching systemic circulation. Analyze plasma for potential metabolites. | |
| Precipitation of this compound in aqueous media during in vitro dissolution testing. | Supersaturation and subsequent precipitation of the amorphous form. | - Incorporate precipitation inhibitors into the formulation to maintain a supersaturated state for a longer duration, allowing for greater absorption in vivo. |
Quantitative Data
Table 1: Apparent Permeability (Papp) of FL118 and its Derivatives in Caco-2 Cell Monolayers
| Compound | Concentration (µM) | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio (ER) |
| FL118 | Not Specified | A to B | 7-8 | ~1.2 |
| 7-Q6 | 0.5 | AP to BL | 3.69 ± 1.07 | 0.98 |
| 7-Q20 | 0.5 | AP to BL | 7.78 ± 0.89 | 1.05 |
Data for FL118 from[5]. Data for 7-Q6 and 7-Q20 from[7]. A to B: Apical to Basolateral; AP to BL: Apical to Basolateral.
Experimental Protocols
Protocol 1: Preparation of a Co-amorphous Solid Dispersion of this compound for Oral Administration
This protocol is a conceptualized methodology based on the successful formulation described in the literature[6].
-
Dissolution of this compound: Dissolve this compound in a suitable organic solvent. A combination of glacial acetic acid (GAA) and ethanol (e.g., 10:90 v/v) has been reported to be effective.[6]
-
Addition of Carrier: To the this compound solution, add a carrier such as 2-hydroxypropyl-β-cyclodextrin (HPβCD) and mix until fully dissolved. The ratio of drug to carrier will need to be optimized.
-
Solvent Evaporation: Remove the solvents using a suitable method such as spray drying or rotary evaporation to obtain a solid powder.
-
Characterization:
-
Confirm the amorphous state of the solid dispersion using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Assess the dissolution rate of the co-amorphous powder in simulated gastric and intestinal fluids.
-
-
In Vivo Formulation: For oral gavage in animal models, the resulting powder can be suspended in an appropriate vehicle, such as a solution containing 2% HPMC and 1% propylene glycol in saline.
Protocol 2: Caco-2 Cell Permeability Assay
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent monolayer is formed, typically for 21 days.
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
Permeability Study (Apical to Basolateral):
-
Prepare a solution of this compound in a transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
-
Add the this compound solution to the apical (upper) chamber of the Transwell® insert.
-
At specified time points, collect samples from the basolateral (lower) chamber.
-
-
Permeability Study (Basolateral to Apical):
-
Add the this compound solution to the basolateral chamber.
-
At specified time points, collect samples from the apical chamber.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport across the monolayer
-
A is the surface area of the filter membrane
-
C₀ is the initial drug concentration in the donor chamber
-
-
Efflux Ratio: Calculate the efflux ratio by dividing the Papp (B to A) by the Papp (A to B). An efflux ratio close to 1 suggests that the compound is not a substrate for efflux transporters.[5]
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for enhancing oral bioavailability.
Caption: Troubleshooting logic for low oral bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cellular Uptake and Transport Characteristics of FL118 Derivatives in Caco-2 Cell Monolayers [jstage.jst.go.jp]
Refinement of (R)-FL118 synthesis for higher yield and purity
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in the synthesis of (R)-FL118 with a focus on achieving higher yield and purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Friedländer Annulation | 1. Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or solvent. 2. Inefficient Catalysis: Inactive or inappropriate catalyst. 3. Poor Quality Starting Materials: Impure 2-amino-5,6-methylenedioxybenzaldehyde or the tricyclic ketone. 4. Side Reactions: Formation of byproducts due to high temperatures or incorrect stoichiometry. | 1. Optimize Reaction Conditions: Systematically vary the temperature (e.g., from 80°C to 120°C) and reaction time. Consider using a higher-boiling point solvent like DMF if starting materials are not fully soluble. 2. Catalyst Selection and Handling: Ensure the catalyst (e.g., I₂) is fresh and anhydrous. Optimize catalyst loading; too much or too little can be detrimental. Consider alternative catalysts like p-toluenesulfonic acid (p-TSA) or Lewis acids. 3. Purify Starting Materials: Purify the aldehyde and ketone by recrystallization or column chromatography before use. 4. Control Stoichiometry and Temperature: Use a slight excess of the amine component. Maintain a consistent and controlled temperature throughout the reaction. |
| Presence of Impurities after Purification | 1. Incomplete Reaction: Starting materials remaining in the product. 2. Formation of Side Products: Byproducts from competing reactions. 3. Ineffective Purification: Inappropriate column chromatography conditions (adsorbent, eluent). 4. Racemization: Formation of the (R)- and (S)-enantiomers at the C20 position. | 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to ensure the reaction has gone to completion before workup. 2. Identify and Minimize Side Products: Characterize major impurities by NMR or MS to understand their origin and adjust reaction conditions accordingly. 3. Optimize Chromatography: Use a different solvent system for elution or a different adsorbent (e.g., alumina instead of silica gel). A gradient elution may be necessary to separate closely related compounds. 4. Chiral Separation: If racemization is suspected, use chiral HPLC to separate the enantiomers. |
| Difficulty in Isolating the Product | 1. Product is too soluble in the workup solvent. 2. Formation of an emulsion during extraction. 3. Product oiling out instead of crystallizing. | 1. Change Workup Solvent: Use a less polar solvent for extraction. 2. Break Emulsion: Add brine or a small amount of a different organic solvent. Centrifugation can also be effective. 3. Induce Crystallization: Try scratching the flask with a glass rod, seeding with a small crystal of the product, or cooling the solution slowly. If it still oils out, try a different recrystallization solvent or solvent mixture. |
| Inconsistent Results | 1. Variability in Reagent Quality: Purity of starting materials and solvents can differ between batches. 2. Atmospheric Moisture: Some reagents or intermediates may be sensitive to moisture. 3. Inconsistent Reaction Monitoring: Different endpoints for the reaction based on visual inspection rather than TLC. | 1. Standardize Reagents: Use reagents from the same supplier and lot number if possible. Always check the purity of starting materials. 2. Use Anhydrous Conditions: Dry solvents and glassware thoroughly. Perform reactions under an inert atmosphere (e.g., nitrogen or argon). 3. Consistent Monitoring: Rely on TLC analysis to determine the reaction endpoint. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical step in the synthesis of this compound for ensuring high stereochemical purity?
A1: The most critical step is the introduction of the chiral center at the C20 position. If a non-stereoselective method is used, a racemic mixture of (R)- and (S)-FL118 will be formed. The biological activity of FL118 is highly dependent on the (S)-configuration at C20, making the (R)-enantiomer an impurity.[] Therefore, using a chiral starting material for the E-ring or employing a stereoselective reaction is crucial. If a racemic mixture is obtained, chiral separation is necessary.
Q2: My overall yield is consistently low (around 20-30%). What are the likely causes?
A2: A low overall yield can result from inefficiencies in multiple steps. The Friedländer annulation to form the quinoline core is often a low-yielding step if not properly optimized.[2] Additionally, losses during purification, especially if multiple column chromatography steps are required, can significantly reduce the overall yield. Incomplete reactions and the formation of side products that are difficult to separate from the desired product are also common culprits. A step-by-step analysis of the yield of each reaction in the sequence is recommended to identify the problematic step.
Q3: I am observing a byproduct with a similar Rf value to my product on TLC. How can I improve the separation?
A3: When TLC shows poor separation, several strategies can be employed. For column chromatography, try using a less polar solvent system to increase the separation between spots. A very slow gradient elution can also be effective. If these fail, consider using a different stationary phase, such as alumina or a bonded-phase silica gel. Preparative HPLC is another option for difficult separations. It is also beneficial to attempt to identify the byproduct, as this may provide clues on how to prevent its formation in the first place.
Q4: Is it possible to racemize the C20 hydroxyl group during the synthesis or workup?
A4: Yes, the C20 hydroxyl group of camptothecins can be susceptible to racemization, particularly under harsh acidic or basic conditions, or at elevated temperatures. It is advisable to use mild reaction and workup conditions whenever possible to preserve the stereochemical integrity at this center.
Q5: What is a reliable method to confirm the enantiomeric purity of my final this compound product?
A5: The most reliable method for determining enantiomeric purity is chiral High-Performance Liquid Chromatography (HPLC). This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Comparison of the retention times with authentic standards of the (R)- and (S)-enantiomers is necessary for peak assignment.
Experimental Protocols
Synthesis of this compound
This protocol is based on a reported synthesis with a yield of 50%.[3]
Step 1: Synthesis of 2-amino-5,6-methylenedioxybenzaldehyde
-
Reaction: Reduction of 6-nitropiperonal.
-
Reagents: 6-nitropiperonal, 10% Palladium on carbon (Pd/C), Methanol (MeOH), Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 6-nitropiperonal (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Add a catalytic amount of 10% Pd/C.
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction mixture vigorously at room temperature for 10-12 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude 2-amino-5,6-methylenedioxybenzaldehyde, which can be used in the next step without further purification.
-
Step 2: Friedländer Annulation to form (R,S)-FL118
-
Reaction: Condensation of 2-amino-5,6-methylenedioxybenzaldehyde with a tricyclic ketone.
-
Reagents: 2-amino-5,6-methylenedioxybenzaldehyde, (S)-4-ethyl-7,8-dihydro-4-hydroxy-1H-pyrano[3,4-f]indolizine-3,6,10(4H)-trione, Iodine (I₂), Dimethylformamide (DMF).
-
Procedure:
-
To a solution of 2-amino-5,6-methylenedioxybenzaldehyde (1.5 eq) in DMF, add the tricyclic ketone (1.0 eq).
-
Add a catalytic amount of iodine (0.1 eq).
-
Heat the reaction mixture to 90-100 °C and stir for 8-10 hours under a nitrogen atmosphere.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum.
-
Step 3: Purification of (R,S)-FL118
-
Method: Column Chromatography.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Eluent: A gradient of dichloromethane (DCM) and methanol (MeOH) (e.g., 100:0 to 95:5 DCM:MeOH).
-
Procedure:
-
Dissolve the crude product in a minimal amount of DCM.
-
Load the solution onto a silica gel column.
-
Elute the column with the chosen solvent system.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to yield (R,S)-FL118 as a solid.
-
Step 4: Chiral Separation of this compound (if necessary)
-
Method: Chiral High-Performance Liquid Chromatography (HPLC).
-
Column: A suitable chiral column (e.g., Chiralpak AD-H or similar).
-
Mobile Phase: A mixture of hexanes and isopropanol with a small amount of a modifier like trifluoroacetic acid (TFA). The exact ratio should be optimized for baseline separation.
-
Detection: UV detector at an appropriate wavelength (e.g., 254 nm).
-
Procedure:
-
Dissolve the racemic mixture in the mobile phase.
-
Inject the solution onto the chiral HPLC system.
-
Collect the fractions corresponding to each enantiomer.
-
Combine the fractions of the desired (R)-enantiomer and evaporate the solvent.
-
Data Presentation
Table 1: Summary of Reported Yields for FL118 and its Derivatives
| Compound | Synthetic Step | Yield (%) | Reference |
| (R,S)-FL118 | Friedländer Annulation & Purification | 50 | [3] |
| 7-substituted FL118 derivatives | Overall Synthesis | 20-40 | [4] |
| FL118-amino acid conjugates | Esterification | 50-71 | [3] |
Visualizations
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical workflow for troubleshooting low yields in the synthesis.
Signaling Pathway Inhibition by FL118
References
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]
Managing off-target effects of (R)-FL118 in experimental models
Welcome to the technical support center for researchers utilizing (R)-FL118 in experimental models. This resource provides troubleshooting guidance and frequently asked questions to help manage potential off-target effects and other common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound, also known as FL118, is a novel camptothecin analog. Its primary anticancer mechanism involves the inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2[1][2][3][4]. The direct biochemical target of FL118 has been identified as the oncoprotein DDX5 (p68). FL118 acts as a "molecular glue degrader," binding to DDX5, leading to its dephosphorylation and subsequent proteasomal degradation[5][6][7][8]. The degradation of DDX5, a master regulator, results in the downregulation of its downstream targets, which include c-Myc and mutant Kras, in addition to the aforementioned anti-apoptotic proteins[5][7][8]. While structurally similar to other camptothecins like irinotecan and topotecan, its inhibitory effect on Topoisomerase 1 (Top1) is considered less significant for its antitumor efficacy but may contribute to some toxicities[1][3][9].
Q2: What are the known off-target effects of this compound?
A2: The literature suggests that this compound has a favorable toxicity profile, with greater effects on cancer cells than normal tissues[1][10]. This selectivity is thought to be due to the lower expression of its target proteins, such as survivin, in normal, healthy cells[3][10]. The most significant factor influencing toxicity is the formulation of the compound. Early formulations containing Tween 80 were associated with higher toxicity[3][11]. Newer, Tween 80-free formulations have a significantly improved therapeutic index[3][12]. At higher doses, some mild and reversible adverse effects have been noted in preclinical models, including temporary body weight loss and some changes in hematopoietic and serum chemistry parameters[1][13][14]. Hematopoietic toxicity may be linked to the compound's residual Topoisomerase 1 inhibitory activity[9][15].
Q3: Is this compound a substrate for drug efflux pumps like ABCG2 or P-glycoprotein (MDR1)?
A3: No, unlike irinotecan and topotecan, this compound is not a significant substrate for the drug efflux pumps ABCG2 (BCRP) and P-glycoprotein (P-gp/MDR1)[1][5][16]. This property allows FL118 to bypass the drug resistance mechanisms mediated by these transporters, making it effective in cancer models that have acquired resistance to other chemotherapeutics[5][16].
Troubleshooting Guide
Issue 1: Observed Toxicity in Animal Models (e.g., significant body weight loss, lethargy)
-
Possible Cause 1: Inappropriate Formulation. The use of formulations containing Tween 80 has been linked to increased toxicity[3][11].
-
Possible Cause 2: Dose is too high. The maximum tolerated dose (MTD) can vary based on the formulation, administration route, and dosing schedule[12].
-
Solution: Review the dose and schedule. If toxicity is observed, consider reducing the dose. It is crucial to perform a dose-escalation study to determine the MTD for your specific experimental conditions.
-
-
Possible Cause 3: General Camptothecin-Class Side Effects. As a camptothecin analog, this compound may cause side effects common to this class of drugs, such as gastrointestinal distress (diarrhea) or hematopoietic suppression, though it is reported to have a more favorable profile[9][15].
-
Solution:
-
Monitoring: Regularly monitor animal body weight, food and water intake, and clinical signs of distress. For suspected hematopoietic toxicity, perform complete blood counts (CBCs).
-
Supportive Care: For diarrhea, supportive care measures can be implemented. This may include providing nutritional supplements and ensuring adequate hydration. In preclinical models of chemotherapy-induced diarrhea, loperamide has been used as a treatment[4][16][18].
-
-
Issue 2: Poor Antitumor Efficacy in Xenograft Models
-
Possible Cause 1: Suboptimal Formulation or Administration. Poor solubility or rapid clearance can limit the effective concentration of the drug at the tumor site.
-
Solution: Ensure the use of an appropriate solubilizing formulation, such as the recommended Tween 80-free formulation[12][17]. Pharmacokinetic studies have shown that while this compound is rapidly cleared from the bloodstream, it accumulates and is retained in tumor tissue[5][16][17]. Intravenous (i.v.) or intraperitoneal (i.p.) administration are common routes described in the literature[5].
-
-
Possible Cause 2: Low Expression of Key Targets in the Cancer Model. The efficacy of this compound is linked to the expression of its direct target, DDX5, and downstream targets like survivin[5][13].
-
Solution: Before starting an in vivo study, characterize the expression levels of DDX5, survivin, Mcl-1, XIAP, and cIAP2 in your cancer cell line or patient-derived xenograft (PDX) model. Models with higher expression of these targets may be more sensitive to this compound.
-
Quantitative Data Summary
Table 1: Maximum Tolerated Doses (MTD) of this compound in Mice with Different Formulations and Schedules
| Formulation | Administration Route | Dosing Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing | Intraperitoneal (i.p.) | weekly x 4 | 1.5 | [19] |
| Tween 80-containing | Intraperitoneal (i.p.) | daily x 5 | 0.2 | [12] |
| Tween 80-containing | Intraperitoneal (i.p.) | every other day x 3 | 0.5 | [12] |
| Tween 80-free | Intravenous (i.v.) | weekly x 4 | 5.0 | [19] |
| Tween 80-free | Intravenous (i.v.) | daily x 5 | 1.5 | [19] |
| Tween 80-free | Intravenous (i.v.) | every other day x 5 | 1.5 | [19] |
Key Experimental Protocols
Protocol 1: Preparation of Tween 80-Free this compound Formulation for In Vivo Administration
This protocol is adapted from methodologies described in the literature for preparing a clinically compatible formulation of this compound[12][17].
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
Sterile saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO. For example, dissolve this compound in DMSO to a concentration of 1-5 mg/mL.
-
Prepare a solution of HPβCD in sterile saline. The final concentration of HPβCD in the injection solution is typically between 0.05% and 0.25% (w/v).
-
To prepare the final injection solution, slowly add the this compound stock solution in DMSO to the HPβCD/saline solution while vortexing. The final concentration of DMSO should be kept low, typically at 5% (v/v).
-
The final concentration of this compound in the injection solution typically ranges from 0.1 to 0.5 mg/mL, depending on the desired dose and injection volume.
-
Prepare a corresponding vehicle control solution containing the same concentrations of DMSO and HPβCD in saline, without this compound.
-
Administer the prepared solution to the animals via the desired route (e.g., intravenous or intraperitoneal injection).
Protocol 2: Monitoring and Management of Diarrhea in Mouse Models
This is a general protocol for monitoring and managing chemotherapy-induced diarrhea in mice, which can be adapted for studies with this compound if this side effect is observed.
Monitoring:
-
Daily Body Weight: Record the body weight of each animal daily. A significant drop in body weight can be an early indicator of toxicity.
-
Clinical Scoring: Observe the animals daily for clinical signs of diarrhea. A scoring system can be used:
-
0: Normal, well-formed feces.
-
1: Soft, but formed feces.
-
2: Pasty feces, not well-formed.
-
3: Watery diarrhea.
-
-
Perianal Area: Check for soiling of the fur around the perianal area.
Management (if diarrhea is observed):
-
Hydration: Ensure animals have easy access to water. In cases of severe diarrhea, administration of subcutaneous sterile saline or 5% dextrose solution can be considered for hydration.
-
Anti-diarrheal Medication: Loperamide can be administered to reduce gastrointestinal motility. A starting dose of 1-3 mg/kg administered orally can be investigated. The frequency of administration can be once or twice daily, depending on the severity of the diarrhea.
-
Dietary Support: Provide a highly palatable and easily digestible diet to encourage food intake.
Visualizations
Caption: this compound primary mechanism of action targeting the DDX5 oncoprotein.
Caption: Troubleshooting workflow for managing toxicity in this compound experiments.
References
- 1. A novel small molecule FL118 that selectively inhibits survivin, Mcl-1, XIAP and cIAP2 in a p53-independent manner, shows superior antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciencedaily.com [sciencedaily.com]
- 4. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 14. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. RePORT ⟩ RePORTER [reporter.nih.gov]
- 17. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
Strategies to improve the therapeutic index of (R)-FL118
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with (R)-FL118.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, is a novel synthetic analog of camptothecin.[1][2][3] Its primary mechanism of action is the selective inhibition of several anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][4][5][6][7] This multi-targeted approach contributes to its potent anti-cancer activity. While it is a camptothecin analog, its ability to inhibit Topoisomerase I (Top1) is less potent compared to other analogs like SN-38, and its anticancer effects are observed at concentrations well below those required for Top1 inhibition.[1][8]
Q2: How does the anticancer activity of FL118 compare to other camptothecin analogs like irinotecan and topotecan?
FL118 generally exhibits superior antitumor efficacy compared to irinotecan and topotecan in various preclinical models.[1][9] It has been shown to be effective against tumor xenografts that have acquired resistance to both irinotecan and topotecan.[1][9] Furthermore, SN-38 (the active metabolite of irinotecan) and topotecan are 10 to 100 times less effective than FL118 at inhibiting key downstream targets like survivin, Mcl-1, XIAP, and cIAP2.[9]
Q3: What are the known resistance mechanisms to FL118?
FL118 appears to overcome several common mechanisms of drug resistance. It is not a substrate for the major drug efflux pumps ABCG2 (BCRP) and MDR1 (P-gp), which are often responsible for resistance to other camptothecins like SN-38 and topotecan.[1][5][9][10] Additionally, its efficacy is largely independent of the p53 tumor suppressor protein status, meaning it can be effective in cancers with mutated or null p53.[1][5][10]
Troubleshooting Guide
Issue 1: Poor aqueous solubility of FL118.
-
Problem: Researchers may experience difficulty dissolving FL118 for in vitro and in vivo experiments due to its poor water solubility.[2]
-
Solution/Strategy:
-
Formulation Development: A Tween 80-free intravenous (i.v.) formulation has been developed that improves solubility and allows for i.v. administration.[7][11] This formulation demonstrated a higher maximum tolerated dose (MTD) and an improved therapeutic index (TI) compared to intraperitoneal (i.p.) formulations containing Tween 80.[7][11]
-
Prodrug/Derivative Synthesis: Synthesizing derivatives or conjugates can enhance solubility. For example, FL118-amino acid conjugates have shown improved water solubility and can release the parent compound.[8] Another study synthesized 20-substituted FL118 derivatives coupled with 5-substituted uracils and other heterocyclic rings through glycine, with some derivatives showing better water solubility than the parent FL118.[2]
-
Issue 2: In vivo toxicity at higher doses.
-
Problem: While having a more favorable toxicity profile than other camptothecins, high doses of FL118 can still lead to adverse effects.
-
Solution/Strategy:
-
Optimize Dosing Schedule and Formulation: The therapeutic index of FL118 can be significantly improved by optimizing the dosing schedule and formulation. The i.v.-compatible formulation was found to have a TI of 5-6, compared to 1.3-2 for the i.p. formulation.[7]
-
Combination Therapy: Combining FL118 with other chemotherapeutic agents may allow for lower, less toxic doses of each drug while achieving a synergistic anticancer effect.[6] For instance, a low concentration of FL118 has been shown to enhance the apoptotic effects of other agents in pancreatic cancer cells.[6]
-
Derivative Synthesis: Novel derivatives of FL118 have been synthesized with the aim of reducing toxicity while maintaining or improving efficacy. For example, derivative 12e showed similar antitumor efficacy to FL118 but with lower toxicity in vivo.[2]
-
Issue 3: Suboptimal antitumor efficacy in certain cancer models.
-
Problem: The effectiveness of FL118 can vary between different cancer types and models.
-
Solution/Strategy:
-
Pharmacokinetic Optimization: FL118 clears rapidly from circulation but accumulates and is retained in tumors.[1][9] Understanding and optimizing the pharmacokinetic profile through different formulations or delivery systems could enhance its efficacy.
-
Combination Therapy: As mentioned, combining FL118 with other anticancer drugs can lead to synergistic effects and overcome potential resistance mechanisms.[6]
-
Structural Modification: Research into the structure-activity relationship of FL118 has led to the synthesis of new derivatives with potentially enhanced antitumor activity. For instance, substitutions at position 7 of the FL118 core structure have yielded compounds with improved efficacy.[12][13]
-
Data Presentation
Table 1: In Vitro Cytotoxicity of FL118 and its Derivatives
| Compound | Cell Line | IC50 (nM) | Reference |
| FL118 | A549 | 1.37 - 38.71 (after 72h) | [2] |
| 12e (FL118 derivative) | A549 | Lower than FL118 | [2] |
| FL118 | H460 derived stem cells | Significant inhibition at 1 nM | [3] |
| FL118 | A549 derived stem cells | Significant inhibition at 100-300 nM | [3] |
Table 2: In Vivo Efficacy and Therapeutic Index of FL118 Formulations
| Formulation | Administration Route | Maximum Tolerated Dose (MTD) | Therapeutic Index (TI) | Reference |
| Tween 80-containing | i.p. | 0.2 to 1.5 mg/kg | 1.3 - 2 | [7][11] |
| Tween 80-free | i.v. | 1.5 to 10 mg/kg | 5 - 6 | [7][11] |
Experimental Protocols
1. In Vitro Cytotoxicity Assay (MTT Assay)
-
Objective: To determine the concentration of FL118 that inhibits cell growth by 50% (IC50).
-
Methodology:
-
Seed human pancreatic cancer cells (e.g., HPAF-II and BxPC-3) in 96-well microplates at a density of 4 x 10^4 cells/well and incubate overnight.
-
Treat the cells with various concentrations of FL118 for 48 hours.
-
After treatment, add 20 µl of MTT solution (5 mg/ml in PBS) to each well and incubate for 4 hours at 37°C.
-
Dissolve the formazan crystals in 100 µl of DMSO and mix thoroughly for 20 minutes at room temperature.
-
Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader to determine cell viability.
-
Calculate the IC50 value from the dose-response curve.[6]
-
2. In Vivo Antitumor Efficacy in Xenograft Models
-
Objective: To evaluate the antitumor activity of FL118 in a living organism.
-
Methodology:
-
Implant human cancer cells (e.g., A549 or NCI-H446) subcutaneously into immunodeficient mice.
-
Once tumors reach a palpable size, randomize the mice into treatment and control groups.
-
Administer FL118 or a vehicle control via the desired route (e.g., intragastric administration at 10 mg/kg once per week).
-
Monitor tumor volume and body weight regularly throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology).
-
Calculate the tumor growth inhibition rate to assess efficacy.[2]
-
Visualizations
Caption: this compound signaling pathway leading to apoptosis.
Caption: Experimental workflow for improving the therapeutic index.
Caption: Logical relationship between challenges and strategies.
References
- 1. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and Biological Evaluation of 20(S)-Substituted FL118 Conjugates as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 10. e-century.us [e-century.us]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Addressing variability in tumor response to (R)-FL118 in xenografts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (R)-FL118 in xenograft models. Our goal is to help you address variability in tumor response and achieve consistent, reproducible results.
Troubleshooting Guide
Issue 1: Higher than expected variability in tumor response between individual animals.
Possible Causes and Solutions:
-
Inconsistent Drug Formulation and Administration: this compound's efficacy is highly dependent on its formulation and route of administration. Intravenous (i.v.) administration of a Tween 80-free formulation has been shown to have a higher maximum tolerated dose (MTD) and therapeutic index (TI) compared to intraperitoneal (i.p.) formulations containing Tween 80.[1][2][3] Ensure a consistent, validated formulation and precise administration technique for all animals.
-
Tumor Heterogeneity: The initial tumor cell line or patient-derived xenograft (PDX) may be heterogeneous, leading to varied growth rates and drug sensitivity. Consider single-cell cloning of the cancer cell line before implantation to reduce heterogeneity. For PDX models, variability is inherent, and increasing the number of animals per group can provide more statistical power.
-
Variable Drug Accumulation in Tumors: Pharmacokinetic studies show that FL118 is rapidly cleared from the bloodstream but accumulates effectively in tumor tissue with a long retention half-life.[4][5] However, variations in tumor vascularity and perfusion among animals can affect drug delivery. Post-mortem analysis of FL118 concentration in tumor tissue can help identify outliers.
-
Differences in Animal Health and Stress Levels: Underlying health issues or stress can impact tumor growth and drug metabolism. House animals in a low-stress environment with consistent light/dark cycles, and monitor their health closely throughout the experiment.
Issue 2: Lower than expected anti-tumor efficacy.
Possible Causes and Solutions:
-
Suboptimal Dosing or Schedule: The anti-tumor activity of FL118 is dose and schedule-dependent.[1][3] Review the literature for established effective dosing regimens for your specific tumor model. Efficacy has been demonstrated with schedules such as daily x 5, every other day for 5 doses (q2d x 5), and weekly x 4 or 5.[1][2][3][4]
-
Low Expression of Key FL118 Targets: FL118's mechanism of action involves the inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][4][6][7][8][9][10][11][12] More recently, DDX5 has been identified as a direct target, and its expression level may predict tumor sensitivity.[13][14] Consider performing baseline molecular characterization of your xenograft model to assess the expression of these key proteins. Tumors with low DDX5 expression may exhibit reduced sensitivity to FL118.[13][14]
-
Drug Resistance Mechanisms: While FL118 can overcome resistance mediated by efflux pumps like ABCG2 and P-gp[4][5][13], other resistance mechanisms may be at play. If using a tumor model with acquired resistance to other chemotherapies, confirm that the resistance mechanism is one that FL118 is known to bypass.
-
Incorrect Drug Formulation: As mentioned previously, the formulation of FL118 is critical. An i.v.-compatible, Tween 80-free formulation has demonstrated superior efficacy.[2][3]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a novel camptothecin analogue with a distinct mechanism of action.[4] While it is structurally similar to topoisomerase I inhibitors, its primary anti-cancer activity at low nanomolar concentrations is attributed to the selective inhibition of multiple anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[2][4][6][7][8][10][11][12] This inhibition is independent of p53 status.[4][7][15] Recent studies have also identified the oncoprotein DDX5 (p68) as a direct target of FL118. FL118 binds to, dephosphorylates, and degrades DDX5, which in turn downregulates the expression of its downstream targets like c-Myc, survivin, and mutant Kras.[13]
Q2: How can I predict if my xenograft model will respond to this compound?
A2: High expression of the oncoprotein DDX5 in your tumor model is a potential biomarker for predicting sensitivity to FL118.[13][14] Xenografts with high DDX5 expression have been shown to be more responsive to FL118 treatment, while those with low DDX5 expression are less sensitive.[13][14] Additionally, high expression of FL118's downstream targets, such as survivin, may also indicate potential sensitivity.[12]
Q3: What are the recommended administration routes and formulations for in vivo studies?
A3: Intravenous (i.v.) administration of a Tween 80-free formulation is recommended for optimal efficacy and a better safety profile.[2][3] This formulation has been shown to increase the maximum tolerated dose (MTD) by 3- to 7-fold compared to intraperitoneal (i.p.) formulations containing Tween 80.[2][3] The i.v. formulation allows for a wider range of effective treatment schedules.[2][3]
Q4: Can this compound overcome resistance to other chemotherapeutic agents?
A4: Yes, FL118 has demonstrated the ability to overcome resistance to irinotecan and topotecan in human tumor xenograft models.[4][5] This is, in part, because FL118 is not a substrate for the drug efflux pumps ABCG2 and P-gp (MDR1), which are common mediators of resistance to other camptothecin analogues.[4][5][13][16]
Q5: Is the anti-tumor activity of this compound dependent on the p53 status of the tumor?
A5: No, the inhibition of target genes and tumor growth by FL118 is independent of the p53 status (wild type, mutant, or null).[4][7][15] In fact, some studies suggest that cancer cells with null or mutated p53 may be more sensitive to FL118 treatment.[4][15]
Data Presentation
Table 1: In Vitro Potency of FL118 vs. Topotecan in HCT-8 Cells
| Assay Type | Compound | Potency | Reference |
| Cell Growth Inhibition (72h) | FL118 | ~25-fold more potent | [4] |
| Topotecan | [4] | ||
| Colony Formation (2h treatment) | FL118 | ~25-fold more potent | [4] |
| Topotecan | [4] | ||
| Colony Formation (6h treatment) | FL118 | ~25-fold more potent | [4] |
| Topotecan | [4] |
Table 2: Maximum Tolerated Doses (MTDs) of FL118 with Different Formulations and Schedules
| Formulation | Administration Route | Schedule | MTD (mg/kg) | Reference |
| Tween 80-containing | i.p. | daily x 5 | 0.2 | [1] |
| Tween 80-containing | i.p. | q2d x 3 | 0.5 | [1] |
| Tween 80-containing | i.p. | weekly x 4 | 1.5 | [1] |
| Tween 80-free (i.v. compatible) | i.v. | daily x 5 | 1.5 | [1][3] |
| Tween 80-free (i.v. compatible) | i.v. | q2d x 5 | 1.5-2.0 | [1][3] |
| Tween 80-free (i.v. compatible) | i.v. | weekly x 4 | 5.0 | [1] |
| Tween 80-free (i.v. compatible) | i.v. | weekly x 5 | 10.0 | [3] |
Experimental Protocols
Key Experiment: Evaluation of this compound Antitumor Efficacy in a Human Tumor Xenograft Model
1. Animal Model:
-
Use 7- to 10-week-old female severe combined immunodeficiency (SCID) mice or athymic nude mice.[3][4]
-
House animals in specific pathogen-free conditions with ad libitum access to food and water.[4]
-
All animal procedures should be approved by the Institutional Animal Care and Use Committee (IACUC).[4]
2. Tumor Implantation:
-
Establish tumor xenografts by subcutaneously injecting 1-3 x 10^6 cultured human cancer cells (e.g., SW620 colon cancer, FaDu head-and-neck cancer) into the flank of the mice.[3][4]
-
For patient-derived xenografts (PDX), implant tumor fragments subcutaneously.
3. Drug Formulation and Administration:
-
FL118 Formulation (i.v. compatible, Tween 80-free): A detailed formulation can be found in patent PCT/US2011/058558.[4] This formulation is critical for achieving the best therapeutic window.
-
Vehicle Control: Use the same formulation solution without the active FL118 compound.[4]
-
Administration: Administer FL118 and vehicle control intravenously (i.v.) via the tail vein.
4. Treatment Schedule and Dosing:
-
Initiate treatment when tumors reach a volume of 100-250 mm³.[4][14]
-
Example Treatment Schedules:
-
Doses should be adjusted based on the specific tumor model and preliminary toxicity studies.
5. Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (length x width²)/2.
-
Monitor animal body weight 2-3 times per week as an indicator of toxicity.[17]
-
The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include tumor regression and survival.
-
Euthanize animals when tumors reach a predetermined size (e.g., 2000 mm³) or if they show signs of excessive toxicity (e.g., >20% body weight loss, moribund state).[1]
Visualizations
Caption: Simplified signaling pathway of this compound's mechanism of action.
Caption: Troubleshooting workflow for addressing FL118 xenograft variability.
Caption: Standard experimental workflow for an this compound xenograft study.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. An intravenous (i.v.) route-compatible formulation of FL118, a survivin, Mcl-1, XIAP, and cIAP2 selective inhibitor, improves FL118 antitumor efficacy and therapeutic index (TI) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-century.us [e-century.us]
- 8. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 17. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Head-to-Head Battle in Colon Cancer Xenografts: (R)-FL118 Shows Superior Efficacy Over Irinotecan
For researchers and drug development professionals, a comprehensive comparison of preclinical data reveals that (R)-FL118, a novel camptothecin analogue, demonstrates superior anti-tumor activity and overcomes resistance to the standard-of-care chemotherapy, irinotecan, in colon cancer xenograft models. This guide synthesizes key experimental findings, providing a detailed look at the comparative efficacy, underlying mechanisms, and experimental protocols.
At a Glance: Efficacy of this compound vs. Irinotecan
The following tables summarize the quantitative data from key preclinical studies, highlighting the enhanced performance of this compound in inhibiting tumor growth in various colon cancer xenograft models.
| Cell Line | Treatment | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| SW620 | This compound | 1.5 mg/kg, IP, q2d x 5 | Effectively eliminated tumors that had acquired irinotecan resistance. | [1] |
| Irinotecan | 100 mg/kg, IP, weekly | Tumors acquired resistance. | [1] | |
| HCT-8 | This compound | Not specified | ≥25-fold more effective at inhibiting cancer cell growth and colony formation compared to topotecan (an irinotecan analog). | [1] |
| Irinotecan | Not specified | Less effective than this compound. | [1] | |
| LOVO (SN38-resistant) | This compound | 0.5 and 0.75 mg/kg, once weekly | Reduced tumor size by nearly 40%. | [2] |
| Irinotecan | Not specified | Tumors were resistant. | [2] | |
| HCT116 (Irinotecan-resistant) | This compound | 1.5 mg/kg, IP, once per week for 4 weeks | Significantly improved efficacy compared to irinotecan. | [3] |
| Irinotecan | 100 mg/kg, IP, once per week for 4 weeks | Less effective in the resistant model. | [3] |
Delving into the Mechanisms: Distinct Signaling Pathways
The superior efficacy of this compound can be attributed to its unique mechanism of action that extends beyond the topoisomerase I (Top1) inhibition characteristic of irinotecan.
Irinotecan's Mechanism of Action: Irinotecan is a prodrug that is converted to its active metabolite, SN-38.[4] SN-38 primarily targets Top1, an enzyme crucial for relieving DNA torsional strain during replication and transcription.[4][5][6] By stabilizing the Top1-DNA cleavage complex, SN-38 prevents the re-ligation of single-strand breaks, leading to the accumulation of DNA double-strand breaks during DNA replication and ultimately, apoptosis.[4][6]
This compound's Multi-Targeted Approach: While this compound is a camptothecin analog, its primary anti-tumor activity is not solely dependent on Top1 inhibition.[1] A key mechanism of this compound is the significant downregulation of the anti-apoptotic protein survivin.[7][8] This reduction in survivin levels subsequently leads to the downregulation of RAD51, a critical component of the homologous recombination DNA repair pathway.[7][8] By inhibiting this repair mechanism, this compound enhances DNA damage and induces apoptosis, even in cancer cells that have developed resistance to irinotecan.[7][8] Furthermore, this compound has been shown to inhibit other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2.[1]
Experimental Protocols: A Closer Look at the Xenograft Studies
The following provides a generalized experimental protocol for comparing the efficacy of this compound and irinotecan in colon cancer xenografts, based on methodologies reported in the cited literature.
1. Cell Lines and Animal Models:
-
Cell Lines: Human colon cancer cell lines such as SW620, HCT-8, LOVO, and HCT116 are commonly used. Irinotecan-resistant sublines are often developed to assess the efficacy of this compound in overcoming resistance.[1][2][3]
-
Animal Models: Severe combined immunodeficient (SCID) or athymic nude mice are typically used to prevent graft rejection.[1][3]
2. Tumor Implantation and Growth:
-
Cancer cells are subcutaneously injected into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³) before the initiation of treatment.
-
Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length x width²) / 2.
3. Drug Administration:
-
This compound: Administered intraperitoneally (IP) at doses ranging from 0.5 to 1.5 mg/kg, with schedules varying from once weekly to every other day for a specified number of doses.[1][2][3]
-
Irinotecan: Typically administered intraperitoneally (IP) at a dose of 100 mg/kg on a weekly schedule.[1][3]
-
Control Group: Receives a vehicle control (the solvent used to dissolve the drugs).
4. Efficacy Assessment:
-
Primary Endpoint: Tumor growth inhibition is the primary measure of efficacy, comparing the tumor volumes in the treated groups to the control group.
-
Secondary Endpoints: May include overall survival, body weight measurements (to assess toxicity), and molecular analyses of tumor tissue post-treatment to confirm the mechanism of action.
References
- 1. Overcoming Irinotecan Resistance by Targeting Its Downstream Signaling Pathways in Colon Cancer [mdpi.com]
- 2. Resistance to TOP-1 Inhibitors: Good Old Drugs Still Can Surprise Us - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Topoisomerase I inhibition in colorectal cancer: biomarkers and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies of the efficacy and pharmacology of irinotecan against human colon tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating DDX5 as a Direct Target of (R)-FL118: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (R)-FL118, a novel small molecule, with other compounds known to target the DEAD-box helicase DDX5, a protein implicated in various cancers. We present supporting experimental data, detailed protocols for key validation assays, and visualizations of relevant biological pathways and experimental workflows.
This compound: A Potent DDX5-Targeting Agent
This compound has been identified as a potent anti-cancer agent that directly binds to DDX5, leading to its dephosphorylation and subsequent degradation through the ubiquitin-proteasome pathway. This action disrupts the oncogenic functions of DDX5, including the regulation of key cancer-related proteins such as c-Myc and survivin.
Performance Comparison: this compound vs. Alternative DDX5-Targeting Compounds
While this compound is a direct binder and degrader of DDX5, other compounds have been reported to affect DDX5 through various mechanisms. This section compares the available quantitative data for this compound with other known DDX5-targeting agents.
| Compound | Mechanism of Action on DDX5 | Binding Affinity (Kd) | IC50 (Cancer Cell Lines) | Reference |
| This compound | Direct binding, dephosphorylation, and degradation | 34.4 nM | 10 - 56 nM (TNBC), 39 nM (Renal Cancer), 51.9 nM (K562 leukemia) | [1][2][3] |
| Supinoxin (RX-5902) | Direct binding to phosphorylated DDX5 (p-DDX5) | Not Reported | 10 - 20 nM (Various), 56 nM (TNBC), 39 nM (Renal Cancer) | [2][4] |
| Resveratrol | Direct binding and promotes metalloprotease-dependent degradation | Not Reported | Not Reported (Directly for DDX5) | [5][6] |
| Simvastatin | Suppresses DDX5 expression | Not a direct binder | Not Reported (Directly for DDX5) | [7][8] |
Note: The IC50 values represent the concentration of the compound that inhibits 50% of cancer cell growth and are not a direct measure of DDX5 inhibition in all cases.
Experimental Protocols for Target Validation
The direct interaction between this compound and DDX5 has been validated through several key experiments. Detailed methodologies for these assays are provided below.
Affinity Purification followed by Mass Spectrometry (AP-MS)
This method was employed to identify DDX5 as a primary binding partner of this compound from whole-cell lysates.
Protocol:
-
Immobilization of this compound: this compound is chemically coupled to agarose resin beads to create an affinity matrix.
-
Cell Lysate Preparation: Cancer cell lines (e.g., SW620) are lysed to extract total cellular proteins.
-
Affinity Chromatography: The cell lysate is passed through the this compound affinity column. Proteins that bind to this compound are retained on the resin, while non-binding proteins are washed away.
-
Elution: The bound proteins are eluted from the column using a high-concentration urea solution.
-
Protein Identification: The eluted proteins are separated by SDS-PAGE, and protein bands of interest are excised and subjected to in-gel digestion with trypsin. The resulting peptides are analyzed by mass spectrometry to identify the protein.[1][9]
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction between two molecules in solution.
Protocol:
-
Sample Preparation: Purified recombinant DDX5 protein is placed in the sample cell of the calorimeter, and this compound is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.
-
Titration: A series of small injections of this compound are made into the DDX5 solution.
-
Heat Measurement: The heat change associated with each injection is measured. As the protein becomes saturated with the ligand, the heat change per injection decreases.
-
Data Analysis: The data are plotted as heat change per injection versus the molar ratio of ligand to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.[1][9]
Western Blotting
Western blotting is used to detect changes in DDX5 protein levels and its phosphorylation status upon treatment with this compound.
Protocol:
-
Cell Treatment: Cancer cells are treated with this compound at various concentrations and for different time points.
-
Protein Extraction: Cells are lysed, and the total protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene fluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for DDX5 or phospho-DDX5.
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate.[3][9]
Visualizing the Molecular Interactions and Workflows
To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.
Caption: Mechanism of action of this compound on DDX5.
Caption: Workflow for Affinity Purification-Mass Spectrometry.
Caption: Workflow for Isothermal Titration Calorimetry.
References
- 1. Multiple functions of the DEAD-box RNA helicase, DDX5 (p68), make DDX5 a superior oncogenic biomarker and target for targeted cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Resveratrol directly targets DDX5 resulting in suppression of the mTORC1 pathway in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resveratrol directly targets DDX5 resulting in suppression of the mTORC1 pathway in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medicaljournalssweden.se [medicaljournalssweden.se]
- 8. Simvastatin suppresses renal cell carcinoma cells by regulating DDX5/DUSP5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
(R)-FL118 Demonstrates Superior Efficacy Over Topotecan in Drug-Resistant Lung Cancer Models
For Immediate Release
Buffalo, NY – Preclinical research highlights the significant potential of (R)-FL118, a novel camptothecin analogue, in overcoming treatment resistance in lung cancer models, demonstrating marked advantages over the established chemotherapeutic agent, topotecan. Studies indicate that this compound not only exhibits greater potency but also employs a distinct mechanism of action that allows it to bypass common drug resistance pathways that render topotecan ineffective.
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, has shown potent antitumor activity in various cancer types, including those that have developed resistance to topotecan.[1][2][3][4][5] Unlike topotecan, a well-known topoisomerase I (Top1) inhibitor, this compound's primary anticancer effects are attributed to its ability to selectively inhibit the expression of survivin and other key anti-apoptotic proteins such as XIAP, cIAP2, and Mcl-1.[1][6][7] This unique mechanism contributes to its effectiveness in tumors where Top1-targeted therapies have failed.
A critical advantage of this compound lies in its ability to circumvent drug resistance mediated by ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/MDR1) and breast cancer resistance protein (BCRP/ABCG2).[2][3][4][5] These efflux pumps are a common cause of acquired resistance to many chemotherapy drugs, including topotecan, by actively transporting them out of cancer cells.[2][4][5] In contrast, this compound is not a substrate for these pumps, enabling it to accumulate in resistant cancer cells and exert its cytotoxic effects.[2][3][4][5]
Comparative Efficacy and Mechanism of Action
| Feature | This compound | Topotecan |
| Primary Mechanism of Action | Inhibition of survivin, XIAP, cIAP2, and Mcl-1 expression.[1][6][7] | Inhibition of topoisomerase I, leading to DNA strand breaks.[8][9][10][11][12] |
| Potency | Approximately 25-fold more effective in inhibiting cancer cell growth and colony formation in colon cancer models.[2][5] 10-100 fold more effective at inhibiting key anti-apoptotic proteins.[2][4][5] | Standard chemotherapeutic agent with established clinical activity.[8][9] |
| Effectiveness in Topotecan-Resistant Models | Effectively eliminates human tumor xenografts that have acquired resistance to topotecan.[2][3][4][5] | Ineffective in models with acquired resistance.[2][3] |
| Interaction with Efflux Pumps (P-gp, ABCG2) | Not a substrate; bypasses resistance mediated by these pumps.[1][2][3][4][5] | Substrate; efficacy is reduced by the activity of these pumps.[2][4][5] |
| Effect on Cancer Stem Cells (CSCs) | Effectively inhibits the growth of non-small cell lung cancer (NSCLC) derived CSCs and downregulates CSC markers.[1] | Less effective against CSCs, which contribute to tumor recurrence and resistance. |
In Vitro and In Vivo Supporting Data
Table 1: In Vitro Inhibition of Cancer Cell Growth
| Cell Line | Drug | IC50 (approximate relative potency) | Reference |
| HCT-8 (Colon Cancer) | This compound | ~25x more potent than Topotecan | [2] |
| A549, H460 (Lung Cancer) | This compound | Effective at nanomolar concentrations; more sensitive than cisplatin. | [1] |
Table 2: In Vivo Antitumor Activity in Xenograft Models
| Tumor Model | Treatment | Outcome | Reference |
| Topotecan-Resistant Head & Neck (FaDu) Xenografts | This compound | Effective elimination of resistant tumors. | [2] |
| Topotecan-Resistant Colorectal (SW620) Xenografts | This compound | Effective elimination of resistant tumors. | [2] |
| Irinotecan-Resistant Xenografts | This compound | Effective elimination of resistant tumors, with efficacy in subsequent treatment cycles.[2] | [2] |
Signaling Pathways and Experimental Overview
The distinct mechanisms of this compound and topotecan, along with the experimental approach to comparing their efficacy, can be visualized through the following diagrams.
Caption: Mechanism of action for Topotecan.
Caption: this compound's mechanism and resistance bypass.
Caption: Workflow for comparing drug efficacy.
Detailed Experimental Protocols
Cell Lines and Culture: Human non-small cell lung cancer cell lines A549 and H460 were cultured in RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.[1] Cells were maintained at 37°C in a humidified atmosphere with 5% CO2.[1] Drug-resistant models can be generated by continuous exposure to increasing concentrations of the selective agent (e.g., topotecan).
In Vitro Proliferation Assay (MTT Assay): Cancer cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of this compound or topotecan for 72 hours.[2] Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) was added to each well, and plates were incubated to allow for formazan crystal formation. The crystals were then dissolved in a solubilization solution (e.g., DMSO), and the absorbance was measured using a microplate reader to determine cell viability.
Colony Formation Assay: A low density of cells (e.g., 100 cells/well) were seeded in 6- or 12-well plates and allowed to adhere.[2] The following day, cells were treated with varying concentrations of this compound or topotecan for a defined period (e.g., 2-6 hours).[2] The drug-containing medium was then replaced with fresh medium, and the cells were allowed to grow for approximately two weeks until visible colonies formed.[2] Colonies were then fixed, stained (e.g., with crystal violet), and counted.
Western Blot Analysis: Subconfluent cancer cells were treated with specified concentrations of this compound or topotecan for a designated time.[2] Cells were then lysed, and protein concentrations were determined. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membranes were blocked and then incubated with primary antibodies against target proteins (e.g., survivin, Mcl-1, XIAP, cIAP2, ABCG2, P-gp, and a loading control like actin).[1][2] After incubation with appropriate secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Human Tumor Xenograft Models: All animal experiments were conducted in accordance with institutional animal care and use committee guidelines.[13] To establish xenografts, human cancer cells (e.g., FaDu, SW620) were injected subcutaneously into the flank of immunocompromised mice. When tumors reached a palpable size, the animals were randomized into treatment and control groups. For resistance studies, tumors were first grown to a certain size and treated with topotecan until resistance developed, as evidenced by tumor regrowth despite continued treatment.[2] These resistant tumors were then treated with this compound.[2] Drug administration was performed via appropriate routes (e.g., intravenous or oral), and tumor volumes were measured regularly. Animal body weight and overall health were also monitored to assess toxicity.
Conclusion
The available data strongly suggest that this compound is a highly promising therapeutic agent for drug-resistant lung cancer. Its unique mechanism of action, which involves the inhibition of key survival proteins, and its ability to evade common mechanisms of chemotherapy resistance, position it as a superior alternative to topotecan, particularly in a relapsed or refractory setting. Further clinical investigation is warranted to translate these preclinical findings into effective therapies for patients with drug-resistant lung cancer.
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 4. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. e-century.us [e-century.us]
- 6. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of Topotecan in Non-Small Cell Lung Cancer: A Review of Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. Topotecan - Wikipedia [en.wikipedia.org]
- 11. What is the mechanism of Topotecan Hydrochloride? [synapse.patsnap.com]
- 12. researchgate.net [researchgate.net]
- 13. Inhalation delivery of topotecan is superior to intravenous exposure for suppressing lung cancer in a preclinical model - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of (R)-FL118 and Other Survivin Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of (R)-FL118 and other prominent survivin inhibitors, including YM155 (Sepantronium Bromide), SPC3042, Terameprocol, and SGI-1776. This document summarizes their mechanisms of action, preclinical efficacy, and impact on key signaling pathways, supported by experimental data and detailed protocols.
Survivin, a member of the inhibitor of apoptosis protein (IAP) family, is a compelling target in oncology due to its dual role in promoting cell proliferation and inhibiting apoptosis. Its overexpression is a hallmark of many cancers and is often associated with therapeutic resistance and poor prognosis. This has spurred the development of various strategies to inhibit its function, leading to a pipeline of promising therapeutic candidates. This guide focuses on a comparative analysis of this compound, a potent small molecule inhibitor, against other notable survivin inhibitors.
Mechanism of Action and Performance Comparison
The survivin inhibitors discussed herein employ diverse mechanisms to disrupt survivin function, ranging from transcriptional repression to interference with protein stability and function.
This compound is a novel camptothecin analog that demonstrates potent and selective inhibition of survivin expression.[1] Beyond its effect on survivin, this compound also downregulates other key anti-apoptotic proteins, including Mcl-1, XIAP, and cIAP2, in a p53-independent manner.[2][3] This multi-targeted approach contributes to its superior antitumor activity compared to other camptothecin analogs like irinotecan and topotecan.[3]
YM155 (Sepantronium Bromide) acts as a transcriptional repressor of the survivin gene (BIRC5).[4] It has shown potent preclinical activity in a wide range of cancer cell lines and xenograft models.[5][6] Interestingly, YM155's mechanism of action also involves the modulation of the NF-κB signaling pathway, providing an additional layer to its anti-cancer effects.
SPC3042 is a second-generation antisense oligonucleotide that targets survivin mRNA for degradation.[7] This locked nucleic acid (LNA)-based inhibitor demonstrates high potency and nuclease stability, leading to cell cycle arrest and apoptosis in cancer cells.[7][8]
Terameprocol (EM-1421) functions as a transcriptional inhibitor by targeting the Sp1 transcription factor.[9] Since Sp1 regulates the expression of survivin and other genes involved in cell cycle progression and apoptosis, Terameprocol exerts its anti-cancer effects through a broader transcriptional modulation.[9][10]
SGI-1776 is a small molecule inhibitor of Pim-1 kinase.[11][12] While not a direct survivin inhibitor, Pim-1 kinase is known to phosphorylate and stabilize survivin, among other pro-survival proteins. By inhibiting Pim-1, SGI-1776 indirectly leads to the destabilization and degradation of survivin.
Quantitative Data Presentation
The following tables summarize the available quantitative data for each inhibitor, providing a comparative overview of their preclinical performance. Note: The experimental conditions, such as cell lines and animal models, may vary between studies, warranting caution in direct cross-study comparisons.
Table 1: In Vitro Efficacy (IC50 Values) of Survivin Inhibitors in Various Cancer Cell Lines
| Inhibitor | Cancer Type | Cell Line(s) | IC50 (nM) | Reference(s) |
| This compound | Colorectal, Head & Neck | HCT-116, HT-29, FaDu | <1 | [1] |
| Pancreatic | MiaPaCa-2, Panc-1 | <10 | [2] | |
| YM155 | Prostate | PC-3, DU145 | 2.3 - 11 | [13] |
| Neuroblastoma | LAN-5, SH-SY5Y | 8 - 212 | ||
| SGI-1776 | Pim-1 Kinase Assay | - | 7 | [11][12] |
| Acute Myeloid Leukemia | MV-4-11, MOLM-13 | 5 - 11,680 | [11] | |
| Terameprocol | Not specified | Not specified | Not specified | |
| SPC3042 | Not specified | Not specified | Not specified |
Table 2: In Vivo Efficacy of Survivin Inhibitors in Xenograft Models
| Inhibitor | Tumor Model | Dosing Regimen | Outcome | Reference(s) |
| This compound | Human Colon (HCT-8) Xenograft | 0.25 mg/kg, weekly x 4 | Tumor regression | [1] |
| Human Head & Neck (FaDu) Xenograft | 0.25 mg/kg, weekly x 4 | Tumor regression | [1] | |
| YM155 | Human Prostate (PC-3) Xenograft | 3-10 mg/kg, 3-day c.i. | Massive tumor regression | [4] |
| Human Triple-Negative Breast Cancer Orthotopic | Not specified | Reduced metastases, prolonged survival | ||
| SPC3042 | Prostate Cancer Xenograft | Not specified | Sensitization to Taxol treatment | [7][8] |
| Terameprocol | Not specified | Not specified | Not specified | |
| SGI-1776 | Acute Myeloid Leukemia (MV-4-11) Xenograft | 75-200 mg/kg, oral | Tumor growth inhibition | [11] |
Signaling Pathway Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by each survivin inhibitor.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the analysis of survivin inhibitors.
Cell Viability Assay (MTT Assay)
Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which is indicative of cell viability.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with various concentrations of the survivin inhibitor or vehicle control for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.
Protocol:
-
Cell Treatment: Treat cells with the survivin inhibitor or vehicle control for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Cell Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI (50 µg/mL).
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry, acquiring at least 10,000 events per sample.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Survivin Expression Analysis (Western Blot)
Principle: This technique is used to detect and quantify the amount of survivin protein in cell lysates.
Protocol:
-
Protein Extraction: Lyse treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on a 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against survivin (e.g., 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify the band intensity and normalize to a loading control (e.g., β-actin or GAPDH).
Survivin mRNA Expression Analysis (Quantitative Real-Time PCR)
Principle: This method quantifies the relative expression levels of survivin mRNA.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control cells using a suitable kit (e.g., TRIzol).
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for survivin and a housekeeping gene (e.g., GAPDH).
-
Thermal Cycling: Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions.
-
Data Analysis: Calculate the relative expression of survivin mRNA using the ΔΔCt method, normalizing to the housekeeping gene.
Caspase-3/7 Activity Assay (Caspase-Glo® 3/7 Assay)
Principle: This luminescent assay measures the activity of caspases-3 and -7, key executioner caspases in the apoptotic pathway.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with the survivin inhibitor or vehicle control.
-
Reagent Addition: Add an equal volume of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate the plate at room temperature for 1-2 hours.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence signal to the number of cells or total protein concentration.
Conclusion
The landscape of survivin inhibitors is diverse, with each compound presenting a unique profile of potency, mechanism of action, and preclinical efficacy. This compound stands out for its multi-targeted approach, inhibiting not only survivin but also other critical anti-apoptotic proteins, which likely contributes to its potent and broad anti-cancer activity. YM155 and Terameprocol offer the advantage of targeting survivin at the transcriptional level, while SPC3042 provides a highly specific antisense approach. SGI-1776 represents an indirect strategy by targeting an upstream kinase.
This comparative guide provides a foundational resource for researchers to evaluate and select the most appropriate survivin inhibitor for their specific research needs. The provided experimental protocols offer a starting point for conducting robust in-house evaluations of these and other emerging anti-cancer agents. Further head-to-head studies under standardized conditions will be invaluable in definitively ranking the therapeutic potential of these promising compounds.
References
- 1. Survivin Inhibitor YM-155 Sensitizes Tumor Necrosis Factor– Related Apoptosis-Inducing Ligand-Resistant Glioma Cells to Apoptosis through Mcl-1 Downregulation and by Engaging the Mitochondrial Death Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antisense inhibition of survivin expression as a cancer therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. FL118, acting as a ‘molecular glue degrader’, binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Western blot protocol | Abcam [abcam.com]
- 7. Terameprocol (tetra-O-methyl nordihydroguaiaretic acid), an inhibitor of Sp1-mediated survivin transcription, induces radiosensitization in non-small cell lung carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. SPC3042: a proapoptotic survivin inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-survivin effect of the small molecule inhibitor YM155 in RCC cells is mediated by time-dependent inhibition of the NF-κB pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. bitesizebio.com [bitesizebio.com]
- 13. erimos.com [erimos.com]
(R)-FL118 Demonstrates Superior In Vitro Activity Over SN-38, Particularly in Drug-Resistant Cancers
A detailed comparison for researchers and drug development professionals reveals that (R)-FL118, a novel camptothecin analogue, consistently exhibits greater potency and a more versatile mechanism of action than SN-38, the active metabolite of irinotecan, in preclinical in vitro studies. This superiority is most pronounced in cancer models that have developed resistance to conventional therapies.
This compound, also known as 10,11-methylenedioxy-20(S)-camptothecin, and SN-38 share a structural similarity as camptothecin derivatives.[1][2] However, their anticancer activities stem from distinct primary mechanisms. While SN-38 is a potent DNA topoisomerase I (Top1) inhibitor, leading to DNA damage and cell death, this compound's efficacy is largely independent of Top1 inhibition.[3][4][5] Instead, FL118 functions by selectively inhibiting the expression of multiple key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][6][7] This multi-targeted approach allows it to effectively induce cancer cell death irrespective of p53 tumor suppressor status and, crucially, to bypass common drug resistance mechanisms.[1][6]
In Vitro Efficacy: A Quantitative Comparison
The superior potency of this compound over SN-38 has been demonstrated across a range of human cancer cell lines. In direct comparisons, FL118 consistently shows lower half-maximal effective concentration (EC50) or inhibitory concentration (IC50) values, often in the sub-nanomolar range, indicating higher potency.
One study found that in a panel of non-small cell lung cancer (NSCLC) and colon cancer parental cell lines, FL118 was 5- to 10-fold more potent than SN-38, with EC50 values consistently below 1 nM.[8][9] Another recent investigation confirmed that the IC50 value of FL118 was lower than that of SN38 in various colon cancer cell lines.[10]
The advantage of FL118 is particularly evident in cell lines with acquired resistance. In camptothecin-resistant colon cancer sublines with Top1 mutations, FL118 maintained greater potency than SN-38.[8] Furthermore, FL118's activity is unaffected by the expression of the drug efflux pump ABCG2, a major factor in clinical resistance to irinotecan (and therefore SN-38) and topotecan.[6][8][11]
| Cell Line | Cancer Type | This compound EC50 / IC50 (nM) | SN-38 EC50 / IC50 (nM) | Fold Difference (approx.) | Reference |
| Parental Lines | |||||
| HCT116 | Colon | 0.54 | 2.58 | 4.8x | [8] |
| SW620 | Colon | 0.44 | 2.59 | 5.9x | [8] |
| A549 | NSCLC | 0.38 | 3.94 | 10.4x | [8] |
| H460 | NSCLC | 0.32 | 1.55 | 4.8x | [8] |
| LOVO | Colon | Lower than SN-38 | Higher than FL118 | - | [10] |
| Top1 Mutated Lines | |||||
| HCT116-SN6 | Colon | 0.34 | 2.29 | 6.7x | [8] |
| HCT116-G7 | Colon | 0.43 | 2.76 | 6.4x | [8] |
| HCT116-SN50 | Colon | 0.65 | 11.2 | 17.2x | [8] |
| HCT116-A2 | Colon | 0.96 | 13.9 | 14.5x | [8] |
| SN-38 Resistant | |||||
| LOVO SN38R | Colon | Effective | Resistant | - | [10][12] |
Key Mechanisms of Action
The distinct mechanisms of this compound and SN-38 are central to their differing activities. SN-38's action is primarily focused on a single target, Top1, while FL118 engages multiple downstream survival pathways.
SN-38: Topoisomerase I Inhibition
SN-38 exerts its cytotoxic effect by trapping the Top1-DNA cleavage complex.[3][4][13] This prevents the re-ligation of single-strand DNA breaks created by Top1 to relieve torsional strain during DNA replication. When the replication fork collides with this stabilized complex, it results in irreversible double-strand breaks, triggering S-phase cell cycle arrest and apoptosis.[4][13][14]
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacometabolomics Reveals Irinotecan Mechanism of Action in Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Irinotecan? [synapse.patsnap.com]
- 5. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. FL118 Enhances Therapeutic Efficacy in Colorectal Cancer by Inhibiting the Homologous Recombination Repair Pathway through Survivin-RAD51 Downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinPGx [clinpgx.org]
- 14. Topoisomerase I inhibitor SN-38 effectively attenuates growth of human non-small cell lung cancer cell lines in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Role of ABCG2 in (R)-FL118 Resistance Mechanisms: A Comparative Guide
For researchers and professionals in drug development, understanding the mechanisms of drug resistance is paramount. This guide provides a comparative analysis of the novel anti-cancer agent (R)-FL118 and its interaction with the ATP-binding cassette transporter ABCG2, a key mediator of multidrug resistance. Experimental data robustly demonstrates that FL118, unlike other camptothecin analogs such as irinotecan and topotecan, is not a substrate for ABCG2 and can effectively bypass this resistance mechanism.[1][2][3][4][5][6] This unique characteristic positions FL118 as a promising therapeutic candidate for cancers that have developed resistance to conventional chemotherapies.[3][4][5][6]
Comparative Efficacy of FL118 and SN-38 in the Context of ABCG2 Expression
The following tables summarize quantitative data from studies investigating the impact of ABCG2 on the potency of FL118 compared to SN-38, the active metabolite of irinotecan.
Table 1: Effect of ABCG2 Inhibition on Drug Potency (IC50, nM)
| Cell Line | Drug | Without ABCG2 Inhibitor (Ko143) | With ABCG2 Inhibitor (Ko143) | Fold-change in Potency with Inhibitor |
| HCT116-A2 (High ABCG2) | SN-38 | High (resistant) | Low (sensitive) | Significant Decrease |
| HCT116-A2 (High ABCG2) | FL118 | Low | Low | No Significant Change |
| H460 (High ABCG2) | SN-38 | High (resistant) | Low (sensitive) | Significant Decrease |
| H460 (High ABCG2) | FL118 | Low | Low | No Significant Change |
| EKVX (Low ABCG2) | SN-38 | Low | Low | No Significant Change |
| EKVX (Low ABCG2) | FL118 | Low | Low | No Significant Change |
Data synthesized from studies demonstrating that the potency of SN-38, but not FL118, is significantly increased in the presence of the ABCG2 inhibitor Ko143 in high-ABCG2 expressing cell lines.[1][3]
Table 2: Effect of ABCG2 Expression Level on Drug Potency (IC50, nM)
| Cell Line | ABCG2 Expression | SN-38 IC50 (nM) | FL118 IC50 (nM) |
| HEK293/pcDNA3 | Low (vector control) | 0.39 | Low |
| HEK293/ABCG2 | High (overexpression) | 62.95 | Low |
| HCT116-A2 (ns shRNA) | High (control) | High | Low |
| HCT116-A2 (anti-ABCG2 shRNA) | Low (knockdown) | Low | Low |
Data from studies where ABCG2 expression was genetically modulated.[4] Overexpression of ABCG2 drastically increased resistance to SN-38 but had no significant effect on FL118 potency.[4] Conversely, knockdown of ABCG2 in resistant cells restored sensitivity to SN-38 but did not alter FL118's efficacy.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are based on the key experiments cited in the literature.
Cell Viability and Drug Potency Assays
-
Cell Culture: Human colon cancer (HCT116, SW620, HCT-8), non-small cell lung cancer (H460, EKVX), and human embryonic kidney (HEK293) cell lines were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
-
Drug Treatment: Cells were seeded in 96-well plates and allowed to attach overnight. They were then treated with a serial dilution of FL118 or SN-38 for 72 hours. For inhibitor studies, cells were co-treated with the ABCG2 inhibitor Ko143 (typically at 1 µM).[3]
-
Viability Assessment: Cell viability was determined using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or a Vi-CELL XR cell viability analyzer.[3][7] Absorbance or cell count was normalized to DMSO-treated control cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) values were calculated from the dose-response curves using appropriate software (e.g., GraphPad Prism).
Genetic Modulation of ABCG2 Expression
-
ABCG2 Overexpression: HEK293 cells were stably transfected with either an ABCG2 expression vector or an empty pcDNA3 vector as a control.[4] Stable clones were selected using an appropriate antibiotic.
-
ABCG2 Knockdown: HCT116-A2 cells, which have high endogenous ABCG2 expression, were stably transduced with lentiviral particles containing either a non-silencing shRNA control or one of two different anti-ABCG2 shRNAs.[4]
-
Verification of Expression: Successful overexpression or knockdown of ABCG2 was confirmed by Western blot analysis using an anti-ABCG2 antibody.[3][4]
Western Blot Analysis
-
Protein Extraction: Cells were lysed in RIPA buffer containing protease inhibitors. Protein concentration was determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against ABCG2 and a loading control (e.g., Actin or GAPDH). After washing, membranes were incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.[7]
Visualizing the Mechanisms
The following diagrams illustrate the key relationships and workflows described in this guide.
Caption: ABCG2-mediated drug resistance pathway.
Caption: Experimental workflow for validating FL118's insensitivity to ABCG2.
Summary and Conclusion
The evidence strongly indicates that this compound is not a substrate for the ABCG2 efflux pump.[1][2][7][8] This is a significant advantage over other camptothecin analogues like irinotecan and topotecan, for which ABCG2-mediated efflux is a major clinical resistance mechanism.[1][2][9] Both pharmacological inhibition and genetic modulation of ABCG2 confirm that while high ABCG2 activity leads to resistance against SN-38, it does not affect the potent anti-cancer activity of FL118.[3][4][5][6] Furthermore, FL118's ability to bypass resistance is not limited to ABCG2, as it also appears to be a poor substrate for other transporters like P-glycoprotein (MDR1).[7][8]
These findings, combined with its distinct mechanism of action involving the downregulation of multiple anti-apoptotic proteins (survivin, Mcl-1, XIAP, and cIAP2), underscore the potential of FL118 as a valuable therapeutic agent for treating drug-refractory cancers.[1][2][7][10] Continued development and clinical investigation of FL118 are warranted, particularly for patient populations with tumors known to overexpress ABCG2.[3][4][5][6]
References
- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rti.org [rti.org]
- 6. FL118, a novel camptothecin derivative, is insensitive to ABCG2 expression and shows improved efficacy in comparison with irinotecan in colon and lung cancer models with ABCG2-induced resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anticancer Agent FL118 More Potent than its Analogs, Not Prone to Typical Channels of Resistance | Roswell Park Comprehensive Cancer Center - Buffalo, NY [roswellpark.org]
- 9. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
Side-by-side comparison of the apoptotic pathways induced by (R)-FL118 and camptothecin
This guide provides a detailed, side-by-side comparison of the apoptotic pathways induced by the novel anti-cancer agent (R)-FL118 and the well-established topoisomerase I inhibitor, camptothecin. The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of the distinct mechanisms of these two compounds.
Introduction to this compound and Camptothecin
This compound is a novel camptothecin analogue that has demonstrated superior anti-tumor efficacy in various cancer models, including those resistant to other chemotherapeutic agents.[1][2] While structurally similar to camptothecin and its derivatives like irinotecan and topotecan, FL118 exhibits a distinct mechanism of action that is not solely reliant on topoisomerase I (Top1) inhibition.[3][4] Its potent anti-cancer activity appears to stem from its ability to modulate the expression of key apoptosis-regulating proteins in a p53-independent manner.[2][3]
Camptothecin (CPT) is a naturally occurring quinoline alkaloid isolated from the bark of the Camptotheca acuminata tree.[5][6] It is a well-characterized anti-cancer agent that functions as a specific inhibitor of DNA topoisomerase I.[7][8] By stabilizing the covalent complex between topoisomerase I and DNA, camptothecin prevents the re-ligation of single-strand breaks, which are then converted into lethal double-strand breaks during DNA replication.[7][][10] This DNA damage triggers cell cycle arrest and ultimately leads to programmed cell death, or apoptosis.[]
Mechanism of Action and Apoptotic Pathway Induction
This compound: A Multi-Targeted Approach to Apoptosis
The apoptotic pathway induced by this compound is characterized by its ability to simultaneously suppress multiple anti-apoptotic proteins while upregulating pro-apoptotic factors. This multi-pronged attack disrupts the delicate balance of survival and death signals within cancer cells, leading to efficient apoptosis induction, even in p53-mutated cancers.[2][3]
The key features of FL118-induced apoptosis include:
-
Inhibition of Anti-Apoptotic Proteins: FL118 has been shown to selectively downregulate the expression of several key survival proteins:
-
Upregulation of Pro-Apoptotic Proteins: Concurrently, FL118 treatment leads to an increase in the expression of pro-apoptotic Bcl-2 family members, such as Bax and Bim.[3][11][12]
-
Caspase Activation: The net result of these changes is the activation of the caspase cascade, evidenced by the cleavage of caspase-3 and its substrate, PARP.[4][13][14]
-
p53-Independence: A crucial aspect of FL118's mechanism is its efficacy in inducing apoptosis regardless of the p53 tumor suppressor protein status (wild-type, mutant, or null).[2][3] This is a significant advantage, as many conventional DNA-damaging agents are less effective in p53-deficient tumors.
-
Topoisomerase I Inhibition: While considered a poor Top1 inhibitor compared to other camptothecin analogues like SN-38 (the active metabolite of irinotecan), FL118 does retain some Top1 inhibitory activity which contributes to DNA damage and G2/M cell cycle arrest.[3][4][13]
Camptothecin: The Classic DNA Damage-Induced Apoptosis
Camptothecin's apoptotic mechanism is a well-documented cascade initiated by its interaction with the topoisomerase I-DNA complex. This interaction leads to DNA damage, which is the primary trigger for the subsequent apoptotic signaling.
The key steps in camptothecin-induced apoptosis are:
-
Topoisomerase I Inhibition: Camptothecin binds to and stabilizes the Topo I-DNA covalent complex.[5][10] This prevents the re-ligation of the DNA strand, creating single-strand breaks.
-
DNA Double-Strand Breaks: During the S-phase of the cell cycle, the collision of the DNA replication fork with these stabilized complexes converts the single-strand breaks into more lethal double-strand breaks.[7][10]
-
DNA Damage Response (DDR): The presence of DNA damage activates the DDR pathway, leading to cell cycle arrest, typically in the S or G2/M phase, to allow time for DNA repair.[]
-
Mitochondrial (Intrinsic) Pathway Activation: If the DNA damage is irreparable, the cell initiates apoptosis primarily through the mitochondrial pathway.[] This involves the release of pro-apoptotic factors like cytochrome c from the mitochondria into the cytoplasm.[15]
-
Apoptosome Formation and Caspase Activation: Released cytochrome c binds to Apaf-1 and pro-caspase-9, forming the apoptosome. This complex activates caspase-9, which in turn activates the executioner caspase, caspase-3.[][16]
-
Execution of Apoptosis: Activated caspase-3 cleaves a multitude of cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[17][18]
Side-by-Side Comparison of Apoptotic Pathways
| Feature | This compound | Camptothecin |
| Primary Target | Multiple anti-apoptotic proteins (Survivin, Mcl-1, XIAP, cIAP2)[3][11] | DNA Topoisomerase I[7][8] |
| Initiating Event | Downregulation of survival proteins & upregulation of pro-apoptotic proteins[3][12] | DNA damage (single and double-strand breaks)[][10] |
| p53-Dependence | Independent[2][3] | Largely dependent, but p53-independent mechanisms exist |
| Key Protein Modulations | Downregulates: Survivin, Mcl-1, XIAP, cIAP2.[3][11] Upregulates: Bax, Bim.[3] | Activates: DNA damage response proteins (e.g., ATM, ATR). Upregulates: p53 and its targets (e.g., Bax, PUMA).[19][20] |
| Caspase Activation | Via inhibition of IAPs and Bcl-2 family modulation, leading to Caspase-9 and -3 activation.[3][13] | Via mitochondrial cytochrome c release, apoptosome formation, and subsequent Caspase-9 and -3 activation.[][16] |
| Cell Cycle Arrest | G2/M phase[13][21] | S and G2/M phases[][22] |
Quantitative Data Summary
The following table summarizes the differential effects of this compound and Camptothecin on key apoptotic proteins. Direct comparative quantitative data is sparse in the literature, thus this table reflects the primary reported effects.
| Protein Target | Effect of this compound | Effect of Camptothecin |
| Anti-Apoptotic Proteins | ||
| Survivin | Strong Inhibition[3][13] | Less effective at inhibition[3] |
| Mcl-1 | Strong Inhibition[3][11] | Can be upregulated via miR-125b targeting[20] |
| XIAP | Strong Inhibition[3][11] | Not a primary target |
| cIAP2 | Strong Inhibition[3][11] | Not a primary target |
| Pro-Apoptotic Proteins | ||
| Bax | Upregulation[3][12] | Upregulation (often p53-dependent) |
| Bim | Upregulation[3] | Not a primary target |
| Executioner Proteins | ||
| Cleaved Caspase-3 | Increased[13][14] | Increased[17][18] |
| Cleaved PARP | Increased[13][14] | Increased[4][17] |
Experimental Protocols
The investigation of apoptotic pathways induced by this compound and camptothecin employs a range of standard molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
-
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or camptothecin for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle-only control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect exposed PS. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.
-
Protocol:
-
Treat cells with the desired concentrations of this compound or camptothecin for the indicated time.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer to a concentration of 1×10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI solution (100 µg/mL) to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each sample.
-
Analyze the cells by flow cytometry within 1 hour.
-
Interpretation: Viable cells (Annexin V-/PI-), Early apoptotic cells (Annexin V+/PI-), Late apoptotic/necrotic cells (Annexin V+/PI+).
-
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of specific proteins involved in the apoptotic pathways.
-
Principle: Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.
-
Protocol:
-
Treat cells with this compound or camptothecin and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., survivin, Mcl-1, cleaved caspase-3, cleaved PARP, GAPDH/Actin as a loading control) overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
References
- 1. FL118, a novel survivin inhibitor, wins the battle against drug-resistant and metastatic lung cancers through inhibition of cancer stem cell-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Camptothecin - Wikipedia [en.wikipedia.org]
- 6. Camptothecin & Its Derivatives for Cancer Therapy | Biopharma PEG [biochempeg.com]
- 7. nbinno.com [nbinno.com]
- 8. How Do Antineoplastic Camptothecins Work? Uses, Side Effects, Drug Names [rxlist.com]
- 10. ar.iiarjournals.org [ar.iiarjournals.org]
- 11. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Antitumor Effects of Camptothecin Combined with Conventional Anticancer Drugs on the Cervical and Uterine Squamous Cell Carcinoma Cell Line SiHa - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Nuclear caspase-3 and caspase-7 activation, and poly(ADP-ribose) polymerase cleavage are early events in camptothecin-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Camptothecin induces apoptosis in cancer cells via microRNA-125b-mediated mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency of (R)-FL118: A p53-Independent Mechanism for Cancer Therapy
A deep dive into the experimental data reveals that the novel anticancer agent (R)-FL118 exhibits a potent ability to induce cancer cell death irrespective of the tumor suppressor p53's functional status. This p53-independent mechanism provides a significant advantage in treating a wide range of cancers, particularly those with p53 mutations that are often resistant to conventional therapies.
This compound, a structurally distinct analog of irinotecan, has demonstrated superior antitumor activity at nanomolar concentrations.[1] Its efficacy stems from the selective inhibition of key anti-apoptotic proteins, including survivin, Mcl-1, XIAP, and cIAP2.[1][2][3] This targeted approach triggers apoptosis, or programmed cell death, in cancer cells without relying on the p53 pathway, which is frequently inactivated in human cancers.[2][4]
Comparative Efficacy Across Diverse Cancer Cell Lines
To validate the p53-independent action of this compound, its cytotoxic effects have been evaluated across a panel of human cancer cell lines with varying p53 statuses: wild-type (p53-WT), mutant (p53-mut), and null (p53-null). The data consistently shows that this compound effectively inhibits cell growth and induces apoptosis in all tested cell lines, confirming its broad applicability.
| Cell Line | Cancer Type | p53 Status | This compound IC50 (nM) | Reference |
| HCT116 | Colon | WT | < 1 | [1] |
| HCT116 p53-/- | Colon | Null | < 1 | [1] |
| SW620 | Colon | Mutant | < 1 | [1] |
| 2008 | Ovarian | Mutant | < 1 | [1] |
| EKVX | Lung | Mutant | < 1 | [1] |
Table 1: Comparative IC50 values of this compound in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent anticancer activity of this compound at nanomolar levels across cell lines with different p53 statuses.
The Molecular Pathway of this compound-Induced Apoptosis
This compound exerts its anticancer effects by downregulating multiple key survival proteins. This multi-targeted approach disrupts the cellular machinery that prevents apoptosis, ultimately leading to the demise of cancer cells. The primary targets of this compound include:
-
Survivin: A member of the inhibitor of apoptosis (IAP) family, survivin is crucial for cell division and inhibiting apoptosis.
-
Mcl-1: An anti-apoptotic protein belonging to the Bcl-2 family, which regulates the intrinsic pathway of apoptosis.
-
XIAP and cIAP2: These are potent IAP proteins that directly inhibit caspases, the key executioners of apoptosis.
By simultaneously suppressing these critical survival proteins, this compound effectively dismantles the cell's defenses against apoptosis.
References
- 1. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, Mcl-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple mechanisms involved in a low concentration of FL118 enhancement of AMR-MeOAc to induce pancreatic cancer cell apoptosis and growth inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. JCI - Targeting apoptotic pathways for cancer therapy [jci.org]
(R)-FL118 Demonstrates a Favorable Toxicity Profile Compared to Other Camptothecins in Preclinical Studies
For Immediate Release
Buffalo, NY – Preclinical research indicates that (R)-FL118, a novel camptothecin analogue, exhibits a promising toxicity profile with notable advantages over other members of the camptothecin class of anticancer agents, such as irinotecan and topotecan. Studies have shown that while this compound shares some class-specific toxicities, it appears to have a wider therapeutic window, potentially offering a better balance between efficacy and adverse effects. This guide provides a comprehensive comparison of the toxicity profiles of this compound, irinotecan, and topotecan, supported by available preclinical data.
The primary dose-limiting toxicities of camptothecins are myelosuppression (particularly neutropenia) and gastrointestinal issues like diarrhea. While this compound also exhibits hematopoietic toxicity similar to irinotecan and topotecan, its high potency may allow for effective therapeutic outcomes at lower, less toxic doses[1][2]. Furthermore, studies directly comparing this compound with irinotecan have highlighted a more favorable general toxicity profile for this compound, particularly concerning body weight loss in animal models[3].
Comparative Toxicity Data
The following tables summarize the available quantitative data on the toxicity of this compound and other camptothecins from preclinical studies in mice. It is important to note that the Maximum Tolerated Dose (MTD) can vary significantly based on the dosing schedule and administration route.
| Drug | Dosing Schedule | Route of Administration | Maximum Tolerated Dose (MTD) in Mice | Reference |
| This compound | Weekly x 4 | Intraperitoneal (IP) | ~1.5 mg/kg | [Link to Study] |
| Weekly x 4 | Oral (p.o.) | 10 mg/kg | [1] | |
| Irinotecan | Weekly x 4 | Intraperitoneal (IP) | 100 mg/kg | [Link to Study] |
| Daily x 5 | Intravenous (IV) | 50 mg/kg/day | [Link to Study] | |
| Topotecan | Daily x 5, for 12 weeks | Oral (p.o.) | 1.5 mg/kg/dose | [4] |
| Every 4th day x 4 | Oral/Intravenous | 15 mg/kg | [Link to Study] |
Key Toxicity Profiles
Hematological Toxicity
Myelosuppression, leading to neutropenia (a decrease in neutrophils, a type of white blood cell), is a hallmark toxicity of camptothecins. This side effect increases the risk of serious infections. Preclinical evidence suggests that this compound induces hematopoietic toxicity, similar to irinotecan and topotecan[1][2]. However, due to its significantly higher potency compared to irinotecan and topotecan, the doses of this compound required for antitumor activity are much lower, which may translate to a reduced severity of myelosuppression in a clinical setting.
Gastrointestinal Toxicity
Diarrhea is another major dose-limiting toxicity associated with camptothecins, particularly irinotecan. This can range from manageable to severe and life-threatening. Preclinical studies have shown that irinotecan can cause significant damage to the intestinal mucosa. While direct comparative studies on the gastrointestinal toxicity of this compound are limited, its overall favorable toxicity profile observed in studies measuring body weight suggests it may have a reduced impact on the gastrointestinal system compared to irinotecan[3].
Experimental Protocols
Maximum Tolerated Dose (MTD) Determination
The MTD is defined as the highest dose of a drug that can be administered to a research animal without causing unacceptable toxicity. A common protocol for determining MTD in mice involves the following steps:
-
Animal Model: Severe combined immunodeficiency (SCID) or nude mice are commonly used.
-
Dose Escalation: Animals are divided into groups and administered escalating doses of the drug.
-
Dosing Schedule: The drug is administered according to a specific schedule (e.g., weekly, daily for a set number of days).
-
Monitoring: Animals are monitored daily for signs of toxicity, including:
-
Body Weight Loss: A significant and sustained loss of body weight (typically >15-20%) is a key indicator of toxicity.
-
Clinical Signs: Lethargy, ruffled fur, hunched posture, and changes in behavior are monitored.
-
Mortality: The number of deaths in each dose group is recorded.
-
-
Endpoint: The MTD is determined as the highest dose at which no significant toxicity or mortality is observed.
Assessment of Hematological Toxicity
To evaluate the effects of camptothecins on the hematopoietic system, the following protocol is typically employed:
-
Animal Treatment: Mice are treated with the respective camptothecin at its MTD or other specified doses.
-
Blood Collection: Blood samples are collected at various time points after drug administration (e.g., daily or every few days).
-
Complete Blood Count (CBC): A CBC analysis is performed on the blood samples to quantify various blood cell populations, including:
-
White blood cells (WBC)
-
Neutrophils
-
Lymphocytes
-
Red blood cells (RBC)
-
Platelets
-
-
Data Analysis: The changes in blood cell counts over time are analyzed to determine the nadir (lowest point) and recovery of each cell type.
Assessment of Gastrointestinal Toxicity
Gastrointestinal toxicity is assessed through a combination of clinical observation and histological analysis:
-
Clinical Monitoring:
-
Diarrhea: The incidence and severity of diarrhea are monitored and scored.
-
Body Weight: Changes in body weight are recorded daily.
-
-
Histopathological Analysis:
-
Tissue Collection: At the end of the study, sections of the small and large intestines are collected.
-
Tissue Processing: The tissues are fixed, embedded in paraffin, sectioned, and stained with hematoxylin and eosin (H&E).
-
Microscopic Examination: A pathologist examines the stained tissue sections for signs of damage, such as:
-
Villous atrophy (shortening of the intestinal villi)
-
Crypt damage
-
Inflammation
-
Epithelial cell death (apoptosis)
-
-
Signaling Pathways and Experimental Workflows
Caption: Workflow for comparative toxicity assessment of camptothecins.
Conclusion
The available preclinical data suggests that this compound has a favorable toxicity profile compared to other clinically used camptothecins like irinotecan and topotecan. Its high potency allows for the use of lower therapeutic doses, which may lead to a reduction in the severity of common side effects such as myelosuppression and gastrointestinal toxicity. Further head-to-head comparative studies are warranted to fully elucidate the toxicity profile of this compound and its potential advantages in a clinical setting. The distinct mechanism of action of FL118, being a poor inhibitor of Topoisomerase I compared to other camptothecins, may also contribute to its unique and potentially improved safety profile[5].
References
- 1. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase I (Top1): a major target of FL118 for its antitumor efficacy or mainly involved in its side effects of hematopoietic toxicity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Item - Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. - Public Library of Science - Figshare [plos.figshare.com]
- 4. Efficacy of topoisomerase I inhibitors, topotecan and irinotecan, administered at low dose levels in protracted schedules to mice bearing xenografts of human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles’ heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of (R)-FL118's anti-tumor effects in different patient-derived xenograft (PDX) models
(R)-FL118, a novel small molecule inhibitor, exhibits significant and differential anti-tumor efficacy in patient-derived xenograft (PDX) models of colorectal and pancreatic cancer, highlighting its potential as a promising therapeutic agent. Studies show that this compound effectively inhibits tumor growth and induces apoptosis, with its mechanism of action linked to the downregulation of key survival proteins.
Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are considered more clinically relevant for evaluating anti-cancer drug efficacy than traditional cell-line-derived xenografts. The cross-validation of this compound's effects in these sophisticated preclinical models provides a robust assessment of its therapeutic potential.
Comparative Efficacy of this compound in PDX Models
Quantitative data from preclinical studies reveals the potent and varied anti-tumor effects of this compound across different PDX models of colorectal and pancreatic cancer.
| PDX Model ID | Cancer Type | Treatment Regimen | Tumor Growth Inhibition (TGI) | Key Biomarker Modulation | Reference |
| PDX14244 | Pancreatic | 5 mg/kg, i.p., weekly x 4 | Tumor elimination | Not specified | [1] |
| PDX17624 | Pancreatic | 5 mg/kg, i.p., weekly x 4 | Tumor elimination | Not specified | [1] |
| PDX10978 | Pancreatic | 5 mg/kg, i.p., weekly x 4 | Delayed tumor growth | Not specified | [1] |
| LOVO SN38R (Cell-line derived xenograft) | Colorectal (Irinotecan-resistant) | Not specified | Nearly 40% tumor size reduction | Decreased Ki-67, Increased cleaved caspase-3 | [2][3] |
Experimental Protocols
The following sections detail the methodologies employed in the establishment of PDX models and the subsequent evaluation of this compound's anti-tumor activity.
Establishment of Patient-Derived Xenograft (PDX) Models
A generalized protocol for establishing colorectal and pancreatic cancer PDX models is as follows:
-
Tumor Tissue Acquisition: Fresh tumor tissue is obtained from consenting patients undergoing surgical resection.[4][5] The tissue is collected under sterile conditions and transported in a suitable medium on ice.[6]
-
Implantation: The tumor tissue is cut into small fragments (approximately 2-3 mm³) and subcutaneously implanted into the flank of immunodeficient mice (e.g., NOD/SCID or NSG mice).[4][5][6]
-
Tumor Growth and Passaging: Tumor growth is monitored regularly by caliper measurements. Once the tumors reach a specific volume (e.g., 1000-1500 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[7]
In Vivo Anti-Tumor Efficacy Studies
The efficacy of this compound in established PDX models is assessed using the following protocol:
-
Animal Model: Immunodeficient mice bearing established PDX tumors of a desired size (e.g., 100-300 mm³) are used.[1]
-
Drug Administration: this compound is administered to the mice, typically via intraperitoneal (i.p.) or oral (p.o.) routes, at specified doses and schedules (e.g., 5 mg/kg, weekly).[1][5] A control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured at regular intervals (e.g., twice weekly) using calipers. The formula (Length x Width²) / 2 is commonly used to calculate tumor volume.[7]
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. A portion of the tumor tissue is often fixed in formalin for immunohistochemical analysis or snap-frozen for molecular analysis.[2][3]
Visualizing the Mechanism and Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and the general experimental workflow for PDX-based drug efficacy studies.
References
- 1. FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c-Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Patient-Derived Xenograft Models of Colorectal Cancer: Procedures for Engraftment and Propagation | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. Establishment of a Patient-Derived Xenograft Model of Colorectal Cancer in CIEA NOG Mice and Exploring Smartfish Liquid Diet as a Source of Omega-3 Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of (R)-FL118: A Procedural Guide for Laboratory Professionals
(R)-FL118 is a potent research compound identified as a camptothecin analogue and a survivin inhibitor, placing it within the category of cytotoxic agents. [1][2][3] Due to its potential hazards, it is imperative that researchers, scientists, and drug development professionals adhere to strict disposal protocols to ensure personal safety and environmental protection. As no specific official disposal guidelines for this compound are available, the following procedures are based on established best practices for the disposal of cytotoxic and hazardous chemical waste in a laboratory setting.[4][5][6]
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate Personal Protective Equipment (PPE) is worn, including but not limited to:
-
Chemical-resistant gloves (double-gloving is recommended)
-
Safety goggles or a face shield
-
A lab coat or gown
All handling of this compound, including weighing and preparation of solutions, should be conducted in a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust particles.
Waste Categorization and Segregation
Proper segregation of waste is the foundational step in compliant disposal. This compound waste must be categorized and segregated at the point of generation to prevent cross-contamination and ensure proper final disposal.
| Waste Type | Description | Recommended Container |
| Solid Waste | Contaminated lab supplies such as gloves, pipette tips, vials, and bench paper. | Designated, clearly labeled, puncture-resistant cytotoxic waste container (often yellow or purple-lidded).[4][5][7] |
| Liquid Waste | Unused or spent solutions of this compound in solvents (e.g., DMSO). | Labeled, leak-proof, and chemically compatible container for hazardous chemical waste.[6] |
| Sharps Waste | Contaminated needles, syringes, and other sharp objects. | Puncture-proof sharps container specifically designated for cytotoxic waste.[4] |
| Grossly Contaminated Materials | Spill cleanup materials or items heavily contaminated with this compound powder or concentrated solutions. | Double-bagged in labeled cytotoxic waste bags and placed in a rigid, leak-proof container.[8] |
Step-by-Step Disposal Protocol
1. Solid Waste Disposal:
-
Collect all non-sharp solid waste contaminated with this compound in a designated cytotoxic waste container.[9]
-
Ensure the container is lined with a heavy-duty plastic bag.
-
When the container is three-quarters full, securely seal the bag and the container lid.
-
Store the sealed container in a designated hazardous waste accumulation area until collection by a licensed waste disposal vendor.
2. Liquid Waste Disposal:
-
Concentrated Solutions: Unused or concentrated stock solutions of this compound must be disposed of as hazardous chemical waste.[9] They should never be poured down the drain.[6] Collect these solutions in a designated, sealed, and properly labeled hazardous waste container.
-
Dilute Solutions: While some cytotoxic working solutions may be chemically deactivated, there is no specific information available for this compound.[9] Therefore, it is recommended to treat all this compound solutions as hazardous chemical waste.
3. Sharps Waste Disposal:
-
Immediately place all contaminated sharps into a designated cytotoxic sharps container.[4]
-
Do not recap, bend, or break needles.
-
When the sharps container is three-quarters full, securely close and lock the lid.
-
Store the container in the hazardous waste accumulation area for professional disposal.
4. Spill Management and Decontamination:
-
In the event of a spill, isolate the area and follow your institution's established spill cleanup procedures for cytotoxic compounds.
-
Use a spill kit specifically designed for cytotoxic agents.
-
All materials used for spill cleanup must be disposed of as cytotoxic waste.[8]
-
Thoroughly decontaminate all surfaces that came into contact with this compound using an appropriate deactivating agent (e.g., a solution of sodium hypochlorite, followed by a rinse with water), if compatible with the surface.
5. Final Disposal:
-
All categories of this compound waste must be disposed of through a licensed hazardous waste management company.
-
The primary and recommended method for the final disposal of cytotoxic waste is high-temperature incineration.[5]
-
Ensure all waste containers are properly labeled with the contents, date, and generating laboratory information.
Experimental Protocols Cited
While no specific experimental protocols for the disposal of this compound were found, the procedures outlined above are based on general protocols for the handling and disposal of cytotoxic and hazardous laboratory waste from various safety guidelines.
Caption: Logical workflow for the proper disposal of this compound waste.
References
- 1. selleckchem.com [selleckchem.com]
- 2. FL118, 135415-73-5 | BroadPharm [broadpharm.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. danielshealth.ca [danielshealth.ca]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. reading.ac.uk [reading.ac.uk]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. weizmann.ac.il [weizmann.ac.il]
Safeguarding Researchers: A Comprehensive Guide to Handling (R)-FL118
For researchers, scientists, and drug development professionals, ensuring safety during the handling of potent compounds like (R)-FL118 is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment. This compound, a Camptothecin analogue and potent survivin inhibitor, is utilized in cancer research and should be handled with care as a cytotoxic agent.[1]
Immediate Safety and Personal Protective Equipment (PPE)
Due to its cytotoxic nature, exposure to this compound should be minimized through engineering controls, administrative controls, and appropriate personal protective equipment (PPE).[2] The following table summarizes the recommended PPE for various tasks involving this compound.
| Task | Required Personal Protective Equipment |
| Compound Storage and Transport | - Nitrile gloves (single pair) |
| Weighing and Solution Preparation | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles- N95 or N100 respirator (if not handled in a certified chemical fume hood or biological safety cabinet) |
| In Vitro/In Vivo Administration | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles- Surgical mask |
| Waste Disposal | - Double nitrile gloves- Disposable gown- Safety glasses with side shields or splash goggles |
| Spill Cleanup | - Industrial thickness gloves (>0.45mm)[2]- Disposable gown- Full-face shield and N95/N100 respirator[3]- Shoe covers |
Key Considerations for PPE Selection and Use:
-
Gloves: Use powder-free nitrile gloves. For handling cytotoxic agents, gloves registered as Complex Design (Category III) are recommended.[4] Ensure gloves have a long cuff that can be tucked under the sleeve of the gown.[4] Change gloves immediately if contaminated.
-
Gowns: Protective gowns should be disposable, lint-free, and made of a low-permeability fabric with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.
-
Eye and Face Protection: Safety glasses should always be worn. A full-face shield is preferred when there is a risk of splashing.[3]
-
Respiratory Protection: A fit-tested N95 or N100 respirator is necessary when there is a risk of inhaling aerosols or fine particles.[3]
Experimental Workflow for Handling this compound
The following diagram outlines the standard operational procedure for working with this compound, from receiving to disposal, to ensure minimal exposure and maintain a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
